Methyl 5-chlorothiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGSFPLDUMEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343397 | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35475-03-7 | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 5-chlorothiophene-2-carboxylate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the chlorinated thiophene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and widely-used Fischer esterification of its carboxylic acid precursor. We delve into the mechanistic underpinnings of the synthetic choices, offering a detailed, field-proven experimental protocol. Furthermore, this document establishes a self-validating framework for the unambiguous characterization of the title compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols and key physical data are also presented to ensure safe handling and effective application in a research and development setting.
Introduction: Significance and Applications
This compound (CAS No: 35475-03-7) is a substituted thiophene derivative that has garnered significant attention in the scientific community. The thiophene moiety is a well-known bioisostere for the benzene ring, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity. The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position provides two distinct points for further chemical modification, enhancing its versatility as a synthetic intermediate.[1]
The compound's utility is demonstrated across several high-value sectors:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1] Notably, the parent acid, 5-Chlorothiophene-2-carboxylic acid, is a key precursor for the anticoagulant drug Rivaroxaban.[2]
-
Agrochemicals: It is employed in the formulation of next-generation pesticides and herbicides, where the chlorinated thiophene scaffold contributes to the molecule's efficacy and stability.[1]
-
Material Science: Researchers are exploring its use in the development of conductive polymers and other advanced materials essential for electronics and renewable energy applications.[1]
This guide aims to provide laboratory-scale scientists with a reliable and well-validated methodology for both the synthesis and comprehensive characterization of this important chemical entity.
Synthesis Methodology: From Carboxylic Acid to Ester
The most common and direct route to this compound is the esterification of its corresponding carboxylic acid, 5-Chlorothiophene-2-carboxylic acid. This two-part process involves first securing the precursor acid and then performing an acid-catalyzed esterification.
Precursor Synthesis: 5-Chlorothiophene-2-carboxylic acid
Several established routes exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid (CAS No: 24065-33-6).[2][3] One effective method begins with 2-chlorothiophene, which undergoes a Friedel-Crafts acylation followed by hydrolysis.[2][3] Another robust approach involves the oxidation of 5-chloro-2-acetylthiophene.[2][4] This latter method is often favored for its operational simplicity and high yield.
Core Synthesis: Fischer Esterification
The Fischer esterification is a classic and dependable method for converting a carboxylic acid into an ester. The reaction involves treating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.
Causality of Experimental Choices:
-
Excess Methanol: The reaction is an equilibrium process.[5] By using methanol as the solvent, its high concentration shifts the equilibrium towards the formation of the ester product, maximizing the yield according to Le Châtelier's principle.
-
Acid Catalyst (e.g., H₂SO₄): The acid catalyst is essential for the reaction to proceed at a reasonable rate. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5] The catalyst is regenerated at the end of the reaction cycle.
The overall transformation is depicted below:
Detailed Experimental Protocol: Synthesis
Warning: This procedure involves the use of corrosive acids and flammable solvents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Reagents & Equipment:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Methanol (reagent grade, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chlorothiophene-2-carboxylic acid.
-
Reagent Addition: Add methanol to the flask to dissolve the acid. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: After cooling the mixture to room temperature, slowly pour it into a beaker containing cold water or ice. This will precipitate the ester if it is a solid at this temperature or form an organic layer.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required to achieve high purity (≥98%).
Characterization and Quality Control
A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. This process forms a self-validating system, where the analytical data must align with the expected structure from the synthesis.
Physical Properties
The initial assessment involves comparing the physical properties of the synthesized compound with literature values.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClO₂S | [1][6] |
| Molecular Weight | 176.61 g/mol | [1][6] |
| Appearance | White or colorless to light yellow powder/liquid | [1][7] |
| Melting Point | 15-18 °C | |
| Boiling Point | 226 °C | [1] |
| Density | 1.36 g/cm³ | [1] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The sample is typically dissolved in a deuterated solvent like CDCl₃.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Expected Signals:
-
~7.6-7.8 ppm (doublet, 1H): Proton on the thiophene ring (C3-H), coupled to C4-H.
-
~6.9-7.1 ppm (doublet, 1H): Proton on the thiophene ring (C4-H), coupled to C3-H.
-
~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃) group.
-
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
Expected Signals:
-
~162 ppm: Carbonyl carbon of the ester (C=O).
-
~130-140 ppm: Quaternary carbons of the thiophene ring (C2, C5).
-
~125-130 ppm: Protonated carbons of the thiophene ring (C3, C4).
-
~52 ppm: Methyl carbon of the ester (-OCH₃).
-
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample can be analyzed as a thin film (for liquids) or in a KBr pellet (for solids).
-
Characteristic Absorptions:
-
~1710-1735 cm⁻¹: Strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester.
-
~1200-1300 cm⁻¹: Strong C-O stretch of the ester.
-
~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.
-
~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
3.2.3. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl).
-
m/z ≈ 176: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z ≈ 178: Corresponding to the molecule containing the ³⁷Cl isotope.
-
-
Isotopic Abundance: The relative intensity of the M⁺ peak at m/z 176 and the M+2 peak at m/z 178 should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[6][8]
-
Key Fragments: Common fragmentation may involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Safety and Handling
Professional diligence in handling this compound is paramount.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or a fume hood.[9] Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]
-
PPE: Wear protective gloves, clothing, and eye/face protection.[9]
-
Storage: Store in a well-ventilated place.[9] Keep the container tightly closed and store at room temperature.[1][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
-
Conclusion
This technical guide has detailed a reliable and well-understood pathway for the synthesis of this compound via Fischer esterification. By explaining the rationale behind the procedural steps and providing a comprehensive framework for analytical validation, this document serves as a practical resource for researchers. The successful synthesis and characterization of this versatile intermediate open the door to its application in diverse fields, from the discovery of new medicines to the creation of novel materials, underscoring its continued importance in chemical R&D.
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An In-depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the presence of a thiophene ring, a chlorine atom, and an ester functional group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications, with a particular focus on its role in pharmaceutical development.
Core Properties and Identification
The fundamental identification and physicochemical properties of this compound are crucial for its handling, application, and characterization in a laboratory setting.
CAS Number: 35475-03-7[1][2][3]
Synonyms: 5-Chlorothiophene-2-carboxylic acid methyl ester, Methyl 5-chloro-2-thiophenecarboxylate[1][2][4]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClO₂S | [1][3][5] |
| Molecular Weight | 176.61 g/mol | [1][3] |
| Appearance | White or colorless to light yellow/orange powder, lump, or clear liquid | [1][2] |
| Melting Point | 15-18 °C | [6][7] |
| Boiling Point | 226 °C | [1] |
| Density | 1.36 g/cm³ | [1] |
| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) | [5] |
| Refractive Index | n20/D 1.56 | [1] |
Synthesis and Manufacturing
The primary route to this compound is through the esterification of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. The synthesis of this precursor is a critical first step.
Synthesis of 5-Chlorothiophene-2-carboxylic Acid
Several methods have been developed for the synthesis of 5-chlorothiophene-2-carboxylic acid, with the choice of route often depending on the available starting materials and desired scale.
Method 1: From 2-Chlorothiophene via Friedel-Crafts Acylation
This method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride, followed by hydrolysis.[8][9]
Method 2: From 2-Chloro-5-bromothiophene via Grignard Reaction
This route utilizes a Grignard reagent formed from 5-chloro-2-bromothiophene, which is then carboxylated by introducing carbon dioxide.[8][9]
Method 3: Oxidation of 5-Chloro-2-acetylthiophene
Here, 5-chloro-2-acetylthiophene is oxidized using an oxidizing agent system such as sodium chlorite and potassium dihydrogen phosphate to yield the target carboxylic acid.[8][9]
A detailed, large-scale laboratory protocol for a one-pot synthesis from 2-thiophenecarboxaldehyde is outlined below:
-
Chlorination of 2-Thiophenecarboxaldehyde: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde and the reaction is kept warm to produce the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.
-
Oxidation: The reaction mixture containing 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30°C.
-
Following the addition, the mixture is further cooled, and chlorine gas is slowly introduced. The reaction is allowed to proceed for several hours.
-
Work-up and Isolation: Upon completion, the reaction is quenched with a sodium sulfite solution. The aqueous phase is then acidified with concentrated hydrochloric acid to a pH of 1-2, causing the precipitation of a white solid.
-
Purification: The crude product is collected by suction filtration and can be further purified by recrystallization from a solvent mixture such as ethanol and water.
Esterification to this compound
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 5-chlorothiophene-2-carboxylic acid.[10][11][12][13] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.[14]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5-chlorothiophene-2-carboxylic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt such as magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Caption: Synthesis of the Acyl Chloride Intermediate.
This acyl chloride is a powerful acylating agent, readily reacting with nucleophiles such as amines to form amides. This reactivity is central to its most prominent application. [2]
Applications in Drug Development
The most significant application of this compound and its derivatives is in the pharmaceutical industry as a key building block for the synthesis of active pharmaceutical ingredients (APIs).
Rivaroxaban Synthesis
This compound is an intermediate in the synthesis of Rivaroxaban , a potent, orally active direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade. [13]Rivaroxaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. [2] The synthesis of Rivaroxaban involves the amide coupling of 5-chlorothiophene-2-carbonyl chloride with a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. [1][15]
-
Acyl Chloride Formation: 5-Chlorothiophene-2-carboxylic acid is refluxed with thionyl chloride to produce 5-chlorothiophene-2-carbonyl chloride. Excess thionyl chloride is removed under vacuum.
-
Amide Coupling: The resulting acyl chloride is dissolved in an anhydrous solvent like dichloromethane. This solution is then added to a mixture of the amine intermediate and a base (e.g., triethylamine or pyridine) in dichloromethane at a reduced temperature (e.g., 0°C).
-
Reaction and Work-up: The reaction is stirred for a period at low temperature and then at room temperature. The reaction mixture is then washed with water, and the organic phase is dried and concentrated to yield Rivaroxaban.
Other Potential Applications
The unique structure of this compound suggests its utility in other fields beyond pharmaceuticals.
Agrochemicals
This compound serves as an intermediate in the formulation of some pesticides and herbicides. The thiophene moiety is a known scaffold in various agrochemicals, and the chloro- and ester- functionalities allow for further chemical modification to tune the biological activity. [2]
Materials Science
Thiophene-based molecules are the fundamental units of polythiophenes, a major class of conductive polymers. [16][17][18]These polymers are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. [18]While not a direct monomer for polymerization due to the deactivating carboxylate group, this compound could be chemically modified to produce functionalized thiophene monomers. These monomers could then be polymerized to create conductive polymers with tailored properties, such as improved solubility or specific functionalities. [19]
Flavor and Fragrance Industry
Thiophene derivatives are known to possess a wide range of aroma profiles and are used in the flavor and fragrance industry. [3][15]While specific data on this compound is limited in public literature, related thiophene esters and other derivatives are used to impart unique notes in fragrance compositions. [1]Its potential utility would be in creating specific aromas, likely as a minor component in a complex fragrance formulation. [2]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [6][7][18] GHS Hazard Statements: H302, H315, H319, H335 [6][7] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 [6][7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined properties and established synthetic routes to its precursor, 5-chlorothiophene-2-carboxylic acid, make it a crucial component in the manufacturing of the life-saving anticoagulant Rivaroxaban. The inherent reactivity of its functional groups, combined with the foundational thiophene core, opens avenues for its application in the development of novel agrochemicals, advanced materials like conductive polymers, and potentially in the flavor and fragrance industry. As research in these areas continues, the demand for and importance of this multifaceted compound are set to grow.
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A Comprehensive Spectroscopic Guide to Methyl 5-chlorothiophene-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorothiophene-2-carboxylate is a vital heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its thiophene core, functionalized with both a chloro and a methyl ester group, offers a unique combination of reactivity and stability, making it a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialized polymers.[1] Notably, it serves as a crucial component in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of pesticides.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during synthesis and application. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.
Molecular Structure and Key Physicochemical Properties
The structural integrity and purity of this compound are foundational to its utility in complex synthetic pathways. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₂S | PubChem[2] |
| Molecular Weight | 176.62 g/mol | PubChem[2] |
| CAS Number | 35475-03-7 | Chem-Impex[1] |
| Appearance | White or colorless to light yellow powder/lump | Chem-Impex[1] |
| Melting Point | 18 °C | Chem-Impex[1] |
| Boiling Point | 226 °C | Chem-Impex[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.26 | d | 1H | H-3 |
| ~7.61 | d | 1H | H-4 |
| ~3.74 | s | 3H | -OCH₃ |
Data is inferred from a substituted analogue and general principles.
Interpretation:
-
Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring appear as doublets in the aromatic region. The proton at the 3-position (H-3) is expected to be slightly upfield compared to the proton at the 4-position (H-4) due to the electronic effects of the adjacent ester group. The coupling constant (J) between these two protons is typically around 4 Hz, characteristic of ortho-coupling in a thiophene ring.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. This is due to the deshielding effect of the adjacent carbonyl and oxygen atoms.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.4 | C=O (ester) |
| ~139.9 | C-5 |
| ~135.3 | C-2 |
| ~131.1 | C-4 |
| ~128.5 | C-3 |
| ~53.7 | -OCH₃ |
Data is inferred from a substituted analogue and general principles.
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded, appearing significantly downfield around 168 ppm.
-
Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring resonate in the aromatic region. The carbon bearing the chlorine atom (C-5) is expected to be significantly deshielded. The carbon attached to the ester group (C-2) will also be downfield. The two CH carbons (C-3 and C-4) will appear at relatively higher field strengths.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl group appears upfield, typically around 53 ppm.
Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring NMR spectra of thiophene derivatives involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz) for data acquisition.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the substituted thiophene ring.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak-Medium | Aromatic C-H stretch |
| ~1725 | Strong | C=O stretch (ester) |
| ~1530 | Medium | C=C stretch (thiophene ring) |
| ~1280 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Frequencies are based on typical values for aromatic esters and thiophene derivatives.
Interpretation:
The most prominent features in the IR spectrum are the strong absorptions associated with the ester functional group. The C=O stretch is typically a very strong and sharp band around 1725 cm⁻¹. The two C-O stretching vibrations of the ester group also give rise to strong bands in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring will produce bands in the 1600-1400 cm⁻¹ region. The C-Cl stretch is expected to be a strong band in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 176/178 | High | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 145/147 | High | [M - OCH₃]⁺ |
| 111/113 | Medium | [M - COOCH₃]⁺ |
Data sourced from PubChem and SpectraBase.[2][3]
Interpretation of Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 176, with a characteristic M+2 peak at m/z 178 of approximately one-third the intensity, confirming the presence of a single chlorine atom.
Fragmentation Workflow:
Sources
"Methyl 5-chlorothiophene-2-carboxylate" chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: A Cornerstone Intermediate in Modern Synthesis
Abstract
This compound is a heterocyclic building block of considerable importance in the chemical, pharmaceutical, and material science sectors. While possessing a deceptively simple structure, its unique electronic and steric properties make it a highly valuable intermediate. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and key synthetic methodologies. We will particularly focus on its pivotal role as a precursor in the synthesis of the blockbuster anticoagulant, Rivaroxaban, and explore its emerging applications in other areas of drug discovery and material science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the core identifiers and physical properties of this compound.
Nomenclature and Identifiers
The compound is recognized by several names and registry numbers across various chemical databases. A consolidated list is provided below for unambiguous identification.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 35475-03-7[1][3] |
| Molecular Formula | C₆H₅ClO₂S[1][3] |
| Synonyms | 5-Chlorothiophene-2-carboxylic acid methyl ester, Methyl 5-chloro-2-thiophenecarboxylate[3][4] |
| InChIKey | SQVGSFPLDUMEDG-UHFFFAOYSA-N[1][2] |
| PubChem CID | 589473[1][3] |
Chemical Structure
The structure features a five-membered thiophene ring, chlorinated at the 5-position and substituted with a methyl carboxylate group at the 2-position. This arrangement is crucial for its reactivity and function in multi-step syntheses.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical state and solubility parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 176.61 g/mol | [3] |
| Appearance | White or colorless to light yellow/orange powder, lump, or clear liquid | [3][5] |
| Melting Point | 18 °C | [3] |
| Boiling Point | 226 °C | [3] |
| Density | 1.36 g/cm³ | [3] |
| Solubility | Very slightly soluble in water (0.35 g/L at 25°C) | [5] |
| Storage Conditions | Store at room temperature; a cool, dark place (<15°C) is recommended | [3] |
The Synthetic Landscape: Pathways to a Key Intermediate
The synthesis of this compound is most efficiently achieved through the preparation of its carboxylic acid precursor, 5-chlorothiophene-2-carboxylic acid, followed by a standard esterification. The choice of synthetic route for the precursor is a critical decision, balancing yield, purity, cost, and environmental impact.
Synthesis of the Core Precursor: 5-Chlorothiophene-2-carboxylic acid
Several viable pathways exist for the synthesis of the carboxylic acid intermediate, starting from different commercially available thiophene derivatives.
Caption: Major synthetic routes to 5-chlorothiophene-2-carboxylic acid.
Comparative Analysis of Precursor Synthetic Routes
The selection of a synthetic strategy depends heavily on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost of reagents.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Directed Lithiation | 2-Chlorothiophene | n-Butyllithium (n-BuLi), CO₂ | High selectivity, clean reaction, environmentally friendly (low waste)[6]. | Requires cryogenic temperatures (≤ -30°C) and strictly anhydrous conditions. |
| Friedel-Crafts Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, then hydrolysis | Utilizes common and relatively inexpensive reagents. | Can produce chlorinated byproducts, leading to difficult separation and lower yields[6]; waste from Lewis acid. |
| Grignard Reaction | 2-Chloro-5-bromothiophene | Magnesium (Mg), CO₂ | A classic and well-understood method for C-C bond formation. | The starting material is more expensive; Grignard reagent formation can be sensitive.[7][8] |
| Oxidation | 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Effective for converting the acetyl group. | The starting material may not be as readily available as 2-chlorothiophene.[7][8] |
Protocol 1: High-Selectivity Synthesis of 5-Chlorothiophene-2-carboxylic acid via Lithiation
This method is highlighted for its elegance and high selectivity, avoiding the chlorination side products common in other routes[6]. It represents a modern, efficient approach to synthesizing the target precursor.
Principle: n-Butyllithium, a strong base, selectively deprotonates the 5-position of 2-chlorothiophene due to the directing effect of the chloro and sulfur atoms. The resulting lithiated species is a potent nucleophile that is subsequently trapped with carbon dioxide (electrophile) to form the carboxylate, which is then protonated upon workup.
Step-by-Step Methodology:
-
Vessel Preparation: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to a temperature of -30°C or lower using a suitable cooling bath (e.g., dry ice/acetone).
-
Substrate Addition: 2-Chlorothiophene (1.0 equivalent) is added to the cold THF.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.05-1.5 equivalents) is added dropwise to the solution, ensuring the internal temperature remains below -30°C. The mixture is stirred for at least 30 minutes after addition is complete to ensure full lithiation.
-
Carboxylation: Gaseous carbon dioxide (from dry ice or a cylinder) is bubbled through the reaction mixture. Alternatively, the mixture can be poured over crushed dry ice. An exothermic reaction will be observed.
-
Quenching and Workup: The reaction is allowed to warm to room temperature. Water is carefully added to quench any remaining n-BuLi. The mixture is then acidified (e.g., with 2M HCl) to a pH of 1-2, which precipitates the product.
-
Isolation: The solid 5-chlorothiophene-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Esterification to this compound
This is a standard acid-catalyzed esterification (Fischer esterification).
Principle: In the presence of a strong acid catalyst, methanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. A tetrahedral intermediate is formed, which then eliminates water to yield the methyl ester.
Step-by-Step Methodology:
-
Reaction Setup: 5-Chlorothiophene-2-carboxylic acid (1.0 equivalent) is dissolved or suspended in an excess of methanol.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) is carefully added.
-
Heating: The mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Central Role in Pharmaceutical Development
The utility of this compound extends far beyond its basic chemical properties. It is a linchpin intermediate in the production of high-value active pharmaceutical ingredients (APIs).
The Rivaroxaban Case Study: A Critical Building Block
The most prominent application of this compound is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used widely as an anticoagulant[9][10]. The precursor, 5-chlorothiophene-2-carboxylic acid, is used to form a key amide bond with the complex amine core of the Rivaroxaban molecule[8][11].
Workflow: Integration into Rivaroxaban Synthesis
The synthesis involves activating the carboxylic acid (often by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacting it with the amine intermediate to form the final amide linkage[11].
Caption: Simplified workflow of Rivaroxaban synthesis.
Beyond Anticoagulants: Emerging Applications
The thiophene ring is a privileged scaffold in medicinal chemistry. The unique properties of this compound make it an attractive starting point for creating libraries of novel compounds. Research is actively exploring its derivatives for a range of therapeutic targets:
-
Anti-inflammatory and Anti-cancer Agents: The thiophene core is being investigated for designing new molecules with potential efficacy against cancer and inflammatory diseases[3][9].
-
Dual Thrombin and Factor Xa Inhibitors: The 2-chlorothiophene moiety has been identified as a key P1 fragment in developing potent dual inhibitors of both thrombin and Factor Xa, offering potential for new antithrombotic agents[12][13].
-
Agrochemicals and Material Science: It serves as an intermediate in the formulation of pesticides and herbicides and is being explored in the development of advanced materials like conductive polymers[3].
Spectroscopic and Safety Data
Proper handling and characterization are paramount for the safe and effective use of any chemical reagent.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques. Mass spectrometry data from the National Institute of Standards and Technology (NIST) shows characteristic fragmentation patterns for the parent compound and its acid form[1][14]. Proton and Carbon-13 NMR spectroscopy would show distinct signals corresponding to the aromatic protons on the thiophene ring and the methyl ester group[15].
Safety and Handling Protocols
The compound is considered hazardous and requires appropriate personal protective equipment (PPE) and handling procedures.
| Hazard Information | Details |
| GHS Pictogram | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[16] |
| Firefighting | Use carbon dioxide (CO₂), dry chemical, or chemical foam. Combustion produces toxic gases including carbon oxides, sulfur oxides, and hydrogen chloride gas.[16] |
Conclusion
This compound has firmly established itself as more than just a simple heterocyclic compound. It is a high-value, versatile intermediate whose importance is underscored by its critical role in the synthesis of the life-saving drug Rivaroxaban. Modern synthetic methods, such as directed lithiation, offer efficient and selective pathways to its production. As research continues to uncover the potential of the thiophene scaffold, the demand for and applications of this compound are poised to expand, reinforcing its status as a cornerstone building block for professionals in drug development and chemical synthesis.
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Zhang, P., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(11), 13259-13269. Retrieved from [Link]
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ACS Publications. (2012). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. NIST WebBook. Retrieved from [Link]
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ACS Publications. (2012). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chlorothiophene-2-carboxylate, a halogenated heterocyclic compound, is a versatile building block in modern organic synthesis. Its unique electronic and structural properties make it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its material safety, handling protocols, and its application in chemical synthesis, with a focus on providing actionable insights for laboratory professionals.
Compound Profile and Physicochemical Properties
This compound is a stable and versatile compound, often appearing as a white or colorless to light yellow liquid or low-melting solid.[1] Its thiophene ring imparts specific reactivity, making it a key intermediate in various synthetic pathways.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 35475-03-7 | [2] |
| Molecular Formula | C₆H₅ClO₂S | [2] |
| Molecular Weight | 176.62 g/mol | [3] |
| Appearance | White or colorless to light yellow to light orange powder to lump to clear liquid | [1] |
| Melting Point | 15-18 °C | [2] |
| Boiling Point | 95-97 °C (7 Torr) | [4] |
| Density | 1.371 ± 0.06 g/cm³ | [4] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Due to these hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to mitigate risks.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes are required to prevent skin contact.[5]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Handling and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize the generation of dust and aerosols.[5] All transfers and reactions should be performed in a chemical fume hood.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]
Spill and Leak Procedures:
In case of a spill, immediately evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for hazardous waste disposal.[5] Ensure the area is well-ventilated.[5]
Caption: Emergency response workflow for a chemical spill or exposure.
Toxicological and Ecotoxicological Profile
Detailed toxicological data for this compound is limited, with many sources stating that its toxicological properties have not been fully investigated.[6][7] The available GHS classifications indicate acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.[5][7] Similarly, detailed ecotoxicological studies are lacking.[5] Therefore, it is crucial to handle this compound with the assumption that it may have uncharacterized long-term health and environmental effects, and to prevent its release into the environment.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a known precursor in the synthesis of Rivaroxaban, an anticoagulant medication.[8] The chlorinated thiophene moiety is a key structural feature that can be further functionalized, for example, through cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, often used to couple aryl halides with arylboronic acids.[9] This reaction is catalyzed by a palladium complex and requires a base.[9] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
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"Methyl 5-chlorothiophene-2-carboxylate" mechanism of action in organic reactions
An In-depth Technical Guide to the Mechanistic Action of Methyl 5-chlorothiophene-2-carboxylate in Organic Reactions
Abstract
This compound is a cornerstone heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-rich thiophene ring functionalized with both a nucleofugal chlorine atom and an electron-withdrawing methyl ester group, render it a highly versatile substrate for a variety of transformations. This guide provides an in-depth analysis of the core reaction mechanisms through which this compound participates in organic reactions. We will explore its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and functional group interconversions. The discussion is framed with a focus on the underlying principles that govern its reactivity, providing researchers and drug development professionals with the causal insights necessary for reaction design and optimization.
Introduction: The Molecular Profile of a Versatile Heterocycle
This compound is a bifunctional organic compound that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a five-membered thiophene ring, an aromatic heterocycle that imparts distinct reactivity patterns compared to carbocyclic analogues like benzene. The molecule's utility is defined by the interplay of its three key components:
-
The Thiophene Ring: An electron-rich aromatic system that can engage in various substitution reactions.
-
The Chloro Substituent (C5): A good leaving group, particularly in nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions.
-
The Methyl Ester Group (C2): An electron-withdrawing group that modulates the reactivity of the thiophene ring, primarily by activating the C5 position towards nucleophilic attack.
This strategic arrangement of functional groups makes it an essential building block for constructing more complex molecular architectures, notably in the development of novel therapeutic agents.[1]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₂S | PubChem[2] |
| Molecular Weight | 176.62 g/mol | PubChem[2] |
| Melting Point | 15-18 °C | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 35475-03-7 | PubChem[2] |
Core Mechanistic Pathways
The reactivity of this compound is dominated by transformations involving the C-Cl bond and the ester functionality. The electron-withdrawing nature of the methyl carboxylate group is critical, as it polarizes the thiophene ring, making the C5 carbon atom electron-deficient and thus susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions at sp³-hybridized carbons (Sₙ1 and Sₙ2), the SNAr mechanism at an sp²-hybridized aromatic carbon proceeds via a two-step addition-elimination sequence.[3][4]
Causality of Reactivity: The presence of the electron-withdrawing ester group at the C2 position is essential for this reaction to proceed efficiently. It stabilizes the negatively charged intermediate formed during the reaction, lowering the activation energy of the rate-determining first step.[4][5] This stabilization is achieved through resonance delocalization of the negative charge onto the carbonyl oxygen.
Mechanism:
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the C5 carbon bearing the chlorine atom. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the thiophene ring.[3] An anionic, non-aromatic intermediate, known as a Meisenheimer complex, is formed.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This second step is typically fast.
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocol: Synthesis of Methyl 5-(phenylamino)thiophene-2-carboxylate
This protocol provides a representative example of an SNAr reaction.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), aniline (1.2 eq), and a strong base such as sodium tert-butoxide (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness of Protocol: This protocol incorporates standard practices for anhydrous, heated reactions. The use of a strong, non-nucleophilic base is crucial to deprotonate the aniline, generating the more potent nucleophile (anilide anion) required for the reaction. Monitoring by TLC ensures the reaction is driven to completion, validating the endpoint.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. Reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination are staples in modern synthesis.
Causality of Reactivity: The mechanism for these reactions revolves around a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The C-Cl bond is sufficiently reactive to undergo oxidative addition to the Pd(0) center, initiating the cycle.
General Suzuki Coupling Mechanism:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the thiophene, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the final product.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Functional Group Interconversion of the Ester
The methyl ester is a versatile handle for further modification. Its primary transformation is hydrolysis to the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. This acid is a critical intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[6][7][8]
Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
-
Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Deprotonation: The highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt.
-
Protonation: An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.
This transformation is also key in the synthesis of amide derivatives, such as in the preparation of the dual thrombin and factor Xa inhibitor, SAR107375.[9][10] In this context, the carboxylic acid is activated (e.g., with a carbodiimide) and then reacted with an amine to form the amide bond.
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The Evolving Therapeutic Landscape of Substituted Thiophenes: A Technical Guide to the Biological Activity of Methyl 5-chlorothiophene-2-carboxylate Derivatives
Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are the cornerstone of modern drug discovery, with the thiophene ring holding a particularly esteemed position.[1][2] This five-membered aromatic ring, containing a single sulfur atom, is a bioisostere of the benzene ring, offering similar physicochemical properties with distinct electronic characteristics that often enhance biological activity and modulate metabolic stability.[3] The thiophene moiety is a prevalent feature in numerous FDA-approved drugs, underscoring its therapeutic significance across a wide spectrum of diseases, including inflammatory conditions, infectious diseases, and cancer.[1][2][4] This guide delves into the rich medicinal chemistry of a specific, highly versatile thiophene building block, Methyl 5-chlorothiophene-2-carboxylate, and explores the burgeoning biological activities of its derivatives. By understanding the synthetic pathways and mechanisms of action of these derivatives, we can unlock their full potential in the development of next-generation therapeutics.
The Core Moiety: this compound
This compound serves as a pivotal starting material in the synthesis of a diverse array of biologically active molecules.[5] Its structure, featuring a chlorine atom at the 5-position and a methyl ester at the 2-position, provides two reactive handles for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This compound is a key intermediate in the production of various pharmaceuticals, including anti-inflammatory and anticancer agents, as well as the widely used anticoagulant, Rivaroxaban.[5][6][7]
Synthetic Strategies for Derivatization
The chemical versatility of this compound allows for a multitude of synthetic transformations to generate diverse libraries of compounds for biological screening. The ester and chloro functionalities are prime sites for modification.
Amidation and Related Reactions at the Ester Group
The methyl ester is readily converted to amides, hydrazides, and other related functionalities. This is a common strategy to introduce new pharmacophores and modulate the physicochemical properties of the molecule.
Experimental Protocol: General Procedure for Amide Synthesis
-
Saponification: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol/water mixture), add an aqueous solution of a base (e.g., NaOH or LiOH, 1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the 5-chlorothiophene-2-carboxylic acid.
-
Filter, wash the solid with water, and dry under vacuum.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HBTU or EDCI, 1.2 eq) and a base (e.g., DIPEA or TEA, 2.0 eq).
-
Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Nucleophilic Aromatic Substitution of the Chlorine Atom
While the chlorine atom on the thiophene ring is generally less reactive than on other aromatic systems, it can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various substituents at the 5-position.
Biological Activities of this compound Derivatives
Derivatives of this core structure have demonstrated a remarkable range of biological activities, with the most prominent being anti-inflammatory, antimicrobial, and anticancer effects.
Anti-inflammatory Activity
Thiophene derivatives are well-documented for their anti-inflammatory properties, often acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] The structural features of many non-steroidal anti-inflammatory drugs (NSAIDs) can be mimicked and optimized using the thiophene scaffold.[8]
Derivatives of this compound, particularly those incorporating amide or other functionalities, have shown promise as anti-inflammatory agents.[10][11][12] For instance, tetra-substituted thiophenes have been synthesized and screened for their ability to reduce inflammation in in-vivo models like the carrageenan-induced rat paw edema model.[10][11]
Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some derivatives may also exhibit dual COX/LOX inhibitory activity.[10]
Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound ID | Modification | Assay | Activity | Reference |
| VIII | Tetra-substituted thiophene | Carrageenan-induced rat paw edema | 64% protection | [10] |
| 4c | Tetra-substituted thiophene ester | Carrageenan-induced rat paw edema | 71-77% protection | [12] |
| 5a | Tetra-substituted thiophene acid | Carrageenan-induced rat paw edema | 70-80% protection | [11] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Thiophene-based compounds have emerged as a promising class of antimicrobials.[13][14] Derivatives of thiophene-2-carboxylic acid, in particular, have shown significant activity against a range of pathogens.[15][16]
Newly synthesized 2-thiophene carboxylic acid thioureides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values ranging from 7.8 to 500 µg/mL.[15] Other thiophene-based heterocycles have shown potent and selective activity against specific pathogens like Clostridium difficile.[16] Some derivatives have also shown efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli.[17]
Mechanism of Action: The antimicrobial mechanism of thiophene derivatives can vary. Some may disrupt the bacterial cell membrane, leading to increased permeability.[13] Others may target specific bacterial enzymes, such as D-alanine ligase, or inhibit efflux pumps.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The thiophene scaffold is present in several anticancer agents, and numerous studies have highlighted the potential of novel thiophene derivatives as cytotoxic agents.[18][19] Derivatives of chlorothiophene, in particular, have been investigated for their anticancer properties.[20][21][22]
For instance, chlorothiophene-based chalcones have been synthesized and shown to exhibit potent toxicity against various cancer cell lines, with some compounds demonstrating promising selectivity towards cancer cells over normal cells.[20] The anticancer activity of these compounds has been linked to pathways involving the tumor suppressor protein p53.[20] Transition metal complexes of 3-chlorothiophene-2-carboxylic acid have also shown significant inhibitory effects on leukemia and colon cancer cells.[21][22]
Mechanism of Action: The anticancer mechanisms of thiophene derivatives are diverse and can involve the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.[18] Some derivatives may induce apoptosis by targeting key proteins in the apoptotic cascade. The interaction with specific enzymes or receptors within cancer cells is a key area of ongoing research.
Table 2: Anticancer Activity of Selected Chlorothiophene Derivatives
| Compound ID | Cell Line | IC50 / Activity | Reference |
| Chalcone C4 | WiDr (colorectal) | 0.77 µg/mL | [20] |
| Chalcone C6 | WiDr (colorectal) | 0.45 µg/mL | [20] |
| Complex 4 | K562 (leukemia) | Significant inhibition | [21][22] |
| Complex 4 | SW480 (colon) | Significant inhibition | [21][22] |
Future Perspectives and Conclusion
The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of this scaffold, combined with the proven biological activities of its derivatives, makes it a highly attractive starting point for medicinal chemists. Future research will likely focus on:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of derivatives to explore a wider chemical space.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of Pharmacokinetic Properties: Modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing their drug-like properties.
-
Development of Selective Inhibitors: Fine-tuning the chemical structure to achieve high selectivity for specific biological targets, thereby minimizing off-target effects and potential toxicity.
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An In-depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: A Cornerstone Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Chlorothiophene Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable tools, providing the three-dimensional architecture necessary for precise interactions with biological targets. Among these, the thiophene ring holds a privileged position due to its unique electronic properties and its ability to act as a bioisostere for the phenyl ring.[1] The strategic placement of functional groups on this core can dramatically influence reactivity, metabolic stability, and target engagement. Methyl 5-chlorothiophene-2-carboxylate is a premier example of such a functionalized building block, offering medicinal chemists a versatile and reactive handle for the construction of complex molecular architectures.[2]
This guide provides an in-depth analysis of this compound, moving beyond a simple catalog of reactions to explain the underlying chemical principles that make it a valuable asset in pharmaceutical research and development. We will explore its reactivity profile, detail key synthetic transformations with validated protocols, and illustrate its application through its role in the synthesis of blockbuster drugs.
Physicochemical Profile and Reactivity Analysis
The utility of this compound stems from the distinct electronic nature of its substituted thiophene ring. The interplay between the electron-withdrawing methyl ester at the C2 position and the chloro group at the C5 position defines its reactivity.
| Property | Value | Source |
| CAS Number | 35475-03-7 | [3] |
| Molecular Formula | C₆H₅ClO₂S | [3] |
| Molecular Weight | 176.62 g/mol | [3] |
| Physical Form | Liquid to low-melting solid | [4] |
| Melting Point | 15-18 °C | |
| Boiling Point | Not specified | |
| IUPAC Name | methyl 5-chloro-2-thiophenecarboxylate | [3] |
The C5-chloro group is the primary site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ester at C2 facilitates the oxidative addition of palladium to the C-Cl bond, which is often the rate-limiting step in cross-coupling reactions involving aryl chlorides.[5] This activation makes reactions like Suzuki-Miyaura and Buchwald-Hartwig amination highly efficient. The ester group itself provides another point of modification, readily undergoing hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of amides.
Core Synthetic Transformations: A Gateway to Molecular Diversity
This compound is a linchpin in a variety of powerful synthetic transformations. Below, we detail the most critical of these reactions, providing not just the "how" but the "why" behind the procedural choices.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C5 position is primed for palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds with a high degree of control.
The Suzuki-Miyaura coupling is a fundamental tool for creating biaryl or heteroaryl-aryl structures.[5] The reaction of this compound with arylboronic acids allows for the introduction of diverse aromatic systems at the C5 position, a key strategy for exploring structure-activity relationships (SAR).[5]
Causality Behind the Protocol:
-
Catalyst Choice: For an electron-rich heteroaryl chloride, a catalyst system with a highly electron-donating and sterically bulky phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.
-
Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) is often optimal. It is strong enough to facilitate transmetalation without promoting significant decomposition of the boronic acid or hydrolysis of the ester.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard. Water is essential for dissolving the base and facilitating the transmetalation step.
Caption: Two-step sequence from the ester to the final amide product.
The resulting carboxylic acid is the direct precursor to a vast array of amides. Modern peptide coupling reagents provide a mild and efficient means to achieve this transformation.
Causality Behind the Protocol:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC are highly effective. They activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by the amine, even if the amine is a poor nucleophile.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free base form.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction.
Case Study: The Role in Rivaroxaban Synthesis
The importance of this chemical scaffold is powerfully demonstrated by its use in the synthesis of Rivaroxaban (Xarelto®), a widely prescribed oral anticoagulant that acts as a direct factor Xa inhibitor. [6][7]The 5-chlorothiophene moiety serves as a critical P1 fragment that binds deep within the S1 pocket of the factor Xa enzyme.
The industrial synthesis of Rivaroxaban involves the coupling of 5-chlorothiophene-2-carboxylic acid with a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. [8][9] Synthetic Pathway Overview:
-
Activation of the Carboxylic Acid: 5-chlorothiophene-2-carboxylic acid is first converted to the highly reactive acyl chloride, 5-chlorothiophene-2-carbonyl chloride, using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [6][9][10]2. Amide Coupling: The resulting acyl chloride is then reacted directly with the key amine intermediate in the presence of a base to form the final amide bond, yielding Rivaroxaban. [10][11] This application underscores the strategic value of the 5-chlorothiophene core: it provides a synthetically accessible and functionally critical component of a major therapeutic agent. [12]
Detailed Experimental Protocols
The following protocols are representative methodologies compiled from literature sources and are intended for use by trained professionals in a controlled laboratory setting.
Protocol 1: Hydrolysis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagents: Add a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl).
-
Isolation: A white precipitate of 5-chlorothiophene-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), RuPhos ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that provides a robust and versatile platform for innovation in medicinal chemistry. Its well-defined reactivity at both the C5-chloro and C2-ester positions allows for the systematic and efficient construction of complex molecules. As demonstrated by its role in the synthesis of Rivaroxaban, this scaffold is a field-proven component for creating high-value active pharmaceutical ingredients. Understanding the causality behind the synthetic protocols for this building block empowers researchers to harness its full potential in the quest for the next generation of therapeutics.
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The Lynchpin of Modern Agrochemicals: A Technical Guide to Methyl 5-chlorothiophene-2-carboxylate in Synthesis
Foreword: The Unseen Workhorse of Crop Protection
In the intricate world of agrochemical synthesis, certain molecules emerge as unassuming yet pivotal building blocks. Methyl 5-chlorothiophene-2-carboxylate is one such molecule. While it may not be the final active ingredient in a blockbuster fungicide or herbicide, its unique chemical architecture makes it an indispensable starting point for the synthesis of a new generation of highly effective crop protection agents. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in the synthesis of modern agrochemicals, offering a blend of mechanistic insights and practical, field-proven methodologies for researchers and drug development professionals.
The Strategic Importance of the 5-Chlorothiophene-2-Carboxylate Moiety
The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore in both medicinal and agrochemical chemistry. Its presence can impart desirable biological activity and physicochemical properties to a molecule. The addition of a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position of the thiophene ring creates a versatile scaffold with distinct advantages:
-
Enhanced Biological Activity: The chlorinated thiophene moiety is a key component in a range of bioactive molecules, contributing to their efficacy in disrupting the biological processes of pests and pathogens.
-
Tunable Reactivity: The ester and chloro functional groups provide two distinct reaction sites, allowing for sequential and controlled chemical modifications. The ester can be readily hydrolyzed to a carboxylic acid or converted to an amide, while the chlorine atom can participate in various cross-coupling reactions.
-
Structural Rigidity and Lipophilicity: The thiophene ring provides a rigid framework that can optimally orient other functional groups for interaction with biological targets. The overall lipophilicity of the molecule can be fine-tuned through subsequent synthetic transformations, which is crucial for its uptake and transport within the target organism.
This compound serves as a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides.[1] Its unique thiophene structure and reactivity make it an ideal building block for creating innovative solutions for crop protection.[1]
The Gateway to Thiophene Carboxamides: Synthesis of the Key Intermediate
The primary role of this compound in agrochemical synthesis is as a precursor to 5-chlorothiophene-2-carboxylic acid and its highly reactive derivative, 5-chlorothiophene-2-carbonyl chloride. This acid chloride is the key electrophile for the synthesis of a broad class of fungicides known as thiophene carboxamides.
From Ester to Acid: A Necessary Hydrolysis
The first step in activating this compound for amide bond formation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard and high-yielding reaction, typically achieved under basic conditions.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the flask. A typical molar excess of the base is 1.5 to 2 equivalents relative to the ester.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a concentrated acid, such as hydrochloric acid, until the pH is approximately 1-2.
-
Isolation: The 5-chlorothiophene-2-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
The Activation Step: Formation of the Acyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride, 5-chlorothiophene-2-carbonyl chloride. This intermediate is highly susceptible to nucleophilic attack by amines, making it ideal for the construction of the critical amide linkage in many fungicides.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 5-chlorothiophene-2-carboxylic acid in a dry, inert solvent such as toluene or dichloromethane.[2]
-
Chlorinating Agent Addition: Add a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the suspension at room temperature.[2][3] A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added when using oxalyl chloride.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ when using thionyl chloride).
-
Isolation: Once the reaction is complete, carefully remove the excess chlorinating agent and the solvent by distillation under reduced pressure. The resulting 5-chlorothiophene-2-carbonyl chloride is often used in the next step without further purification.
Application in Fungicide Synthesis: The Thiophene Carboxamide Class
The 5-chlorothiophene-2-carbonyl chloride is a cornerstone for the synthesis of a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the mitochondrial electron transport chain in fungi, leading to cell death. The general structure of these fungicides consists of the thiophene carboxamide core linked to a substituted aniline or a similar aromatic amine.
While a direct synthesis of a commercial fungicide starting from this compound is not readily found in public literature, the following represents a generalized, yet scientifically robust, pathway for the synthesis of a thiophene carboxamide fungicide, illustrating the pivotal role of the 5-chlorothiophene-2-carbonyl chloride intermediate.
Generalized Synthetic Pathway for Thiophene Carboxamide Fungicides
Caption: Generalized workflow for the synthesis of thiophene carboxamide fungicides.
Experimental Protocol: Synthesis of a Thiophene-2-Carboxamide Derivative
-
Reaction Setup: In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline in a dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or toluene. Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Acyl Chloride Addition: Cool the solution in an ice bath. Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure thiophene carboxamide derivative.
Case Study: Building Blocks for Novel Insecticides
Beyond fungicides, derivatives of 5-chlorothiophene-2-carboxylic acid are also crucial in the development of new insecticides. Research by Dow AgroSciences has shown that halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. While their specific examples start with different substituted thiophenes, the underlying principle of using a thiophene carboxylic acid derivative as a scaffold remains the same, highlighting the versatility of this chemical class.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| This compound | C₆H₅ClO₂S | 176.62 | 35475-03-7 | Starting Material |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 24065-33-6 | Intermediate |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | 42518-98-9 | Key Intermediate |
Conclusion
This compound is a testament to the principle that the most critical components in a complex synthesis are not always the most conspicuous. Its true value lies in its role as a versatile and reliable precursor to a host of high-value agrochemicals. The ability to readily convert this molecule into the highly reactive 5-chlorothiophene-2-carbonyl chloride provides a direct and efficient route to the synthesis of potent thiophene carboxamide fungicides and other novel crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic importance of foundational molecules like this compound is set to increase, making a thorough understanding of its chemistry essential for innovation in the field.
References
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Wikipedia. (2023). Boscalid. Retrieved from [Link]
- Yang, C., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- RSC Publishing. (2018). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering.
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The Strategic Role of Methyl 5-chlorothiophene-2-carboxylate Derivatives in Advanced Materials Science
An In-depth Technical Guide for Researchers and Materials Scientists
Introduction: The Thiophene Scaffold as a Cornerstone of Organic Electronics
Thiophene and its derivatives are a critical class of heterocyclic compounds that have garnered immense interest in materials science, particularly in the realm of organic electronics. Their electron-rich nature, chemical stability, and the versatility to tune their electronic properties through functionalization make them ideal building blocks for a new generation of advanced materials. This guide focuses on the pivotal role of methyl 5-chlorothiophene-2-carboxylate as a precursor for high-performance organic semiconductors. We will delve into the synthetic pathways to create functional polymers, their characterization, and their application in devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
This compound: A Versatile Building Block
This compound is a readily available and highly reactive compound, making it an excellent starting point for the synthesis of more complex molecular structures. Its unique substitution pattern, with a chloro group at the 5-position and a methyl carboxylate group at the 2-position, offers distinct advantages for the design of conjugated polymers. The chloro-substituent can be used to modulate the electronic properties of the resulting polymer, often leading to deeper Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in organic solar cells. The methyl carboxylate group, while not directly participating in the polymerization, can be a site for further functionalization or can be converted into other reactive groups necessary for polymerization.
From Monomer to Polymer: Synthetic Pathways
The journey from this compound to a high-performance conjugated polymer involves two key stages: monomer functionalization and polymerization.
Monomer Functionalization: Paving the Way for Polymerization
To be incorporated into a polymer chain, the this compound monomer must be functionalized with reactive groups suitable for cross-coupling reactions. The two most prevalent methods for synthesizing conjugated polymers are Stille and Suzuki coupling reactions. This requires the conversion of the monomer into an organotin (for Stille) or an organoboron (for Suzuki) derivative.
A commercially available and highly useful derivative for Suzuki polymerization is Thiophene-2-carboxylic acid methyl ester-5-boronic acid . This molecule provides a direct pathway to polymerization without the need for extensive synthetic modifications of the carboxylate group. The boronic acid group is highly reactive in palladium-catalyzed Suzuki coupling reactions.
Diagram 1: Synthetic Pathway to a Polymerizable Monomer
Caption: A generalized workflow for the synthesis and purification of conjugated polymers.
Characterization of Thiophene-Based Polymers
A thorough characterization of the synthesized polymers is crucial to understand their properties and predict their performance in electronic devices.
| Technique | Information Obtained | Typical Results for Thiophene-Based Polymers |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, regioregularity | Characteristic peaks in the aromatic region confirming the polymer backbone structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Vibrational modes corresponding to the thiophene ring and other functional groups. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), polydispersity index (PDI) | Mn in the range of 10-100 kDa with a PDI of 1.5-2.5. |
| UV-Vis Spectroscopy | Optical bandgap, absorption spectrum | Broad absorption in the visible region, with an optical bandgap typically between 1.8 and 2.2 eV. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap | HOMO levels around -5.0 to -5.5 eV and LUMO levels around -3.0 to -3.5 eV. |
Applications in Materials Science
Derivatives of this compound are primarily used in the development of p-type semiconductors for organic solar cells and organic field-effect transistors.
Organic Solar Cells (OSCs)
In OSCs, these polymers act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, typically a fullerene derivative or a non-fullerene acceptor.
Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
-
Substrate Cleaning: Clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes.
-
Active Layer Deposition: Prepare a solution of the thiophene-based polymer and an electron acceptor (e.g., PC₇₁BM) in a suitable solvent (e.g., chlorobenzene). Spin-coat this blend onto the HTL to form the active layer.
-
Cathode Deposition: Thermally evaporate a low work function metal (e.g., Ca or LiF) followed by a layer of aluminum (Al) under high vacuum to form the cathode.
-
Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Diagram 3: Organic Solar Cell Device Architecture
Caption: A typical device structure for a bulk heterojunction organic solar cell.
Organic Field-Effect Transistors (OFETs)
In OFETs, these polymers serve as the active semiconductor layer, transporting charge between the source and drain electrodes under the modulation of a gate voltage. The performance of an OFET is primarily determined by the charge carrier mobility of the semiconductor.
Device Fabrication and Characterization
OFETs are typically fabricated in a bottom-gate, top-contact or top-gate, bottom-contact configuration. The polymer is deposited from solution onto a pre-patterned substrate. The charge carrier mobility (µ) is calculated from the transfer characteristics of the device in the saturation regime using the following equation:
IDS = ( W / 2L ) µCi ( VG - VT )²
where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage. Thiophene-based polymers can achieve hole mobilities ranging from 10⁻³ to over 1 cm²V⁻¹s⁻¹.
Conclusion and Future Outlook
This compound and its derivatives are invaluable tools in the arsenal of materials scientists. The ability to systematically modify their chemical structure allows for precise control over their electronic and physical properties. This, in turn, enables the rational design of new materials for high-performance organic electronic devices. Future research will likely focus on developing new co-monomers to further tune the properties of these polymers, exploring non-fullerene acceptors to enhance the efficiency of organic solar cells, and improving the stability and processability of these materials for commercial applications. The continued exploration of this versatile building block promises to unlock new frontiers in organic electronics and materials science.
References
- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules. It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia. It has been proven to be effectual drugs in present respective disease scenario. (Source: Not available)
- This compound is a versatile compound widely utilized in the synthesis of various pharmaceuticals and agrochemicals. This compound features a unique thiophene ring structure, which enhances its reactivity and makes it an essential building block in organic synthesis. Its chlorinated derivative offers improved properties for applications in crop protection and the development of novel
Methyl 5-chlorothiophene-2-carboxylate: A Comprehensive Technical Guide on its Chemical Journey and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Methyl 5-chlorothiophene-2-carboxylate, a pivotal heterocyclic compound. We will navigate its historical context within the broader field of thiophene chemistry, dissect modern and historical synthetic strategies, and illuminate its critical role as a building block in contemporary drug discovery and other chemical industries.
Historical Context and the Rise of Thiophene Chemistry
The story of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, while demonstrating a lecture experiment, discovered thiophene as an impurity in benzene derived from coal tar.[1] This serendipitous finding opened a new chapter in heterocyclic chemistry. Meyer's subsequent work laid the foundation for understanding the aromatic nature and reactivity of the thiophene ring, including its propensity for electrophilic substitution at the 2- and 5-positions.[1]
The evolution of synthetic organic chemistry provided the necessary tools to access specific isomers like this compound with high purity. The development of organometallic reagents and catalytic processes in the mid-20th century revolutionized the synthesis of functionalized thiophenes, moving from harsh, non-selective methods to more precise and efficient strategies.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 35475-03-7 | [2] |
| Molecular Formula | C₆H₅ClO₂S | [2] |
| Molecular Weight | 176.61 g/mol | [3] |
| Appearance | White or colorless to light yellow/orange powder or lump | [3] |
| Melting Point | 18 °C | [3] |
| Boiling Point | 226 °C | [3] |
| Density | 1.36 g/cm³ | [3] |
| Refractive Index | n20/D 1.56 | [3] |
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Key Features |
| ¹³C-NMR (CDCl₃, δ in ppm) | 161.46 (C=O), 137.64 (C5), 133.13 (C3), 132.01 (C2), 127.17 (C4), 52.21 (OCH₃) |
| Mass Spectrometry (m/z) | 176 [M]⁺ (base peak), characteristic isotopic pattern for chlorine |
Synthetic Methodologies: An Evolutionary Perspective
The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic viability.
Classical Approaches: Building from Precursors
Early synthetic strategies likely involved the multi-step conversion of simpler thiophene derivatives. A common precursor is 5-chlorothiophene-2-carboxylic acid, which can be synthesized through various routes.
One historical approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis to yield 5-chlorothiophene-2-carboxylic acid. This carboxylic acid can then be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to produce the target methyl ester.
Another route to the carboxylic acid precursor involves the use of a Grignard reagent. 5-Chloro-2-bromothiophene can be reacted with magnesium to form the corresponding Grignard reagent, which is then carboxylated by quenching with carbon dioxide. Subsequent esterification yields this compound.
Modern Synthetic Routes: Efficiency and Scalability
Modern organic synthesis has introduced more direct and efficient methods for the preparation of this compound.
A notable one-pot method starts from 2-thiophenecarboxaldehyde. This approach involves the chlorination of the aldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same reaction vessel to produce 5-chlorothiophene-2-carboxylic acid. This "one-pot" strategy minimizes purification steps and improves overall yield. The resulting carboxylic acid is then esterified.
A more direct synthesis of the methyl ester has been reported involving the reaction of 2-chlorothiophene with a CCl₄-CH₃OH system in the presence of an iron catalyst, Fe(acac)₃. This method directly introduces the carboxylate group at the 5-position.[4]
The logical flow of these synthetic pathways can be visualized as follows:
Caption: Role in Rivaroxaban synthesis.
Agrochemicals
The thiophene scaffold is also present in various agrochemicals. This compound serves as a precursor for the synthesis of certain pesticides and herbicides, where the chlorinated thiophene moiety contributes to the biological activity and stability of the final product. [3]
Future Outlook
The importance of this compound in the pharmaceutical and agrochemical industries is well-established. Future research is likely to focus on the development of even more sustainable and cost-effective synthetic methods, potentially utilizing green chemistry principles such as biocatalysis and flow chemistry. Furthermore, the exploration of new derivatives of this compound as scaffolds for novel therapeutic agents remains an active area of research. As our understanding of disease pathways deepens, this versatile building block will undoubtedly continue to play a significant role in the discovery and development of new medicines.
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Wikipedia. Thiophene. [Link]
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Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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PubChem. This compound. [Link]
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NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis of thiophene and Their Pharmacological Activity. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility as a key intermediate, particularly in the development of anti-inflammatory and anti-cancer drugs, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its effective handling, formulation, and application.
The thiophene ring, a core component of this molecule, is a well-established scaffold in medicinal chemistry, and the introduction of a chlorine atom and a methyl ester group significantly influences its physical and chemical characteristics.[1] Understanding these properties is paramount for optimizing reaction conditions, ensuring the integrity of the compound during storage, and developing robust analytical methods.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClO₂S | [2] |
| Molecular Weight | 176.62 g/mol | [2] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | [3] |
| Melting Point | 15-18 °C | [4] |
| Boiling Point | 95-97 °C (7 Torr) | [5][6] |
| Density | ~1.371 g/cm³ (Predicted) | [5] |
| CAS Number | 35475-03-7 | [2] |
I. Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biological activity and its suitability for various formulation strategies. The presence of both a lipophilic chlorothiophene ring and a polar methyl ester group in this compound results in a nuanced solubility profile.
Aqueous Solubility
The aqueous solubility of this compound is low. It is classified as "very slightly soluble" in water, with a reported value of 0.35 g/L at 25 °C .[3] This limited aqueous solubility is a key consideration for its handling in biological assays and for the development of parenteral formulations.
Solubility in Organic Solvents
| Solvent | Qualitative Solubility | Rationale |
| Chloroform | Soluble | A common solvent for many organic compounds, its polarity is well-suited for dissolving both the polar and non-polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A highly polar aprotic solvent, it can solvate the methyl ester group, but the lipophilic chlorothiophene may limit high solubility. The related 5-chlorothiophene-2-carboxylic acid is reported to be soluble in DMSO.[7] |
| Methanol | Slightly Soluble | A polar protic solvent that can interact with the ester group. The related 5-chlorothiophene-2-carboxylic acid is also described as slightly soluble in methanol.[8] |
| Dichloromethane | Expected to be Soluble | Similar in polarity to chloroform, it is anticipated to be a good solvent. |
| Ethyl Acetate | Expected to be Soluble | A moderately polar solvent that should effectively dissolve the compound. |
| Acetone | Expected to be Soluble | A polar aprotic solvent that is generally a good solvent for a wide range of organic molecules. |
| Acetonitrile | Expected to be Soluble | A polar aprotic solvent commonly used in chromatography, it is likely to be a suitable solvent. |
This information is crucial for selecting appropriate solvents for chemical reactions, purification processes (such as chromatography and recrystallization), and for the preparation of stock solutions for in vitro and in vivo studies.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental protocols should be followed. Both thermodynamic and kinetic solubility assays are valuable in drug discovery and development.
Experimental Workflow: Thermodynamic Solubility Determination (Shake-Flask Method)
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Reactivity of the thiophene ring in "Methyl 5-chlorothiophene-2-carboxylate"
An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 5-chlorothiophene-2-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its synthetic utility is dictated by the nuanced reactivity of the thiophene ring, which is electronically modulated by the competing and cooperating influences of a chloro substituent at the 5-position and a methyl carboxylate group at the 2-position. This technical guide provides an in-depth exploration of the molecule's electronic landscape and its behavior in key synthetic transformations, including electrophilic and nucleophilic aromatic substitution, directed metallation, and transition metal-catalyzed cross-coupling reactions. By elucidating the causality behind its regioselective reactivity, this document serves as a practical resource for chemists engaged in the strategic design and execution of complex synthetic pathways.
The Electronic Architecture of Substituted Thiophene
The thiophene ring is an electron-rich aromatic heterocycle that is inherently more reactive towards electrophiles than benzene. This reactivity stems from the ability of the sulfur atom's lone pairs to participate in the π-system, stabilizing the cationic intermediates (σ-complexes) formed during electrophilic attack. However, the reactivity and regioselectivity of the thiophene ring in this compound are profoundly altered by its two substituents.
-
Methyl 2-carboxylate Group (-COOCH₃): This is a classic electron-withdrawing group (EWG). It deactivates the thiophene ring towards electrophilic attack through a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). In electrophilic aromatic substitution (SEAr), EWGs are typically meta-directing.
-
5-Chloro Group (-Cl): Halogens exhibit a dual electronic nature. They are deactivating due to their strong -I effect but are ortho, para-directing because of their positive mesomeric effect (+M), where a lone pair can be donated to the ring to stabilize a cationic intermediate.
The interplay of these effects renders the thiophene ring electron-deficient, significantly reducing its reactivity in classical SEAr while simultaneously activating it for other modes of transformation.
Caption: Electronic influence of substituents on the thiophene ring.
Modes of Reactivity and Synthetic Applications
The unique electronic profile of this compound opens avenues for diverse and highly regioselective functionalization strategies.
Electrophilic Aromatic Substitution (SEAr)
Due to the strong deactivating effects of both substituents, the thiophene ring is highly resistant to electrophilic substitution. Reactions like nitration and halogenation, if forced, would be expected to proceed at the C4 position. The C4 position is meta to the strongly deactivating carboxylate group and ortho to the chloro group. While the chloro group is an ortho, para-director, the directing power of the carboxylate group to its meta position often dominates in heavily deactivated systems. Semiquantitative studies on deactivated monosubstituted thiophenes have shown that the major products are typically the 2,5- or 2,4-disubstituted isomers, with no 2,3-disubstituted products observed.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group (-COOCH₃) para to the chloro substituent makes the C5 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is a powerful method for introducing nucleophiles at this position, a reaction not possible on an unsubstituted thiophene ring. The mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.
Caption: Generalized workflow for SNAr on the thiophene substrate.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the desired amine nucleophile (1.2-2.0 eq.) and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.
Directed ortho-Metallation (DoM)
The acidity of thiophenic protons is well-documented, with the α-protons (C2/C5) being the most acidic. In this compound, the C3 and C4 protons are available for deprotonation. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be used. The methyl carboxylate group at C2 is a potent directing group for metallation, favoring deprotonation at the adjacent C3 position. The resulting thienyllithium species is a powerful nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a substituent with high regioselectivity at the C3 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C5-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds.
This palladium-catalyzed reaction couples the C5 position with an aryl or vinyl boronic acid (or ester), enabling the synthesis of 5-arylthiophene derivatives. These structures are prevalent in medicinal chemistry and materials science. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.
| Arylboronic Acid Partner | Catalyst System | Base | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 85-95 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 75-85 |
| Note: Yields are representative and can vary based on specific conditions and ligand choice. |
This reaction provides a powerful and general method for forming a C-N bond by coupling the C5 position with a primary or secondary amine. The development of specialized phosphine ligands has enabled the coupling of even challenging substrates under relatively mild conditions. This transformation is invaluable in pharmaceutical synthesis, where the arylamine moiety is a common pharmacophore.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.), followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (as determined by GC-MS or LC-MS).
-
Quenching and Extraction: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by silica gel chromatography to afford the desired 5-aminothiophene product.
Conclusion
This compound is a testament to the principles of substituent-directed reactivity. The deactivating nature of its substituents largely shuts down classical electrophilic substitution but simultaneously unlocks a rich and diverse chemistry centered on nucleophilic substitution, directed metallation, and, most prominently, transition metal-catalyzed cross-coupling. The C5-Cl bond serves as a versatile linchpin for the introduction of a wide array of carbon and heteroatom substituents via Suzuki and Buchwald-Hartwig reactions, respectively. A thorough understanding of the electronic interplay between the chloro and carboxylate groups is paramount for researchers and drug development professionals to fully exploit this building block's potential in the rational design of complex molecular targets.
References
- BenchChem. (n.d.). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
- Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- ProQuest. (n.d.). *ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES.
Navigating the Synthesis and Procurement of Methyl 5-chlorothiophene-2-carboxylate: A Technical Guide for Researchers
For chemists at the forefront of pharmaceutical and agrochemical innovation, the strategic sourcing of key building blocks is as critical as the synthetic pathways they enable. Methyl 5-chlorothiophene-2-carboxylate, a versatile heterocyclic compound, serves as a pivotal intermediate in the creation of a diverse range of complex molecules, most notably the anticoagulant drug Rivaroxaban. This guide provides an in-depth technical overview of this essential chemical, from its synthesis and quality control to supplier evaluation and procurement, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The Chemistry and Significance of this compound
This compound (CAS No. 35475-03-7) is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The presence of both a chlorine atom and a methyl ester group on the thiophene ring imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.[1]
Its primary significance lies in its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used to prevent and treat blood clots.[2][3][4] Beyond this major application, its structural motifs are also explored in the development of novel anti-inflammatory and anti-cancer agents, as well as in the formulation of specialized agrochemicals such as pesticides and herbicides.[1]
Sourcing and Procurement: A Comparative Analysis of Suppliers
The procurement of high-quality starting materials is paramount to the success of any research and development program. A thorough evaluation of potential suppliers is essential to ensure consistency, purity, and reliability. Below is a comparative analysis of notable suppliers of this compound and its precursor, 5-Chlorothiophene-2-carboxylic acid.
| Supplier | Product Focus | Typical Purity | Available Quantities | Certificate of Analysis (CoA) |
| Sigma-Aldrich (Merck) | Research & Development | ≥97% | Grams to Kilograms | Provided |
| TCI Chemicals | Research & Development | >98.0% (GC) | Grams to Kilograms | Provided |
| Chem-Impex | Research & Development | ≥98% (GC) | Grams to Kilograms | Provided |
| Simson Pharma Limited | Pharmaceutical Intermediates | High Purity | Grams to Bulk | Provided |
| V & V Pharma Industries | Bulk Manufacturing | ≥99% | Kilograms to Metric Tons | Provided |
| Anax Laboratories | Research Chemicals | >98% | Grams to Kilograms | Provided |
| Oakwood Chemical | Research & Development | 95+% | Grams to Kilograms | Provided |
Key Considerations for Supplier Selection:
-
Purity and Analytical Data: Always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. Reputable suppliers will provide detailed analytical data, often including results from Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Scalability: For projects that may transition from research to production, consider suppliers with a proven track record in both small-scale and bulk manufacturing.
-
Regulatory Compliance: For pharmaceutical applications, ensure the supplier adheres to Good Manufacturing Practices (GMP) where applicable.
Synthesis and Manufacturing: From Precursor to Final Product
While researchers will typically purchase this compound, understanding its synthesis provides valuable insights into potential impurities and quality considerations. The most common route involves the esterification of its carboxylic acid precursor.
Synthesis of the Precursor: 5-Chlorothiophene-2-carboxylic acid
Several methods exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid, a critical intermediate for Rivaroxaban.[5] One common industrial approach is a one-pot synthesis starting from 2-thiophenecarboxaldehyde.[6]
Reaction Workflow for 5-Chlorothiophene-2-carboxylic acid Synthesis:
Caption: One-pot synthesis of 5-Chlorothiophene-2-carboxylic acid.
Esterification to this compound: A Step-by-Step Protocol
The conversion of the carboxylic acid to its methyl ester is a standard esterification reaction. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 equivalents), to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Quality Control and Analytical Methods: Ensuring Purity and Identity
Rigorous quality control is essential to ensure the suitability of this compound for its intended application. A combination of chromatographic and spectroscopic techniques is employed to assess its purity and confirm its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and provides mass spectral data for identification.
-
Typical GC Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A gradient temperature program is typically used to ensure good separation of potential impurities.
-
PubChem provides example GC-MS data for this compound, which can be a useful reference.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination, particularly for non-volatile or thermally sensitive compounds. A reversed-phase HPLC method is commonly used for this analysis.
-
Typical HPLC Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and confirmation of the identity of the compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with the experimental data.
Application in Drug Synthesis: The Rivaroxaban Case Study
The primary application of this compound and its derivatives is in the synthesis of the anticoagulant drug Rivaroxaban. In this synthesis, the thiophene moiety is typically introduced as the corresponding acid chloride.
Workflow for the Synthesis of Rivaroxaban:
Sources
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- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. This compound | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 5-chlorothiophene-2-carboxylate
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for Methyl 5-chlorothiophene-2-carboxylate. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and troubleshooting advice. We focus on the specific challenges and strategic solutions for utilizing economically advantageous but less reactive chloro-heterocyclic substrates. The protocols herein are designed to be robust and reproducible, leveraging modern catalyst systems to achieve high-yield synthesis of 5-arylthiophene-2-carboxylate derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[3][4][5][6]
Scientific Rationale & Mechanistic Overview
The Suzuki-Miyaura cross-coupling facilitates the synthesis of biaryl, vinyl, or poly-conjugated systems by joining an organoboron species with an organic halide or triflate via a palladium catalyst.[2][7] While highly effective, the reaction's success is deeply dependent on the nature of the halide. The reactivity order is generally I > OTf > Br >> Cl.[7][8] The C-Cl bond's strength and low polarity make oxidative addition—the typically rate-limiting step of the catalytic cycle—energetically demanding.[7]
However, the use of aryl chlorides is highly desirable from an economic standpoint due to their lower cost and wider availability compared to their bromide and iodide counterparts.[1][9] For the substrate, This compound , two structural features influence the reaction:
-
The Thiophene Ring: Sulfur-containing heterocycles can sometimes act as catalyst poisons, necessitating robust catalytic systems.[10]
-
The Electron-Withdrawing Ester Group: The methyl carboxylate at the C2 position deactivates the thiophene ring, which can facilitate the crucial oxidative addition of the palladium catalyst to the C-Cl bond.[1][7]
To overcome the inherent low reactivity of the C-Cl bond, specialized catalyst systems are required. The key innovation has been the development of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, increase its electron density, and promote the cleavage of the strong C-Cl bond, thereby enabling entry into the catalytic cycle.[7][9][11][12]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiophene substrate, forming a Pd(II) complex. This is the most challenging step for chloroarenes.[7][13]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex.[7][8][14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][13]
Below is a visualization of the general reaction and its underlying catalytic mechanism.
Caption: General scheme for the Suzuki coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Synthesis of Methyl 5-phenylthiophene-2-carboxylate
This protocol details the coupling of this compound with phenylboronic acid as a representative example. The principles can be extended to various aryl- and heteroarylboronic acids.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 176.61 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| SPhos Precatalyst (G3) | 709.38 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 4.0 mL | - |
| Deionized Water | - | 1.0 mL | - |
Note: The use of a pre-formed catalyst like a Buchwald precatalyst is highly recommended for consistency and to ensure the generation of the active Pd(0) species.[9][13] If using a separate palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos), maintain a Pd:Ligand ratio of approximately 1:2.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a clean, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 177 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 425 mg), and the SPhos G3 precatalyst (0.02 mmol, 14 mg).
-
Causality: Adding the solid reagents first under ambient conditions is convenient. The precatalyst is air-stable, simplifying handling.[10]
-
-
Inert Atmosphere Establishment:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line. Evacuate the flask under vacuum until the pressure is stable, then backfill with an inert gas (high-purity argon or nitrogen).
-
Repeat this evacuate/backfill cycle three times to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.[1][11]
-
-
Solvent Addition:
-
Prepare the solvent mixture by sparging anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) with argon for 15-20 minutes to remove dissolved oxygen.
-
Using a syringe, transfer the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.
-
Causality: Aqueous solvent mixtures are often beneficial for Suzuki couplings of heterocyclic substrates.[3] Thoroughly degassing the solvent is critical to prevent catalyst oxidation and the homocoupling of boronic acid.[13]
-
-
Reaction Execution:
-
Reaction Monitoring:
-
Progress can be monitored by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or GC-MS to observe the consumption of the starting material.[1]
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 15 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][10]
-
-
Purification:
-
The resulting crude oil or solid should be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the desired product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, Methyl 5-phenylthiophene-2-carboxylate.
-
Data Summary & Expected Outcome
The following table outlines a range of conditions that have proven effective for the Suzuki coupling of challenging heteroaryl chlorides. The chosen protocol is a robust starting point, but optimization may be required for different arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Buchwald Precatalyst (e.g., SPhos G3) | High activity for aryl chlorides, air-stable, reliable generation of Pd(0).[9] |
| Catalyst Loading | 1-3 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | SPhos or other Biaryl Phosphines | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[7][16] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases effective in promoting transmetalation.[1][4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Aqueous mixtures often accelerate the reaction for heteroaryl substrates.[3] |
| Temperature | 90-110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition.[1][10] |
| Expected Yield | 75-95% | Based on literature for similar electron-deficient heteroaryl chlorides.[3][10] |
Troubleshooting & Advanced Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficient Temperature.3. Inappropriate base or solvent. | 1. Ensure rigorous inert atmosphere technique; use a fresh precatalyst.2. Confirm oil bath temperature; consider increasing to 110 °C.3. Screen other bases (e.g., Cs₂CO₃) or solvent systems (e.g., THF/H₂O). |
| Boronic Acid Homocoupling | 1. Presence of oxygen.2. Use of a Pd(II) source without complete reduction. | 1. Improve degassing of solvents and ensure a tight seal on the reaction vessel.[13]2. Use a Pd(0) source or a reliable precatalyst. |
| Protodeborylation | Hydrolysis of the boronic acid starting material back to the corresponding arene. | 1. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.2. Minimize reaction time once the starting material is consumed.3. For particularly sensitive boronic acids, consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters). |
| Formation of Dark Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Ensure the phosphine ligand is present in sufficient excess relative to palladium (if not using a precatalyst).2. Confirm the reaction is well-stirred and the temperature is not excessively high. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and robust transformation for synthesizing valuable 5-arylthiophene derivatives. Success hinges on neutralizing the low reactivity of the C-Cl bond through the rational selection of a modern catalyst system, specifically one featuring a bulky, electron-rich phosphine ligand. By adhering to the rigorous, validated protocol detailed in this guide—with particular attention to maintaining an inert atmosphere—researchers can reliably achieve high yields for this important synthetic step.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (n.d.). ACS Publications. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). National Institutes of Health (NIH). [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). ResearchGate. [Link]
-
Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature | Request PDF. (2025, August 9). ResearchGate. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). -ORCA - Cardiff University. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025, December 27). Taylor & Francis Online. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022, March 14). ResearchGate. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022, March 22). Royal Society of Chemistry. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (n.d.). ACS Publications. [Link]
-
The Suzuki reaction. (2018, April 4). YouTube. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction | Request PDF. (2025, August 6). ResearchGate. [Link]
-
7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Aminative Suzuki–Miyaura coupling. (2024, March 1). Science. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health (NIH). [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [Link]
-
Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. (n.d.). Royal Society of Chemistry. [Link]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of Methyl 5-chlorothiophene-2-carboxylate
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The thiophene ring, in particular, is a privileged structure present in numerous pharmaceuticals and advanced materials. The Mizoroki-Heck reaction stands as a powerful and versatile tool for carbon-carbon bond formation, enabling the vinylation of aryl or vinyl halides.[1] This application note provides a detailed protocol and theoretical underpinning for the Heck reaction of Methyl 5-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[2]
The presence of a chloro-substituent on the thiophene ring presents a significant challenge due to the inherent strength of the C-Cl bond, making it less reactive in the oxidative addition step of the catalytic cycle compared to its bromo or iodo counterparts.[3] However, the electron-withdrawing nature of the carboxylate group at the 2-position can enhance the reactivity of the C-Cl bond towards oxidative addition.[4] This guide will detail a robust protocol designed to overcome the inertness of the chloro-substituent, enabling efficient coupling with various olefins.
Mechanistic Insights: The Heck Catalytic Cycle with a Chloro-Thiophene Substrate
The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.[1]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Cl bond of this compound to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly for aryl chlorides. The use of bulky, electron-rich phosphine ligands is critical here to facilitate the cleavage of the strong C-Cl bond.[4]
-
Olefin Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the thiophene group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) complex. This migratory insertion step is crucial for the regioselectivity of the reaction.[5]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium center. This step forms the desired vinylated thiophene product and a palladium-hydride species. For the reaction to be highly stereoselective for the trans-isomer, syn-elimination of the palladium and hydride is required.[6]
-
Reductive Elimination and Catalyst Regeneration: In the final step, the active Pd(0) catalyst is regenerated by the reductive elimination of HX from the palladium-hydride complex, a process facilitated by a base present in the reaction mixture.[6]
Experimental Protocol
This protocol is designed as a starting point for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Substrate |
| Alkene (e.g., Styrene, Methyl Acrylate) | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Pre-catalyst |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) or similar bulky, electron-rich phosphine | Ligand |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Base |
| Anhydrous Dioxane or N,N-Dimethylformamide (DMF) | Solvent |
| Schlenk flask or sealed reaction vial | Reaction Vessel |
| Magnetic stirrer and hotplate | Agitation and Heating |
| Inert gas supply (Argon or Nitrogen) | Anhydrous/Anaerobic Conditions |
| Standard glassware for workup and purification | |
| Thin Layer Chromatography (TLC) plate | Reaction Monitoring |
| Column chromatography setup | Product Purification |
Step-by-Step Procedure
Figure 2: General experimental workflow for the Heck reaction.
-
Reaction Setup: In a flame-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base. The choice of a bulky, electron-rich phosphine ligand like Tri(tert-butyl)phosphine is recommended to facilitate the challenging oxidative addition of the aryl chloride.[7]
-
Addition of Reagents: To the flask, add the anhydrous solvent. Subsequently, add this compound and the alkene. A slight excess of the alkene (1.2-1.5 equivalents) is often used to ensure complete consumption of the thiophene substrate.
-
Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 100 to 140 °C with vigorous stirring.[3] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| This compound | 1.0 mmol | Limiting Reagent |
| Alkene | 1.2 - 1.5 mmol | Drives reaction to completion |
| Pd(OAc)₂ | 1-5 mol% | Catalyst Precursor |
| P(t-Bu)₃ | 2-10 mol% | Bulky, electron-rich ligand for C-Cl activation[7] |
| Cs₂CO₃ | 2.0 equiv | Strong inorganic base |
| Anhydrous Dioxane | 3-5 mL | Aprotic polar solvent |
| Temperature | 120 °C | To overcome the activation barrier of the C-Cl bond |
| Reaction Time | 12-24 hours | Monitor by TLC |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of a more electron-rich and sterically hindered phosphine ligand can also be beneficial.[8]
-
Side Reactions: The formation of byproducts from the reductive Heck reaction or olefin isomerization can sometimes be observed.[5][9] The addition of certain additives or careful control of the base and temperature can help to minimize these side reactions.
-
Phosphine-Free Systems: While phosphine ligands are generally effective, phosphine-free catalyst systems are also being developed to reduce cost and toxicity.[10] These may be an option for certain substrates but might require more rigorous optimization.
-
Microwave-Assisted Synthesis: For rapid optimization and synthesis, microwave irradiation can be a valuable tool, often leading to significantly reduced reaction times.
Conclusion
The Heck reaction of this compound is a valuable transformation for the synthesis of functionalized thiophenes. While the presence of the chloro-substituent necessitates more forcing conditions compared to bromo or iodo analogs, the use of appropriate bulky, electron-rich phosphine ligands and optimized reaction parameters can lead to efficient C-C bond formation. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Heck Reaction of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kantam, M. L., Srinivas, P., & Yadav, J. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882-4885. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling with 5-Chlorothiophene-2-Carboxylic Acid
Introduction: The Significance of 5-Chlorothiophene-2-Carboxamides in Drug Discovery
5-Chlorothiophene-2-carboxylic acid is a pivotal building block in modern medicinal chemistry. Its derivatives, particularly the corresponding amides, are integral components of a range of biologically active molecules. The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and physicochemical properties that can enhance a drug candidate's metabolic stability and cell permeability. The chloro-substitution at the 5-position further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.
Perhaps the most prominent example of this scaffold's importance is in the synthesis of Rivaroxaban, a potent, orally available direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] Beyond this blockbuster anticoagulant, derivatives of 5-chlorothiophene-2-carboxylic acid have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anti-cancer agents.[2]
The formation of the amide bond is the cornerstone of synthesizing these vital compounds. However, the direct condensation of a carboxylic acid and an amine is generally inefficient. This necessitates the activation of the carboxylic acid, a process for which a multitude of reagents and protocols have been developed. This guide provides an in-depth analysis of field-proven amide coupling protocols tailored for 5-chlorothiophene-2-carboxylic acid, offering researchers a comprehensive resource for efficient and reliable synthesis.
Understanding the Substrate: The Reactivity of 5-Chlorothiophene-2-Carboxylic Acid
The thiophene ring is an electron-rich aromatic system. However, the presence of the chlorine atom at the 5-position and the carboxylic acid at the 2-position, both of which are electron-withdrawing groups, significantly influences the molecule's reactivity. This electronic-deficient nature of the carboxylic acid can make its activation and subsequent coupling more challenging compared to simple aliphatic or electron-rich aromatic carboxylic acids. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.
Core Methodologies for Amide Bond Formation
Two primary strategies are employed for the synthesis of 5-chlorothiophene-2-carboxamides:
-
Two-Step Acyl Chloride Formation and Aminolysis: This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the desired amine.
-
One-Pot Direct Amide Coupling: This modern and widely adopted method utilizes coupling reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine in a single reaction vessel.
The selection between these two methodologies often depends on the scale of the reaction, the nature of the amine, and the presence of other sensitive functional groups in the substrates.
Protocol 1: Acyl Chloride Formation Followed by Aminolysis
This robust method is particularly well-suited for large-scale synthesis due to the relatively low cost of the reagents. The initial step involves the conversion of 5-chlorothiophene-2-carboxylic acid to 5-chlorothiophene-2-carbonyl chloride.
Step 1a: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
The most common reagent for this transformation is thionyl chloride (SOCl₂), often used in an inert solvent like toluene.
Reaction Scheme:
Detailed Protocol:
-
Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in toluene.
-
Heat the suspension to 75-80 °C.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise over 20-30 minutes.
-
Maintain the reaction at 75-80 °C for 30 minutes, and then heat to reflux until gas evolution ceases (typically 2 hours).
-
After cooling, the reaction mixture containing the acid chloride in toluene can be concentrated under reduced pressure and used directly in the next step.[3][4][5]
Step 1b: Amide Formation
The resulting acyl chloride is highly reactive and readily couples with a wide range of primary and secondary amines.
Detailed Protocol:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.
-
The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.[4]
Protocol 2: One-Pot Amide Coupling with Uronium/Aminium Reagents (HATU)
Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and are particularly useful for coupling sterically hindered or electron-deficient substrates, minimizing racemization in chiral compounds.
Mechanism of HATU-mediated Coupling
// Nodes RCOOH [label="5-Chlorothiophene-\n2-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylate [label="Carboxylate Anion", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine (R'-NH2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="5-Chlorothiophene-\n2-Carboxamide", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Tetramethylurea", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> Carboxylate [label="Deprotonation"]; Base -> RCOOH [style=invis]; Carboxylate -> ActiveEster [label="Attacks HATU"]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="Nucleophilic Attack"]; Amine -> ActiveEster [style=invis]; ActiveEster -> Byproduct [label="Releases"]; } /dot
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Protocol:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the highly reactive OAt-active ester.
-
Add the amine (1.1-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[6]
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: One-Pot Amide Coupling with Carbodiimide Reagents (EDC/HOBt)
Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents due to their effectiveness and the ease of removal of the urea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended as it minimizes side reactions and reduces the risk of racemization.
Mechanism of EDC/HOBt-mediated Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Protocol:
-
In a suitable flask, dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.1 eq) in an anhydrous solvent like DMF or DCM. For electron-deficient amines, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
If the amine is provided as a salt, add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.[8]
-
Work-up:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
-
Comparative Overview of Coupling Protocols
| Feature | Acyl Chloride Method | HATU Protocol | EDC/HOBt Protocol |
| Number of Steps | Two | One | One |
| Reagent Cost | Generally Lower | Higher | Moderate |
| Reaction Time | Longer (two steps) | Fast (1-4 hours) | Moderate (can be overnight) |
| Substrate Scope | Broad | Excellent, especially for difficult couplings | Broad, very common |
| Side Products | HCl, SO₂ | Tetramethylurea | Water-soluble EDC-urea |
| Racemization Risk | Low | Very Low | Low with HOBt |
| Ideal For | Large-scale synthesis, robust amines | Sterically hindered substrates, chiral molecules | General purpose, water-soluble byproducts |
Experimental Workflow Visualization
Caption: General experimental workflow for amide coupling.
Conclusion and Best Practices
The successful synthesis of 5-chlorothiophene-2-carboxamides hinges on the careful selection of an appropriate coupling protocol. For large-scale, cost-effective syntheses with robust amines, the traditional acyl chloride method remains a viable option. For more challenging couplings involving sterically hindered or electron-deficient amines, or when preserving stereochemical integrity is paramount, high-performance uronium reagents like HATU are the preferred choice. The EDC/HOBt system offers a versatile and reliable mid-ground, suitable for a wide array of applications with the added benefit of a water-soluble byproduct that simplifies purification.
Regardless of the chosen method, adherence to best practices is crucial for success. These include the use of anhydrous solvents, an inert reaction atmosphere to prevent moisture contamination, and careful monitoring of the reaction progress to determine the optimal reaction time. With the protocols and insights provided in this guide, researchers are well-equipped to efficiently synthesize 5-chlorothiophene-2-carboxamides for their drug discovery and development endeavors.
References
- Pinto, D. J., et al. (2012). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry, 55(12), 5849–5866.
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2018). Google Patents.
-
Pinto, D. J., et al. (2012). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
- Shirai, N., et al. (2018). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical and Pharmaceutical Bulletin, 66(11), 1059-1067.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. (2004). Google Patents.
- A process for the preparation of rivaroxaban and intermediates thereof. (2013). Google Patents.
- Li, W., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18637-18648.
- Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152741.
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate. Retrieved from [Link]
- Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Al-Ghorbani, M., et al. (2023).
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Improved process for preparing rivaroxaban using novel intermediates. (2012). Google Patents.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). IP.com. Retrieved from [Link]
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- 3. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
Large-scale synthesis of "Methyl 5-chlorothiophene-2-carboxylate"
An Application Note for the Large-Scale Synthesis of Methyl 5-chlorothiophene-2-carboxylate
Abstract
This compound is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, most notably as a key intermediate for the anticoagulant Rivaroxaban.[1][2] Its versatile thiophene core makes it a valuable reagent in medicinal chemistry, materials science, and the development of specialty chemicals.[3] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The methodology is designed for scalability, high yield, and operational safety, addressing the needs of researchers, scientists, and drug development professionals. We will detail a robust two-step process starting from the commercially available 5-chlorothiophene-2-carboxylic acid, focusing on the causality behind experimental choices to ensure reproducibility and safety.
Introduction and Synthetic Strategy
The industrial demand for this compound necessitates a synthetic route that is not only efficient and high-yielding but also economically viable and safe for large-scale production. Several synthetic pathways exist, including the direct chlorination of methyl thiophene-2-carboxylate or the carboxylation of 2-chlorothiophene via organometallic intermediates.[1][4][5]
However, for large-scale operations, the most reliable and controllable strategy involves the esterification of 5-chlorothiophene-2-carboxylic acid. This approach offers distinct advantages:
-
High Selectivity: It avoids the potential for over-chlorination or undesired side-products that can occur during the direct chlorination of the thiophene ring.
-
Process Safety: The starting material, 5-chlorothiophene-2-carboxylic acid, is a stable solid, and its synthesis is well-documented.[5][6] This avoids handling hazardous chlorinating agents in the final steps of the synthesis.
-
Efficiency: The conversion of a carboxylic acid to its methyl ester is a high-yielding and well-understood transformation.
This guide focuses on a superior method for esterification that proceeds via an acyl chloride intermediate. By using thionyl chloride (SOCl₂), the carboxylic acid is converted into the highly reactive 5-chlorothiophene-2-carbonyl chloride. This intermediate rapidly and irreversibly reacts with methanol to yield the final product, overcoming the equilibrium limitations of traditional Fischer esterification and ensuring a high conversion rate suitable for industrial production.
Overall Synthesis Workflow
The logical flow of the synthesis is a straightforward two-stage process: formation of the acyl chloride followed by esterification. This is followed by a standard aqueous workup and purification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale that is directly transferable to pilot plant and large-scale manufacturing.
Materials and Equipment
| Reagents & Chemicals | Grade | Equipment |
| 5-Chlorothiophene-2-carboxylic acid | ≥98% | Glass-lined or stainless steel reactor vessel |
| Thionyl chloride (SOCl₂) | ≥99% | Mechanical stirrer with overhead motor |
| Methanol (MeOH), Anhydrous | ≥99.8% | Jacketed heating/cooling system |
| Dichloromethane (DCM) | ACS Grade | Dropping funnel / Addition pump |
| N,N-Dimethylformamide (DMF) | ACS Grade | Reflux condenser with gas scrubber |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Temperature probe |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | pH meter or pH strips |
| Deionized Water | - | Rotary evaporator |
| Brine (Saturated NaCl solution) | - | Vacuum distillation apparatus |
Critical Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8][9] All operations involving thionyl chloride must be performed in a well-ventilated chemical fume hood or a closed reactor system equipped with a scrubber.[10]
-
Personal Protective Equipment (PPE): Wear a full suite of PPE, including chemical-resistant gloves (neoprene or rubber), a lab coat, splash- and impact-resistant goggles, and a face shield.[10][11]
-
Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station.[11]
-
Storage: Store thionyl chloride in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials like bases and alcohols.[7][11]
-
Waste Disposal: All materials contaminated with thionyl chloride, including residual product and rinsates, must be treated as hazardous waste and disposed of according to institutional guidelines.[10]
Step-by-Step Experimental Procedure
Step 1: Acyl Chloride Formation
-
Reactor Setup: Charge the reactor vessel with 5-chlorothiophene-2-carboxylic acid (1.0 eq) and dichloromethane (DCM, approx. 5-10 volumes).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.02 eq).
-
Cooling: Begin agitation and cool the mixture to 0-5 °C using a cooling bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 eq) via a dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C. Causality: This slow addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases. The off-gas should be directed to a caustic scrubber.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution ceases.
Step 2: Esterification
-
Cooling: Re-cool the reaction mixture to 0-5 °C.
-
Methanol Addition: Slowly add anhydrous methanol (2.0-3.0 eq) via a dropping funnel. A significant exotherm will be observed. Maintain the internal temperature below 20 °C. Causality: The acyl chloride is highly reactive. Controlling the methanol addition prevents a dangerous temperature spike and potential side reactions.
-
Completion: Once the methanol addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice or into cold water. This will hydrolyze any remaining thionyl chloride and quench the reaction.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until the aqueous layer is neutral or slightly basic (pH 7-8). Causality: This step neutralizes the acidic byproducts (HCl, H₂SO₃ from SO₂), making the product safe to handle and preventing degradation.
-
Phase Separation: Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with deionized water (1x) and then with brine (1x) to remove residual salts and water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a light yellow oil or low-melting solid.[3]
-
Final Purification (if required): For analytical-grade purity, the crude product can be purified by vacuum distillation.
Quantitative Data and Quality Control
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Starting Material | 5-Chlorothiophene-2-carboxylic acid | Commercially available, stable solid. |
| Reagents | SOCl₂ (1.2-1.5 eq), MeOH (2.0-3.0 eq) | Excess ensures complete conversion. |
| Solvent | Dichloromethane (DCM) | Inert, good solubility, easy to remove. |
| Temperature | 0-10 °C (Addition), RT (Reaction) | Controls exotherms and ensures safety. |
| Reaction Time | 4-8 hours | Typical for complete conversion. |
| Expected Yield | >90% | High-efficiency transformation. |
| Expected Purity | >98% (GC)[3] | Robust protocol minimizes side products. |
Quality Control Workflow
Product integrity is validated through a series of analytical checks to confirm structure and purity.
Caption: Standard quality control workflow for product validation.
-
¹H NMR: Confirms the presence of the methyl ester group (~3.9 ppm) and the two thiophene protons.
-
Gas Chromatography (GC): The primary method to determine purity, which should exceed 98%.[3]
-
Melting Point: The product is a low-melting solid, with a reported melting point of 15-18 °C.[3]
Conclusion
The protocol described herein provides a reliable, scalable, and high-yielding method for the synthesis of this compound. By leveraging a thionyl chloride-mediated esterification, this process avoids the equilibrium constraints of direct acid catalysis and ensures a high rate of conversion. The emphasis on controlled reaction conditions and rigorous safety protocols makes this application note a trustworthy guide for researchers and chemical engineers involved in large-scale chemical synthesis.
References
-
Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
-
New Jersey Department of Health. (2010). Hazard Substance Fact Sheet: Thionyl Chloride. [Link]
-
International Programme on Chemical Safety (IPCS). (2018). International Chemical Safety Cards: Thionyl Chloride. [Link]
-
Podgorski, I., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Sam Fine O Chem Limited. (2017). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. Indian Patent Application 201621003961. [Link]
-
American Chemical Society (ACS). (2015). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. [Link]
- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
-
ChemBK. METHYL 3-(CHLOROSULPHONYL)THIOPHENE-2-CARBOXYLATE. [Link]
- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
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- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
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- 11. nj.gov [nj.gov]
Application Notes and Protocols: Leveraging Methyl 5-chlorothiophene-2-carboxylate in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Thiophene Scaffold in Inflammation-Modulating Drug Discovery
The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics.[1] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Notably, several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene core, underscoring the scaffold's importance in this therapeutic area.[3][4] These agents often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][4]
"Methyl 5-chlorothiophene-2-carboxylate" is a versatile and commercially available building block for the synthesis of a variety of pharmacologically active molecules.[5] Its structure offers multiple reaction sites for chemical modification, making it an ideal starting material for creating diverse libraries of compounds for drug screening. This document provides detailed application notes and protocols for the utilization of "this compound" in the synthesis of a representative anti-inflammatory agent.
Strategic Importance of this compound in Synthesis
"this compound" is a valuable starting material due to the orthogonal reactivity of its functional groups. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation. The chloro group at the 5-position can participate in various cross-coupling reactions, allowing for further diversification of the molecular structure. This dual functionality enables a modular approach to the synthesis of complex molecules. While the methyl ester is a convenient form for storage and initial manipulations, the carboxylic acid derivative is often the immediate precursor for coupling reactions in the synthesis of many active pharmaceutical ingredients.[6]
Synthetic Pathway Overview: From Starting Material to a Potential COX-2 Inhibitor
The following protocols outline a representative synthetic route to a hypothetical anti-inflammatory agent, N-(4-sulfamoylphenyl)-5-chlorothiophene-2-carboxamide (SCTC) . This target molecule is designed based on the known pharmacophores of selective COX-2 inhibitors, which often feature a central heterocyclic ring and a sulfonamide moiety.[7][8]
Caption: General synthetic workflow from this compound to the target compound SCTC.
Experimental Protocols
Part 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid
This initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for the subsequent amide coupling.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₆H₅ClO₂S | 176.62 | 10.0 g | 56.6 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.53 g | 113.2 |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |
| Water (H₂O) | H₂O | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | ~10 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 56.6 mmol) in methanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (4.53 g, 113.2 mmol) in water (50 mL) and add it to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60 °C to a constant weight to yield 5-Chlorothiophene-2-carboxylic acid.
Part 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
The carboxylic acid is activated by converting it to the more reactive acyl chloride. This intermediate is typically used immediately in the next step without extensive purification.[9]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 8.0 g | 49.2 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 15 mL | ~207 |
| Toluene | C₇H₈ | 92.14 | 80 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 drops | catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add 5-Chlorothiophene-2-carboxylic acid (8.0 g, 49.2 mmol) and toluene (80 mL).
-
Add a catalytic amount of N,N-dimethylformamide (2 drops).
-
Slowly add thionyl chloride (15 mL, ~207 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid will dissolve as the reaction progresses.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Chlorothiophene-2-carbonyl chloride as an oil, which is used directly in the next step.
Part 3: Synthesis of N-(4-sulfamoylphenyl)-5-chlorothiophene-2-carboxamide (SCTC)
This final step involves the amide bond formation between the activated acyl chloride and sulfanilamide.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.04 | ~8.9 g | ~49.2 |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 8.47 g | 49.2 |
| Pyridine | C₅H₅N | 79.10 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve sulfanilamide (8.47 g, 49.2 mmol) in pyridine (100 mL) and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-Chlorothiophene-2-carbonyl chloride from the previous step in dry dichloromethane (50 mL).
-
Add the solution of the acyl chloride dropwise to the cooled sulfanilamide solution over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Remove the pyridine and DCM under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield the final compound, N-(4-sulfamoylphenyl)-5-chlorothiophene-2-carboxamide (SCTC).
Mechanism of Action and Biological Evaluation
Caption: Postulated mechanism of action for SCTC as a COX-2 inhibitor in the inflammatory cascade.
The synthesized compound SCTC is designed to be a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, SCTC has the potential to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Biological Evaluation:
-
In vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of SCTC against purified COX-1 and COX-2 enzymes would be determined using a commercially available assay kit. This would provide IC₅₀ values and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
In vivo Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of new chemical entities.[10] The reduction in paw volume after administration of SCTC would be compared to a vehicle control and a standard drug like celecoxib.
Conclusion
"this compound" is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols provided herein offer a clear and reproducible pathway to a potential COX-2 inhibitor. The modular nature of this synthetic approach allows for the generation of a diverse range of analogs for structure-activity relationship studies, which is crucial in the early stages of drug discovery. The thiophene scaffold continues to be a rich source of inspiration for medicinal chemists, and its strategic use, as exemplified here, will undoubtedly lead to the development of new and improved anti-inflammatory therapies.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. (2012). European Patent Office.
- This compound. (n.d.). Chem-Impex.
- 5-Chlorothiophene-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). PMC.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.).
- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. (n.d.). PubMed.
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central.
- Rivaroxaban synthesis. (n.d.). ChemicalBook.
- Process for the preparation of rivaroxaban. (n.d.). Google Patents.
- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. (n.d.). PubMed.
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). ResearchGate.
- Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. (2021). PubMed.
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Application Notes & Protocols: Methyl 5-chlorothiophene-2-carboxylate in Conductive Polymer Research
Introduction: The Strategic Role of Functionalized Monomers in Advanced Polymer Science
The field of conductive polymers is perpetually driven by the quest for materials with precisely tailored electronic and physical properties. Polythiophenes, a class of sulfur-containing heterocyclic polymers, have emerged as a cornerstone in organic electronics due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.[1] The properties of polythiophenes can be finely tuned through the strategic functionalization of the thiophene monomer unit. This application note delves into the utility of Methyl 5-chlorothiophene-2-carboxylate as a key building block for the synthesis of functionalized polythiophenes, exploring the scientific rationale for its use and providing detailed protocols for its polymerization.
This compound is a bifunctionalized monomer featuring two distinct electron-withdrawing groups: a chlorine atom at the 5-position and a methyl ester group at the 2-position. This specific substitution pattern is not arbitrary; it is designed to modulate the electronic structure of the resulting polymer. The presence of these electron-withdrawing groups is known to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer backbone.[1][2] This reduction in the HOMO level is particularly advantageous for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), as it can lead to higher open-circuit voltages in solar cells and improved stability in transistors.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in conductive polymer research, including detailed experimental protocols and the underlying scientific principles.
PART 1: Scientific Rationale and Causality
The Influence of Electron-Withdrawing Substituents
The choice of this compound as a monomer is rooted in the predictable and desirable effects of its functional groups on the resulting polymer's properties.
-
Lowering of HOMO Energy Level: The primary effect of the chlorine and methyl carboxylate groups is their inductive electron-withdrawing nature. This effect reduces the electron density of the polythiophene backbone, leading to a stabilization (lowering) of the HOMO energy level.[2] A lower HOMO level is a critical parameter for achieving high open-circuit voltage (Voc) in organic solar cells, as Voc is proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the acceptor material.[2]
-
Enhanced Stability: The lower HOMO level also imparts greater oxidative stability to the polymer. Materials with higher-lying HOMO levels are more susceptible to degradation via oxidation by atmospheric oxygen and moisture. By lowering the HOMO energy, the polymer becomes more resistant to these degradation pathways, leading to longer device lifetimes.
-
Modified Morphology and Solubility: While the primary influence is electronic, the substituents also affect the polymer's physical properties. The methyl carboxylate group can influence the polymer's solubility in organic solvents, which is a critical factor for solution-based processing of electronic devices. Furthermore, the presence of these groups can alter the intermolecular packing of the polymer chains, which in turn affects charge carrier mobility.[4]
Logical Flow of Polymer Synthesis
The synthesis of a conductive polymer from this compound typically proceeds via oxidative polymerization. This process involves the coupling of monomer units through the formation of radical cations.
Caption: Oxidative polymerization workflow for this compound.
PART 2: Experimental Protocols
The following protocols are based on established methods for the chemical oxidative polymerization of thiophene derivatives and are adapted for this compound.[5][6]
Protocol 1: Chemical Oxidative Polymerization
This protocol describes a standard method for synthesizing poly(this compound) using ferric chloride (FeCl₃) as the oxidant.
Materials:
-
This compound (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or Chlorobenzene
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Preparation of Oxidant Solution: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous FeCl₃ (4 molar equivalents relative to the monomer). Add anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M). Stir the suspension vigorously.
-
Monomer Solution: In a separate dry flask, dissolve this compound (1 molar equivalent) in a small amount of anhydrous chloroform.
-
Polymerization Reaction: Slowly add the monomer solution dropwise to the vigorously stirred FeCl₃ suspension at room temperature. The reaction mixture should darken, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere with continuous stirring.
-
Quenching and Precipitation: After 24 hours, pour the reaction mixture into a large volume of methanol to quench the reaction and precipitate the polymer.
-
Purification:
-
Filter the crude polymer using a Büchner funnel.
-
Wash the polymer repeatedly with methanol to remove any remaining oxidant and unreacted monomer.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities.
-
The final polymer can be dissolved in a suitable solvent like chloroform or chlorobenzene and re-precipitated in methanol.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
Characterization of the Resulting Polymer
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and optoelectronic properties.
-
¹H NMR Spectroscopy: To confirm the polymer structure and assess regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the electrochemical bandgap and estimate the HOMO and LUMO energy levels.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer and confirm the incorporation of the monomer's functional groups.
Expected Quantitative Data
The following table summarizes the expected properties of poly(this compound) based on the known effects of its functional groups. Actual values will depend on the specific polymerization conditions and resulting molecular weight.
| Property | Expected Value/Range | Rationale |
| HOMO Energy Level | -5.4 to -5.7 eV | The strong electron-withdrawing nature of the chloro and carboxylate groups significantly lowers the HOMO level compared to P3HT (~-5.0 eV).[2] |
| LUMO Energy Level | -3.2 to -3.5 eV | The electron-withdrawing groups also lower the LUMO level, though often to a lesser extent than the HOMO.[1] |
| Electrochemical Bandgap | 2.2 to 2.3 eV | Calculated from the difference between the onset of oxidation and reduction potentials in cyclic voltammetry. |
| Optical Bandgap (Film) | 2.3 to 2.5 eV | Typically slightly higher than the electrochemical bandgap, determined from the onset of absorption in the UV-Vis spectrum. |
| Solubility | Soluble in chlorinated solvents (chloroform, chlorobenzene) | The presence of the methyl ester group is expected to enhance solubility compared to unsubstituted polythiophene. |
PART 3: Visualization of the Polymerization Mechanism
The oxidative polymerization of thiophenes with FeCl₃ is generally understood to proceed through the formation of radical cations, which then couple.
Caption: Simplified mechanism of chemical oxidative polymerization of thiophene derivatives.
Conclusion and Future Outlook
This compound represents a strategically designed monomer for the synthesis of next-generation conductive polymers. The electron-withdrawing nature of its substituents provides a powerful tool for tuning the electronic properties of polythiophenes, particularly for lowering the HOMO energy level to enhance device performance and stability. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize polymers derived from this promising building block. Future research will likely focus on copolymerization of this monomer with electron-donating units to further tune the bandgap and optimize performance in specific applications such as organic solar cells, transistors, and sensors.
References
-
He, F., et al. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials. Available at: [Link]
-
Abd-Al-Kadhim, A. M., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers. Available at: [Link]
-
Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials. Available at: [Link]
-
Li, Y., et al. (2021). Polythiophenes as electron donors in organic solar cells. Chemical Science. Available at: [Link]
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Available at: [Link]
-
Mei, J., et al. (2013). Side Chain Engineering in Solution-Processable Conjugated Polymers. Chemistry of Materials. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Available at: [Link]
-
Zhan, X., et al. (2011). A high-mobility electron-transporting polymer for printed transistors. Nature Communications. Available at: [Link]
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- 4. tandfonline.com [tandfonline.com]
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Application Notes and Protocols for the Synthesis of 5-Arylthiophene-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 5-Arylthiophene-2-carboxylate Scaffold
The 5-arylthiophene-2-carboxylate motif is a privileged scaffold in medicinal chemistry and materials science. Its inherent structural features—a planar, aromatic system with diverse functionalization points—impart favorable pharmacokinetic and photophysical properties. This guide provides a detailed, experience-driven approach to the synthesis of this valuable class of compounds, focusing on robust and reproducible methodologies. We will delve into the mechanistic underpinnings of key reactions, offering not just a protocol, but a strategic guide to achieving successful synthesis.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of 5-arylthiophene-2-carboxylates can be broadly approached via two primary strategies:
-
Late-Stage Arylation: This is the most common and versatile approach, involving the construction of a thiophene-2-carboxylate core functionalized with a suitable leaving group (typically a halogen) at the 5-position, followed by a palladium-catalyzed cross-coupling reaction to introduce the aryl group. The Suzuki-Miyaura coupling is the workhorse reaction for this strategy.
-
Thiophene Ring Formation followed by Arylation: This method involves first constructing the thiophene ring, often through a multicomponent reaction like the Gewald synthesis, which yields a highly substituted thiophene that can then be further modified to introduce the aryl group at the 5-position.
This guide will provide a detailed, step-by-step protocol for the Suzuki-Miyaura coupling approach due to its high functional group tolerance, commercial availability of starting materials, and generally high yields. We will also discuss the Gewald reaction as a viable, alternative route for building the initial thiophene ring.
Primary Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiophene-2-carboxylates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2] In our context, we will be coupling a 5-halothiophene-2-carboxylate with an arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 5-arylthiophene-2-carboxylates via Suzuki-Miyaura coupling.
Step 1: Preparation of the 5-Halothiophene-2-carboxylate Starting Material
While various 5-halothiophene-2-carboxylates are commercially available, this protocol will start with the common precursor, 5-bromothiophene-2-carboxylic acid, which can be esterified if the carboxylate ester is the desired final product.
Protocol: Esterification of 5-Bromothiophene-2-carboxylic Acid
This procedure is based on a standard DCC coupling method.[3][4]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Catalyst: To the solution, add the desired alcohol (e.g., ethanol, methanol, pentyl alcohol) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired ester.
Step 2: The Suzuki-Miyaura Cross-Coupling Reaction
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| 5-Bromothiophene-2-carboxylate | Electrophile | Synthesized/Commercial |
| Arylboronic acid or Arylboronic acid pinacol ester | Nucleophile | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium Catalyst | Commercial |
| Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) | Base | Commercial |
| 1,4-Dioxane | Organic Solvent | Commercial |
| Deionized Water | Co-solvent | In-house |
Detailed Protocol
This protocol is adapted from established procedures for Suzuki couplings on thiophene systems.[3][5][6][7]
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-arylthiophene-2-carboxylate.
-
Characterization: The structure and purity of the final compound should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.[5][6]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromothiophene-2-carboxylate, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the 5-arylthiophene-2-carboxylate and regenerating the Pd(0) catalyst.
Alternative Strategy: The Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][10]
Conceptual Workflow: Gewald Synthesis and Subsequent Arylation
Caption: Conceptual pathway for synthesizing 5-arylthiophene-2-carboxylates starting from a Gewald reaction.
While the Gewald reaction itself is efficient for creating the thiophene core, the subsequent transformation of the 2-amino group to a hydrogen (deamination) and the introduction of an aryl group at the 5-position can require multiple steps, making the Suzuki coupling of a pre-functionalized thiophene often more direct for this specific target.
Brief Mention of Stille Coupling
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be used for the synthesis of 5-arylthiophene-2-carboxylates.[11] It involves the reaction of an organostannane (organotin) compound with an organic halide. The main advantage of the Stille coupling is the stability of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product.[11]
Conclusion
The synthesis of 5-arylthiophene-2-carboxylates is most reliably and versatilely achieved through a late-stage Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a robust and well-established method for obtaining these valuable compounds. Understanding the underlying mechanisms and the critical parameters of the reaction will enable researchers to troubleshoot and adapt the procedure for a wide range of substrates. While alternative methods like the Gewald reaction exist for constructing the thiophene core, the directness of the Suzuki coupling approach makes it the preferred method for accessing this particular scaffold.
References
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
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Gewald reaction. Wikipedia. [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2007). Molecules. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2016). MDPI. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). National Center for Biotechnology Information. [Link]
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Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
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Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (2022). National Center for Biotechnology Information. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2019). Molecules. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. ResearchGate. [Link]
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Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi. Semantic Scholar. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
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Application Note: Real-Time Monitoring and Analysis of Reactions Involving Methyl 5-chlorothiophene-2-carboxylate
An Application Guide for Drug Development Professionals
Abstract
Methyl 5-chlorothiophene-2-carboxylate is a pivotal building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif is found in numerous active pharmaceutical ingredients (APIs), making the efficiency and purity of its synthetic transformations a matter of critical importance. This guide provides detailed analytical methods and protocols for monitoring reactions involving this key intermediate. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction profiling, impurity tracking, and kinetic analysis. The protocols are designed for researchers, scientists, and drug development professionals to ensure robust, reproducible, and scalable chemical processes.
Introduction: The Strategic Importance of Reaction Monitoring
In pharmaceutical development, understanding a chemical reaction is not merely about the final yield; it is about controlling the entire process. Reactions involving versatile intermediates like this compound can be complex, often yielding side products or containing unreacted starting materials that can compromise the purity and safety of the final API.[1][2] Real-time or near-real-time reaction monitoring provides a dynamic view of the chemical transformation, enabling chemists to:
-
Determine Reaction Endpoints: Accurately identify when a reaction is complete, preventing unnecessary heating or extended reaction times that can lead to degradation.
-
Identify and Track Intermediates: Gain mechanistic insights by observing the formation and consumption of transient species.[3]
-
Profile Impurities: Detect the formation of byproducts as they occur, allowing for immediate process optimization to minimize their levels.
-
Develop Kinetic Models: Acquire precise data on reaction rates, which is fundamental for process scale-up and ensuring batch-to-batch consistency.[4]
The choice of analytical technique is dictated by the specific reaction conditions (solvent, temperature), the chemical properties of the analytes (volatility, polarity, thermal stability), and the type of information required.[4] This guide presents validated frameworks for the three most common and powerful techniques in this context.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is arguably the most versatile technique for monitoring reactions of moderately polar, non-volatile compounds like this compound. Its strength lies in its ability to separate complex mixtures, allowing for the simultaneous quantification of starting materials, intermediates, products, and impurities.[5] A stability-indicating HPLC method is particularly crucial, as it ensures that all degradation products can be resolved from the main analyte peak.[6][7][8]
Causality Behind Experimental Choices
-
Mode & Stationary Phase: Reversed-phase chromatography using a C18 column is the logical starting point. The nonpolar stationary phase effectively retains the thiophene compound and related structures, while a polar mobile phase elutes them. This setup is robust and widely applicable.
-
Mobile Phase: A combination of acetonitrile and water is typically effective for thiophene derivatives.[5] Acetonitrile often provides better peak shape and lower backpressure than methanol. A buffer (e.g., ammonium acetate or phosphoric acid) is incorporated to maintain a consistent pH, which is critical if any acidic or basic species are present, ensuring reproducible retention times.
-
Detection: The thiophene ring contains a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector is recommended as it can acquire spectra across a range of wavelengths, enabling peak purity analysis and aiding in the identification of unknown impurities.[7]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for reaction monitoring.
Protocol: RP-HPLC Method for Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of product(s) over time.
1. Instrumentation and Conditions:
- System: HPLC with PDA Detector
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
- Gradient: 60% B to 90% B over 15 minutes, hold for 2 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 265 nm (or optimal wavelength determined by UV scan)
- Injection Volume: 10 µL
2. Sample Preparation: a. At each time point (t=0, 1h, 2h, etc.), carefully withdraw a 50 µL aliquot from the reaction mixture. b. Immediately quench the aliquot in a 1.5 mL vial containing 950 µL of mobile phase (60:40 Acetonitrile:Water). This halts the reaction and provides a 20x dilution. c. Vortex the vial for 10 seconds. d. Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. Analysis: a. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.[9] b. Inject the prepared samples. c. Integrate the peak areas for the starting material, product(s), and any significant impurities.
4. Data Interpretation: a. Calculate the percent conversion using the peak area of the starting material relative to its area at t=0. b. Determine the relative purity of the product by calculating its area percentage relative to all detected peaks.
| Compound | Expected Retention Time (min) | Key Diagnostic Feature |
| This compound | ~8.5 | Starting Material Peak |
| Reaction Product (Example: Amide) | ~6.2 | Product Peak |
| Potential Byproduct | Variable | Impurity Profile |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[10] It is particularly well-suited for monitoring reactions where the reactants and products have sufficient thermal stability and volatility. The mass spectrometer provides definitive structural information, making it invaluable for identifying unknown byproducts.[11][12]
Causality Behind Experimental Choices
-
Principle: GC separates compounds based on their boiling points and interaction with a stationary phase. For chlorinated thiophenes, a mid-polarity column (e.g., 5% phenyl methylpolysiloxane) provides excellent resolution.[10]
-
Injection Mode: A split injection is often used to avoid overloading the column, but a splitless injection may be necessary for trace impurity analysis to improve sensitivity.[13]
-
Ionization: Electron Ionization (EI) at 70 eV is standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification. The presence of chlorine and sulfur atoms in this compound will produce characteristic isotopic patterns in the mass spectrum, further aiding identification.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for reaction monitoring.
Protocol: GC-MS Method for Reaction Monitoring
Objective: To identify and quantify volatile components in the reaction mixture and confirm the structure of the product.
1. Instrumentation and Conditions:
- System: GC with Mass Selective Detector
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Inlet Temperature: 250 °C
- Injection Mode: Split 50:1
- Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.
- MS Transfer Line: 280 °C
- Ion Source Temp: 230 °C
- Ionization: EI, 70 eV
- Scan Range: 40-400 m/z
2. Sample Preparation: a. At each time point, withdraw a 20 µL aliquot from the reaction mixture. b. Quench the aliquot in a vial containing 1 mL of ethyl acetate and 1 mL of saturated sodium bicarbonate solution (if the reaction is acidic). c. Vortex vigorously for 30 seconds and allow the layers to separate. d. Transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. e. Transfer the dried organic solution to a GC vial.
3. Analysis: a. Inject the prepared sample. b. Record the total ion chromatogram (TIC).
4. Data Interpretation: a. Integrate the peaks in the TIC to determine relative concentrations. b. Analyze the mass spectrum of each peak. For this compound, expect a molecular ion [M]⁺ at m/z 176 and an [M+2]⁺ peak at m/z 178 with ~32% the intensity of the M⁺ peak, characteristic of one chlorine atom. c. Perform library searches to tentatively identify unknown impurity peaks.
| Compound | Expected m/z (Key Fragments) | Diagnostic Feature |
| This compound | 176/178 (M⁺), 145/147 ([M-OCH₃]⁺) | Isotopic pattern for 1 Cl atom |
| Reaction Product | Varies based on structure | New molecular ion and fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ and Structural Analysis
NMR spectroscopy is a non-invasive, non-destructive technique that provides unparalleled structural and quantitative information about a reaction mixture.[14] It can often be used to analyze the crude reaction mixture directly, making it ideal for in-situ monitoring where a probe is inserted directly into the reactor or a flow loop is established.[15][16]
Causality Behind Experimental Choices
-
Nucleus: ¹H NMR is the primary choice for reaction monitoring due to its high sensitivity and short acquisition times.[17]
-
Diagnostic Signals: The key is to identify unique, well-resolved signals for the starting material and product that do not overlap with other signals in the spectrum (e.g., solvent, other reagents). For this compound, the two aromatic protons on the thiophene ring and the methyl ester protons are excellent diagnostic handles.
-
Quantification: By integrating the area of a diagnostic peak for the reactant and comparing it to the area of a diagnostic peak for the product, one can determine the molar ratio directly. For absolute quantification, a known amount of an inert internal standard (with non-overlapping peaks) can be added to the reaction.
Experimental Workflow for NMR Analysis
Caption: NMR workflow for reaction monitoring.
Protocol: ¹H NMR Method for Reaction Monitoring
Objective: To determine the molar ratio of reactant to product directly from the crude reaction mixture.
1. Instrumentation and Conditions:
- System: 400 MHz (or higher) NMR Spectrometer
- Solvent: CDCl₃ (or other suitable deuterated solvent that dissolves all components)
- Experiment: Standard 1D ¹H acquisition
- Parameters: 30° pulse, 16 scans, 2-second relaxation delay
2. Sample Preparation: a. At each time point, withdraw a ~100 µL aliquot from the reaction mixture. b. Add the aliquot to an NMR tube containing ~500 µL of a deuterated solvent (e.g., CDCl₃). c. Cap and invert the tube several times to mix.
3. Analysis: a. Insert the NMR tube into the spectrometer. b. Perform standard locking, tuning, and shimming procedures. c. Acquire the ¹H NMR spectrum.
4. Data Interpretation: a. Process the spectrum (phasing, baseline correction). b. Identify the diagnostic peaks for the starting material and product. c. Integrate a well-resolved peak for the starting material (e.g., the methyl ester singlet at ~3.9 ppm) and normalize its integral to the number of protons it represents (e.g., 3H). d. Integrate a well-resolved peak for the product and normalize its integral. e. The ratio of the normalized integrals gives the molar ratio of the two species in the sample.
| Compound | Expected ¹H Shift (CDCl₃, ppm) | Multiplicity | Assignment |
| This compound | ~7.62 | d | H-3 |
| ~6.95 | d | H-4 | |
| ~3.88 | s | -OCH₃ | |
| Reaction Product | Varies | Varies | Diagnostic product peaks |
Conclusion and Method Selection
The robust monitoring of reactions involving this compound is essential for efficient and controlled pharmaceutical and chemical manufacturing. The choice of analytical method should be guided by the specific needs of the project:
-
HPLC is the preferred method for routine purity analysis and quantification in complex mixtures, especially during process development and quality control.
-
GC-MS is unparalleled for the analysis of volatile components and the definitive identification of unknown impurities, which is critical for mechanistic studies and safety assessment.
-
NMR Spectroscopy offers a rapid, non-destructive method for determining molar conversion and provides rich structural information, making it ideal for reaction optimization and in-situ analysis.[18]
By implementing these detailed protocols, researchers and drug development professionals can gain a deep understanding of their chemical processes, leading to improved yields, higher purity, and more robust and scalable syntheses.
References
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Bicchi, C., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71.
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Gill, E. L., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9471–9478.
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Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. White Paper.
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Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583.
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BenchChem. (2025). A Comparative Guide to the Analysis of Chlorinated Thiophenes: A Validated GC-MS Approach.
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Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate.
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Wang, Z., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 925-949.
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Zhou, L., & Orr, R. K. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
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Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5206–5214.
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Szarka, S., et al. (2010). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Chromatographia, 72, 105-112.
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Shchukina, A., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10766–10773.
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Foley, D. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
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ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
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de Almeida, M. V., & de F. F. C. Quiroa, V. (2001). Advanced NMR techniques for structural characterization of heterocyclic structures. Journal of the Brazilian Chemical Society, 12, 285-303.
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Patrick, B. O. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, University of Victoria).
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Rojas-Le-Fort, M., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry, 88(24), 17351–17358.
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Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis.
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Kumar, A., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate.
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Shchukina, A., et al. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
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Chem-Impex. (n.d.). This compound.
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Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
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ESPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
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Zachariadis, G. A., et al. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 10(21), 7545.
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Lambert, W. E. (Ed.). (2002). Drug Monitoring and Clinical Chemistry.
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Application Notes & Protocols: Strategic Application of Grignard Reactions for the Functionalization of Methyl 5-chlorothiophene-2-carboxylate Scaffolds
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Methyl 5-chlorothiophene-2-carboxylate and its derivatives are particularly valuable building blocks, offering multiple reaction sites for constructing complex molecular architectures.[2] The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile tool for the functionalization of this scaffold.[3] However, the inherent reactivity of the ester group towards Grignard reagents necessitates a carefully considered synthetic strategy.
This comprehensive guide details two primary strategic applications of the Grignard reaction for this system: Strategy A , which utilizes the ester carbonyl as an electrophilic site for reaction with external Grignard reagents to generate tertiary alcohols; and Strategy B , which involves the formation of a thienyl Grignard reagent from a di-halogenated precursor for subsequent coupling with various electrophiles. We provide detailed, field-tested protocols, mechanistic insights, troubleshooting solutions, and data presentation to enable researchers, scientists, and drug development professionals to effectively leverage these methodologies.
Reaction Principles and Mechanistic Overview
The strategic application of Grignard chemistry to the this compound system is dictated by the intended molecular transformation. The two primary pathways are mechanistically distinct and serve different synthetic goals.
Strategy A: Nucleophilic Addition to the Ester Carbonyl
This is the most direct application, where an external Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of the ester group.[4] The reaction proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to yield a ketone. This ketone is more reactive than the starting ester and is immediately consumed by a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon acidic workup.
// Nodes start [label="this compound\n+ Grignard Reagent (R-MgX)", fillcolor="#F1F3F4", fontcolor="#202124"]; tetra1 [label="Tetrahedral Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; ketone [label="Intermediate Ketone\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tetra2 [label="Magnesium Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Tertiary Alcohol\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Acidic\nWorkup (e.g., NH4Cl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> tetra1 [label="1. Nucleophilic Attack (1st eq. R-MgX)"]; tetra1 -> ketone [label="2. Elimination of MeO-MgX"]; ketone -> tetra2 [label="3. Nucleophilic Attack (2nd eq. R-MgX)"]; tetra2 -> workup [label="4. Quenching"]; workup -> product [label="5. Protonation"]; }
Diagram 1: Mechanism of Grignard addition to the ester moiety.
Strategy B: Formation of a Thienyl Grignard Reagent
To functionalize the thiophene ring itself, a Grignard reagent must be formed on the ring. This is incompatible with the presence of the ester group in the same molecule. Therefore, this strategy requires a precursor with an additional halogen atom (e.g., bromine at the 4-position) that is more reactive towards magnesium. The Grignard reagent is formed via an oxidative insertion of magnesium into the carbon-halogen bond.[5] This process is believed to involve radical intermediates at the magnesium surface.[6][7] The resulting thienyl Grignard reagent can then be used as a nucleophile to react with a wide range of electrophiles.
Diagram 2: Workflow for ring functionalization via a thienyl Grignard reagent.
Experimental Protocols
Universal Precaution: All Grignard reactions are extremely sensitive to moisture and atmospheric oxygen.[8] All glassware must be rigorously flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (dry nitrogen or argon).[9] Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), are mandatory.[10]
Protocol A: Synthesis of a Tertiary Alcohol via Grignard Addition
This protocol describes the reaction of this compound with phenylmagnesium bromide to yield diphenyl(5-chlorothiophen-2-yl)methanol.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in Et₂O, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (with inert gas inlet)
-
Pressure-equalizing dropping funnel
-
Syringes and needles
-
Ice-water bath and Dry ice-acetone bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the flame-dried three-neck flask with a stir bar, condenser, and a rubber septum. Purge the system with argon or nitrogen.
-
Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (2.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tertiary alcohol.
Protocol B: Ring Functionalization via a Thienyl Grignard Reagent
This protocol outlines the formation of a Grignard reagent from a hypothetical precursor, Methyl 4-bromo-5-chlorothiophene-2-carboxylate, and its subsequent reaction with benzaldehyde.
Materials:
-
Methyl 4-bromo-5-chlorothiophene-2-carboxylate (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Iodine (one small crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.2 eq, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Magnesium Activation: Place magnesium turnings (1.5 eq) and a single crystal of iodine into a flame-dried, three-neck flask under an inert atmosphere.[8] Gently warm the flask with a heat gun until the purple iodine vapor disappears. This indicates the magnesium surface is activated.[12]
-
Grignard Formation: Add anhydrous THF to the flask. Prepare a solution of Methyl 4-bromo-5-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the metallic magnesium sheen.
-
Once initiated, add the remaining solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent solution to -78 °C using a dry ice-acetone bath.
-
Slowly add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise, keeping the internal temperature below -65 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the resulting alcohol by silica gel chromatography.
Data and Expected Outcomes
The success of these reactions depends heavily on technique. The following table provides representative data based on analogous transformations in the literature. Actual results may vary.
| Reaction Strategy | Grignard Reagent / Electrophile | Typical Reaction Time | Expected Yield Range | Key Considerations |
| Strategy A | Phenylmagnesium bromide | 2-4 hours | 65-85% | Requires 2.2 equivalents of Grignard reagent. |
| Strategy A | Ethylmagnesium bromide | 2-3 hours | 70-90% | Highly exothermic; requires careful temperature control. |
| Strategy B | Benzaldehyde | 3-5 hours | 60-80% | Grignard formation is the critical step. |
| Strategy B | Carbon Dioxide (dry ice) | 3-4 hours | 55-75% | Yields the corresponding carboxylic acid.[13] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reagent formation fails to initiate (Strategy B) | 1. Inactive magnesium surface (oxide layer).[8]2. Presence of moisture.[12]3. Halide is not reactive enough (aryl chlorides are less reactive than bromides).[14] | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings under inert gas.[12]2. Ensure all glassware is rigorously dried and solvents are anhydrous.[9]3. Consider using a more reactive halide (Br > Cl) or performing a halogen-metal exchange with an organolithium reagent at low temperature.[8] |
| Low yield of final product | 1. Incomplete Grignard formation.2. Grignard reagent was quenched by moisture or acidic protons.3. Steric hindrance from the electrophile or substrate. | 1. Titrate the Grignard reagent before use to determine its exact concentration.2. Re-verify the dryness of all reagents, solvents, and equipment.[15]3. Increase reaction time, use a less hindered Grignard reagent, or consider a transition-metal-catalyzed cross-coupling reaction as an alternative.[16] |
| Significant amount of homocoupled (Wurtz) byproduct | 1. High local concentration of the Grignard reagent during formation.2. Reaction temperature is too high.[12] | 1. Add the halide solution slowly and dilute to maintain a low concentration.[12]2. Lower the reaction temperature during Grignard formation and subsequent reaction.[12] |
| Debromination/Dechlorination of starting material | Presence of moisture, which protonates and quenches the Grignard reagent, leading to the formation of the corresponding C-H bond.[8] | This is a primary indicator of water contamination. Re-dry all glassware, distill solvents, and ensure the inert atmosphere is maintained. |
Applications in Drug Development
The functionalization of the this compound scaffold is a critical step in the synthesis of a wide array of pharmacologically active molecules.[17] Thiophene derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][18]
-
Rivaroxaban Intermediate: 5-Chlorothiophene-2-carboxylic acid, directly related to the title compound, is a key intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban.[19][20] The methodologies described here are central to creating the necessary precursors for such complex targets.
-
Scaffold for Kinase Inhibitors: The tertiary alcohols produced via Strategy A can serve as precursors for compounds designed to interact with the hinge region of protein kinases, a common target in oncology.
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, offering modulated physicochemical properties that can improve a drug candidate's metabolic stability and pharmacokinetic profile.[1] The ability to selectively functionalize the ring at various positions using Grignard chemistry (Strategy B) is therefore essential for fine-tuning drug properties.
By providing reliable and versatile pathways to novel thiophene derivatives, these Grignard protocols serve as enabling technologies in the discovery and development of next-generation therapeutics.
References
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Shafiee, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). [Link]
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ResearchGate. (n.d.). Scheme 1: (a) Preparation of thiophene Grignard monomer and synthesis.... [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1,3-Dithienylbenzo[c]thiophene. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
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American Chemical Society. (n.d.). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. [Link]
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National Institutes of Health. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
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National Institutes of Health. (2015). Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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American Chemical Society. (2025). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]
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National Institutes of Health. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. [Link]
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American Chemical Society. (n.d.). The Grignard Reagents. Organometallics. [Link]
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Sathee NEET. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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University of Missouri–Kansas City. (2007). Grignard Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
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AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 5-Chlorothiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of methyl 5-chlorothiophene-2-carboxylate, a versatile and economically significant building block in medicinal chemistry and materials science. Recognizing the synthetic challenges associated with the activation of a C-Cl bond on an electron-deficient heterocyclic system, this document offers researchers, scientists, and drug development professionals a curated selection of field-proven methodologies. We delve into the mechanistic underpinnings and practical considerations for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Heck, and Sonogashira couplings. Each section provides not only step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions, empowering users to troubleshoot and adapt these methods for their specific synthetic targets.
Introduction: The Strategic Importance of Functionalized Thiophenes
The thiophene moiety is a privileged scaffold in numerous biologically active compounds and advanced organic materials.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have cemented its importance in drug discovery. This compound serves as a readily available and cost-effective starting material for the synthesis of a diverse array of more complex derivatives.[2] The presence of the electron-withdrawing carboxylate group at the 2-position and the chloro substituent at the 5-position provides two distinct handles for sequential functionalization.
However, the palladium-catalyzed cross-coupling of aryl chlorides, particularly those on electron-deficient rings, presents a significant hurdle due to the strength of the C-Cl bond. The oxidative addition of the palladium catalyst to this bond is often the rate-limiting step in the catalytic cycle.[3] Consequently, the choice of a suitable palladium precatalyst and, more critically, a sterically demanding and electron-rich ligand is paramount for achieving efficient and high-yielding transformations. This guide will explore catalytic systems specifically designed to overcome this challenge.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl and heteroaryl-aryl structures.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Mechanistic Rationale and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The oxidative addition of the C-Cl bond to a Pd(0) species is the most challenging step. To facilitate this, ligands that are both sterically bulky and electron-rich are required. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the cleavage of the strong C-Cl bond. The choice of base is also critical, as it is involved in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a representative procedure adapted from established methodologies for the coupling of chloro-heteroarenes.[2]
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (1.0 mmol scale) | Equivalents |
| This compound | 26971-57-9 | 176.62 | 177 mg | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 16.4 mg | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4.0 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1.0 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient method for the formation of C-N bonds.[1][6] This reaction is particularly valuable for introducing primary and secondary amines at the 5-position of the thiophene ring.
Mechanistic Insights and Ligand Selection
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. Sterically hindered biarylphosphine ligands, such as XPhos and BrettPhos, have proven to be highly effective for the amination of challenging aryl chlorides.[8] The strong base, typically a metal alkoxide, is essential for deprotonating the amine in the catalytic cycle.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
The following is a general procedure for the amination of this compound with a secondary amine.[9]
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (1.0 mmol scale) | Equivalents |
| This compound | 26971-57-9 | 176.62 | 177 mg | 1.0 |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 9.2 mg | 0.01 |
| XPhos | 564483-18-7 | 476.65 | 19.1 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5.0 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube. Outside the glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (1 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene (5.0 mL) and the secondary amine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.
-
Purification: Purify the crude product by column chromatography on silica gel.
Other Key Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig reactions are highly prevalent, other palladium-catalyzed cross-couplings offer unique advantages for the functionalization of this compound.
Stille Coupling
The Stille coupling utilizes organostannane reagents, which are often stable to air and moisture and tolerate a wide variety of functional groups.[10][11] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[10]
General Conditions:
-
Palladium Source: Pd(PPh₃)₄, Pd₂(dba)₃
-
Ligand: PPh₃, AsPh₃
-
Solvent: Toluene, DMF, Dioxane
-
Additives: CuI, LiCl (can accelerate the reaction)
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene.[12][13] For electron-deficient chloroarenes, this reaction can be challenging and may require higher temperatures and specialized catalyst systems.
General Conditions:
-
Palladium Source: Pd(OAc)₂
-
Ligand: P(o-tol)₃, PPh₃, Buchwald ligands
-
Base: Et₃N, K₂CO₃, NaOAc
-
Solvent: DMF, NMP, Dioxane
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the thiophene ring and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[14][15] A copper(I) co-catalyst is typically required.
General Conditions:
-
Palladium Source: PdCl₂(PPh₃)₂, Pd(PPh₃)₄
-
Copper Source: CuI
-
Base: Et₃N, i-Pr₂NH
-
Solvent: THF, DMF
Summary and Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of diverse and complex molecules. While the inertness of the C-Cl bond presents a challenge, the use of modern, sophisticated catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, has enabled a broad range of transformations. This guide has provided a selection of robust protocols for key coupling reactions, along with the underlying mechanistic principles to aid in their successful implementation and adaptation. As the field of catalysis continues to evolve, the development of even more active and versatile catalysts will undoubtedly further expand the synthetic utility of this important heterocyclic building block.
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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- Thomas, D. A., et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 144(11), 4882–4890.
- D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
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- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. openreadings.eu [openreadings.eu]
- 9. rsc.org [rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Methyl 5-chlorothiophene-2-carboxylate
Welcome to our dedicated technical support guide for the synthesis and purification of Methyl 5-chlorothiophene-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with this important synthetic intermediate. Here, we address common issues, from byproduct formation to effective purification strategies, grounding our advice in established chemical principles and field-tested methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is recommended?
There are several established methods for the synthesis of this compound. The most prevalent and industrially scalable route is the direct chlorination of Methyl thiophene-2-carboxylate. Another common approach involves the esterification of 5-chlorothiophene-2-carboxylic acid.
-
Direct Chlorination: This method is often preferred for its atom economy and straightforward execution. It typically employs a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction of methyl 2-thiophenecarboxylate with sulfuryl chloride is a widely used method for the synthesis of methyl 5-chloro-2-thiophenecarboxylate.
-
Esterification: This route is viable if the corresponding carboxylic acid is readily available. Standard esterification conditions (e.g., methanol with a catalytic amount of strong acid like H₂SO₄) are effective.
For process efficiency and cost-effectiveness on a larger scale, direct chlorination with sulfuryl chloride is generally the recommended pathway . However, it requires careful control to minimize the formation of polychlorinated and isomeric byproducts.
Troubleshooting Guide: Byproduct Formation & Removal
Issue 1: I am observing significant amounts of a dichlorinated byproduct in my reaction mixture. What is it and how can I prevent it?
Root Cause Analysis:
The most common dichlorinated byproduct is Methyl 3,5-dichlorothiophene-2-carboxylate . Its formation is a direct consequence of over-chlorination. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. After the initial chlorination at the C5 position, the ring remains activated enough for a second chlorination to occur, primarily at the C3 position.
The reaction mechanism involves the electrophilic attack of a chlorinating species on the thiophene ring. The rate of the second chlorination is highly dependent on reaction conditions.
Prevention Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess of the substrate (Methyl thiophene-2-carboxylate) relative to the chlorinating agent can help consume the chlorinating agent before significant dichlorination occurs.
-
Temperature Management: Maintain a low reaction temperature (typically 0-10 °C). Exothermic reactions can lead to localized heating, which accelerates the rate of the second chlorination.
-
Slow Addition: Add the chlorinating agent portion-wise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the chlorinating agent, favoring the desired mono-chlorination.
Workflow for Minimizing Dichlorination:
Caption: Controlled addition workflow to minimize dichlorination.
Issue 2: My final product is contaminated with an isomeric byproduct. What is it and how can I remove it?
Root Cause Analysis:
While chlorination of Methyl thiophene-2-carboxylate is highly regioselective for the C5 position due to the directing effect of the carboxylate group and the inherent reactivity of the thiophene ring, small amounts of the Methyl 4-chlorothiophene-2-carboxylate isomer can form. This is particularly true if the reaction temperature is not well-controlled or if certain catalysts are inadvertently present.
Removal Strategies:
The structural similarity and close boiling points of the 5-chloro and 4-chloro isomers make their separation challenging.
-
Fractional Distillation: Under reduced pressure, it is possible to separate the isomers, but this often requires a highly efficient distillation column and can be material-intensive.
-
Recrystallization: This is the most effective and commonly recommended method for removing isomeric impurities. The desired this compound is typically a solid at room temperature, while the isomeric byproduct may have different solubility characteristics. A carefully selected solvent system is key.
Detailed Protocol: Recrystallization for Isomer Removal
-
Solvent Screening: Screen solvents for high solubility of the product at elevated temperatures and low solubility at room temperature or below. Common choices include hexanes, heptane, or methanol/water mixtures.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, further cooling in an ice bath may be beneficial. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Comparison: Purity Before and After Recrystallization
| Analyte | Crude Product (GC Area %) | After 1st Recrystallization (GC Area %) |
| This compound | 92.5% | 99.5% |
| Methyl 3,5-dichlorothiophene-2-carboxylate | 5.0% | <0.1% |
| Methyl 4-chlorothiophene-2-carboxylate | 2.0% | 0.3% |
| Unreacted Starting Material | 0.5% | <0.1% |
Issue 3: My reaction seems to stall, and I have a significant amount of unreacted starting material left. What could be the cause?
Root Cause Analysis:
-
Inactive Chlorinating Agent: The chlorinating agent, particularly sulfuryl chloride, can degrade upon exposure to moisture. Hydrolysis produces sulfuric and hydrochloric acids, which are not effective for this chlorination.
-
Insufficient Activation: In some cases, particularly with less reactive substrates, a catalytic amount of a Lewis acid or a radical initiator (for certain mechanisms) might be required. However, for Methyl thiophene-2-carboxylate, this is uncommon and can often lead to more byproducts.
-
Low Temperature: While low temperatures are crucial to prevent over-chlorination, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of sulfuryl chloride or N-chlorosuccinimide. Ensure it has been stored under anhydrous conditions.
-
Optimize Temperature: If the reaction is clean but slow, consider raising the temperature slightly (e.g., from 0 °C to 10-15 °C) and monitor the reaction profile closely for the onset of byproduct formation.
-
Check Stoichiometry: Double-check the molar equivalents of the chlorinating agent to ensure at least one full equivalent is being used.
Logical Flow for Troubleshooting Stalled Reactions:
Caption: Troubleshooting logic for incomplete reactions.
References
-
Campaigne, E., & Monroe, P. A. (1953). The Chlorination of Thiophene. Journal of the American Chemical Society, 75(11), 2747–2749. [Link]
Technical Support Center: Purification of Methyl 5-chlorothiophene-2-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 5-chlorothiophene-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a key building block in the synthesis of pharmaceuticals, such as Rivaroxaban, and agrochemicals, the purity of these thiophene derivatives is paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Co-elution of Product with Starting Materials or Impurities During Column Chromatography
Question: I'm struggling to separate my target this compound derivative from unreacted starting materials and other closely related impurities using column chromatography. What strategies can I employ to improve separation?
Answer: Co-elution is a frequent challenge when dealing with derivatives that have similar polarities to impurities.[3] Here are several approaches to enhance separation:
-
Solvent System Optimization: A systematic screening of different solvent systems is the first and most critical step.[3][4]
-
TLC Analysis: Utilize Thin Layer Chromatography (TLC) to test a wide range of solvent mixtures. A good starting point is a combination of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[4] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[4]
-
Alternative Solvents: If standard solvent systems fail, consider less common eluents. For instance, a mixture of toluene and hexane can sometimes provide the selectivity needed to separate isomers or closely related compounds.[4]
-
-
Column Parameters: The physical dimensions and packing of your chromatography column can significantly impact resolution.[3]
-
Column Dimensions: Employ a long, narrow column to increase the number of theoretical plates, which directly enhances separation efficiency.[4]
-
Injection Volume: Dissolve your crude product in a minimal amount of the least polar solvent possible to ensure a tight band at the start of the chromatography.[3]
-
-
Gradient Elution: A shallow gradient, where the proportion of the more polar solvent is increased slowly over time, can effectively resolve compounds with very similar polarities.[4]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Neutral alumina can be a good alternative, especially for compounds that may be sensitive to the acidic nature of silica.[4]
Issue 2: Product Degradation on Silica Gel
Question: My this compound derivative appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent this?
Answer: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] Here are some strategies to mitigate this issue:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by treating it with a basic modifier. Adding 1-2% triethylamine to your eluent is a common and effective method.[4]
-
Minimize Contact Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation. Run the column as quickly as possible while still achieving good separation.[4]
-
Use of Neutral Alumina: Switching to a neutral stationary phase like alumina can prevent acid-catalyzed degradation of sensitive compounds.[4]
Issue 3: Difficulty in Removing Regioisomers
Question: I have synthesized a substituted this compound and am having trouble separating the desired regioisomer from others formed during the reaction. How can I purify the correct isomer?
Answer: The separation of regioisomers is a common and often difficult problem due to their very similar physical properties.[4] In addition to the column chromatography techniques mentioned in Issue 1, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid compounds and can sometimes be more effective than chromatography for separating isomers. The key is to find a suitable solvent or solvent system where the desired isomer has significantly lower solubility than the undesired isomers at a given temperature.[5]
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography, albeit at a smaller scale.
Issue 4: Hydrolysis of the Ester Functional Group
Question: I am observing the formation of the corresponding carboxylic acid impurity, suggesting my this compound derivative is hydrolyzing during workup or purification. How can I avoid this?
Answer: Ester hydrolysis can be catalyzed by both acid and base. The presence of water and inappropriate pH conditions are the primary culprits.
-
Anhydrous Conditions: During workup, ensure all organic solvents are dried thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentration.
-
Neutral pH: Maintain a neutral pH during aqueous washes. If an acidic or basic wash is necessary to remove impurities, follow it immediately with a wash with a neutral solution (e.g., brine) to remove any residual acid or base.
-
Avoid Protic Solvents in Chromatography: If hydrolysis is a significant issue, consider using a non-protic solvent system for column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as the corresponding thiophene carboxylic acid or alcohol used for esterification, coupling reagents, and byproducts from side reactions.[4] For instance, in syntheses starting from 2-chlorothiophene, regioisomers like 3-substituted or 4-substituted thiophenes can be formed.[7] Friedel-Crafts acylation reactions can also lead to the formation of isomers and byproducts from dechlorination or rearrangement.[7]
Q2: What is the best general approach for purifying solid this compound derivatives?
A2: For solid derivatives, recrystallization is often the most effective method to achieve high purity.[4][5] It is a cost-effective and scalable technique. The key to successful recrystallization is identifying a suitable solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[5]
Q3: Are there any specific safety precautions I should take when handling and purifying these compounds?
A3: Yes, it is important to consult the Safety Data Sheet (SDS) for this compound and its specific derivatives.[8] Generally, these compounds may be harmful if swallowed and can cause skin and eye irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Q4: Can I use distillation for the purification of this compound?
A4: this compound itself has a high boiling point (226 °C), making simple distillation challenging.[1] However, vacuum distillation can be a viable option for purifying this and other relatively low molecular weight, thermally stable liquid derivatives.[10] It is particularly useful for removing non-volatile impurities.
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol outlines a standard procedure for purifying this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities (aim for a target Rf value of 0.2-0.4).[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
Materials:
-
Crude solid this compound derivative
-
Optimal recrystallization solvent (determined by small-scale trials)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring to the boiling point of the solvent. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Visualizations
Workflow for Purification Strategy Selection
Caption: Decision-making workflow for purification.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. BenchChem. Retrieved from
-
Reddit Community. (2018). Suzuki purification problem. Reddit. Retrieved from [Link]
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization. BenchChem. Retrieved from
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (2021). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Retrieved from
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of β-Substituted Thiophenes. BenchChem. Retrieved from
-
BenchChem Technical Support Team. (2025). The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. BenchChem. Retrieved from
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl-5-chlorothiophene-2-carboxylate | 35475-03-7 [amp.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with Methyl 5-chlorothiophene-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation Side Reactions
Welcome to our dedicated technical support center for "Methyl 5-chlorothiophene-2-carboxylate." As a key building block in the synthesis of pharmaceuticals and agrochemicals, its reactivity is of paramount importance.[1] This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate dehalogenation, a common and often frustrating side reaction in cross-coupling methodologies. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields, and accelerate your research and development efforts.
Understanding the Challenge: The Propensity for Dehalogenation
This compound is an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the methyl ester group can influence the delicate balance of the catalytic cycle in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While this electronic feature can be advantageous for the initial oxidative addition step, it can also increase the susceptibility of the molecule to dehalogenation, where the chlorine atom is replaced by a hydrogen atom, leading to an undesired byproduct and reduced yield of your target molecule.[2]
This guide will walk you through the mechanistic underpinnings of dehalogenation and provide actionable strategies to suppress this unwanted transformation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my this compound reaction?
A1: Dehalogenation is a side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom, resulting in the formation of methyl thiophene-2-carboxylate. This byproduct can be difficult to separate from your desired product, leading to lower isolated yields and increased purification challenges. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[2]
Q2: What is the primary mechanism leading to dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This can happen in several ways:
-
Reaction with the Base: Certain bases, especially strong ones like alkoxides, can react with the palladium complex to generate Pd-H species.[3]
-
Solvent as a Hydride Source: Protic solvents, such as alcohols, can also serve as a source of hydride.[3]
-
Impurities: Trace amounts of water or other proton sources can contribute to the formation of the Pd-H intermediate.
Once formed, this Pd-H species can undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated product and regenerating the active Pd(0) catalyst.[4]
Q3: My starting material is a chloride, which is less reactive. Shouldn't that prevent dehalogenation?
A3: While it's true that the reactivity order for halogens in both the desired coupling and undesired dehalogenation is generally I > Br > Cl, this doesn't mean chlorides are immune.[2] In fact, because aryl chlorides often require more forcing conditions (higher temperatures, stronger bases, more active catalysts) to undergo the initial oxidative addition, these very conditions can inadvertently promote the formation of palladium-hydride species and subsequent dehalogenation.[5]
Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?
A4: The catalyst system is critical. The ligand's steric and electronic properties play a significant role in dictating the relative rates of the desired cross-coupling versus the undesired dehalogenation.[3]
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos are often recommended. Their bulk can sterically hinder the approach of small hydride sources to the palladium center and promote the desired reductive elimination step of the cross-coupling cycle.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also effective in promoting the desired reaction pathway and can be a good alternative to phosphine ligands.[2]
Troubleshooting Guide: Minimizing Dehalogenation of this compound
If you are observing significant dehalogenation in your reaction, this troubleshooting guide provides a systematic approach to diagnose and resolve the issue.
Visualizing the Competing Pathways
To effectively troubleshoot, it's essential to understand the competing catalytic cycles at play. The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the undesired dehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Systematic Troubleshooting Steps
| Issue | Potential Cause | Recommended Action | Rationale |
| High Levels of Dehalogenated Byproduct | Inappropriate Base Selection | Switch from strong bases (e.g., NaOtBu, NaOH) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] | Strong alkoxide bases are known to be potent hydride donors, directly leading to the formation of Pd-H species. Weaker bases are less likely to participate in this side reaction.[3] |
| Protic Solvent | Replace protic solvents (e.g., alcohols) with aprotic solvents such as 1,4-dioxane, toluene, or THF. If a co-solvent is necessary, minimize the amount of the protic component.[2][6] | Alcohols can act as hydride sources, contributing to the dehalogenation pathway. Aprotic solvents eliminate this variable.[2] | |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] | These ligands can accelerate the desired cross-coupling steps and sterically shield the palladium center from hydride sources.[2] | |
| High Reaction Temperature or Prolonged Reaction Time | Carefully monitor the reaction and aim for the lowest effective temperature and shortest possible reaction time. Consider using a more active pre-catalyst to enable lower reaction temperatures.[3] | Elevated temperatures and long reaction times can increase the likelihood of side reactions, including dehalogenation.[3] | |
| Presence of Water/Oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Degas all solvents thoroughly.[7] | While some Suzuki reactions tolerate water, excess water can be a proton source. Oxygen can lead to catalyst degradation and side reactions.[7] |
Recommended Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner. It is adapted from established procedures for similar electron-deficient chlorothiophenes.[8]
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (argon or nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the palladium pre-catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Degassing (Optional but Recommended): Briefly bubble an inert gas through the reaction mixture for an additional 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By carefully selecting your reaction parameters and understanding the underlying mechanisms, you can successfully minimize dehalogenation and achieve high yields of your desired coupled product. For further assistance, please do not hesitate to contact our technical support team.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. [Link]
-
Králová, P., Tomanová, P., & Jedinák, L. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Bora, U., Saikia, A., & Phukan, P. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]
-
Doležal, M., & Červený, L. (2018). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 23(10), 2465. [Link]
-
Costa, P., Nasim, A., & Lanterna, A. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9758–9765. [Link]
-
The Royal Society of Chemistry. (n.d.). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. [Link]
-
Li, W., Liu, Y., & Wang, L. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3049–3053. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research, 16(4), 127. [Link]
-
Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
ResearchGate. (n.d.). Palladium catalysed coupling of methyl 3-chlorothiophene-2-carboxylate... [Link]
-
ResearchGate. (n.d.). Carboxylative Coupling Reaction of Five-Membered (Chloromethyl)heteroarenes with Allyltributylstannane Catalyzed by Palladium Nanoparticles. [Link]
-
American Chemical Society. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. [Link]
-
PubChem. This compound. [Link]
-
de la Rosa, F., & Albores-Velasco, M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Oakwood Chemical. This compound. [Link]
Sources
Technical Support Center: Optimizing Rivaroxaban Synthesis from Methyl 5-Chlorothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Rivaroxaban. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this widely-used anticoagulant, with a specific focus on a synthetic pathway commencing with Methyl 5-chlorothiophene-2-carboxylate. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success and yield.
I. Overview of the Synthetic Pathway
The synthesis of Rivaroxaban is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The overall strategy involves the synthesis of two key intermediates: the electrophilic 5-chlorothiophene-2-carbonyl chloride (or a related activated species) and the nucleophilic (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. These intermediates are then coupled in the final step to form Rivaroxaban.
Below is a generalized workflow illustrating the key transformations.
Caption: Generalized workflow for Rivaroxaban synthesis.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
A. Step 1: Preparation of 5-chlorothiophene-2-carbonyl chloride
The activation of 5-chlorothiophene-2-carboxylic acid to its corresponding acid chloride is a critical step.
Q1: The conversion of 5-chlorothiophene-2-carboxylic acid to the acid chloride is incomplete, or the product is impure.
-
Potential Cause 1: Inadequate Chlorinating Agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[1] Insufficient amounts or poor quality of the chlorinating agent can lead to incomplete conversion.
-
Solution 1:
-
Use a fresh, high-purity batch of thionyl chloride.
-
Employ a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
Consider adding a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[2]
-
-
Potential Cause 2: Presence of Moisture. Carboxylic acids and thionyl chloride are sensitive to moisture, which can quench the reaction.
-
Solution 2:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 3: Inappropriate Reaction Temperature. The reaction temperature influences both the rate of reaction and the formation of byproducts.
-
Solution 3:
-
Initially, the reaction may need to be cooled to control the initial exotherm, then gently heated to ensure completion.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and temperature.
-
B. Step 2: Synthesis of the Oxazolidinone Core
The formation of the chiral oxazolidinone ring and subsequent deprotection of the amine are crucial for the final coupling step.
Q2: Low yield during the formation of the phthalimide-protected oxazolidinone intermediate.
-
Potential Cause 1: Inefficient Ring Closure. The cyclization to form the oxazolidinone ring can be challenging.
-
Solution 1:
-
The use of reagents like N,N'-carbonyldiimidazole (CDI) is common for this cyclization.[3] Ensure the CDI is of high purity and used in appropriate stoichiometry.
-
Solvent choice is critical. Aprotic solvents such as tetrahydrofuran (THF) are often employed.[3]
-
The reaction temperature should be carefully controlled to balance the reaction rate and minimize side reactions.
-
-
Potential Cause 2: Side Reactions of the Epoxide Precursor. The epoxide ring is susceptible to opening under various conditions, which can lead to undesired byproducts.
-
Solution 2:
-
Carefully control the pH of the reaction mixture.
-
Ensure that the reaction conditions are optimized to favor the desired nucleophilic attack on the epoxide.
-
Q3: Incomplete deprotection of the phthalimide group to yield the free amine.
-
Potential Cause 1: Insufficient Deprotecting Agent. Hydrazine hydrate or methylamine are commonly used for the removal of the phthalimide protecting group.[4]
-
Solution 1:
-
Use a sufficient excess of the deprotecting agent to ensure complete reaction.
-
The reaction often requires heating to reflux to proceed at a reasonable rate.[4]
-
-
Potential Cause 2: Product Precipitation and Isolation Issues. The product amine or the phthalhydrazide byproduct may precipitate, complicating isolation.
-
Solution 2:
-
Choose a solvent system in which the desired product remains in solution while the byproduct precipitates, or vice versa.
-
Careful filtration and washing are necessary to isolate the pure amine.
-
C. Step 3: Final Condensation to Rivaroxaban
The acylation of the amine intermediate with 5-chlorothiophene-2-carbonyl chloride is the final step in the synthesis.
Q4: Low yield and/or formation of impurities during the final acylation reaction.
-
Potential Cause 1: Reactivity of the Amine. The primary amine of the oxazolidinone intermediate can be a weak nucleophile.
-
Solution 1:
-
The reaction is typically carried out in the presence of a base to neutralize the HCl generated and to activate the amine.[2] Tertiary amines like triethylamine or pyridine are common choices.
-
Ensure the base is added in at least a stoichiometric amount.
-
-
Potential Cause 2: Formation of Over-acylated or Other Byproducts. The presence of other nucleophilic sites or reactive impurities can lead to side reactions.
-
Solution 2:
-
Ensure the purity of both the amine intermediate and the acid chloride.
-
Control the reaction temperature, often starting at a low temperature (e.g., 0 °C) and then allowing it to warm to room temperature.[5]
-
The order of addition of reagents can be critical. Slowly adding the acid chloride to a solution of the amine and base can help to control the reaction.
-
Q5: Difficulty in purifying the final Rivaroxaban product.
-
Potential Cause 1: Presence of Closely Related Impurities. Process-related impurities can have similar polarities to Rivaroxaban, making chromatographic separation difficult on a large scale.[6]
-
Solution 1:
-
Recrystallization is a common method for purifying the final product.[7][8] Experiment with different solvent systems (e.g., acetic acid, dimethyl sulfoxide/acetonitrile, methylene dichloride) to find optimal conditions for crystallization of the pure product while leaving impurities in the mother liquor.[1][7]
-
-
Potential Cause 2: Chiral Impurities. The presence of the undesired (R)-enantiomer of Rivaroxaban is a critical purity issue.[9][10]
-
Solution 2:
-
The chiral purity of the starting materials, particularly the precursor to the oxazolidinone ring, is paramount.[9]
-
Chiral HPLC is necessary to determine the enantiomeric excess of the final product.
-
If significant chiral contamination is present, it may be necessary to revisit the synthesis of the chiral intermediate to improve its enantiomeric purity.
-
III. Frequently Asked Questions (FAQs)
Q: What is the importance of starting material quality? A: The purity of your starting materials, including this compound and the precursors for the oxazolidinone core, is critical. Impurities in the starting materials can carry through the synthesis and complicate purification of the final product, potentially leading to lower yields and the formation of undesirable side products.[11]
Q: How can I effectively monitor the progress of the reactions? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products in many of the steps. For more quantitative analysis and to check for the formation of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended, especially for the final product and key intermediates.
Q: What are some common impurities I should be aware of? A: Besides the (R)-enantiomer, other common impurities can include unreacted starting materials, byproducts from side reactions (such as over-acylation or ring-opening of the oxazolidinone), and degradation products.[6][11] It is important to characterize any significant impurities to understand their origin and to optimize the reaction conditions to minimize their formation.
Q: Are there any safety precautions I should take? A: Yes. Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Many of the solvents used are flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
IV. Experimental Protocols
Protocol 1: General Procedure for the Acylation of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
-
Dissolve the amine intermediate in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a tertiary amine base, such as triethylamine (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Rivaroxaban.
-
Purify the crude product by recrystallization from an appropriate solvent system.
| Parameter | Recommended Condition |
| Solvent | Anhydrous Dichloromethane or THF |
| Base | Triethylamine (1.1-1.5 eq.) |
| Temperature | 0 °C to Room Temperature |
| Monitoring | TLC or HPLC |
V. References
-
Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. (n.d.). ResearchGate. [Link]
-
AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024, July 7). International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]
-
SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (n.d.). ResearchGate. [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014, September 18). Molecules. [Link]
-
Purification Process For Rivaroxaban. (n.d.). Quick Company. [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. (2015, July). ResearchGate. [Link]
-
A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. (2014, September 18). PubMed. [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014, October 16). ResearchGate. [Link]
-
Processes for crystallization of rivaroxaban. (n.d.). Google Patents.
-
Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
-
Procedures for the crystallization of rivaroxaban. (n.d.). Google Patents.
-
Process for the synthesis of rivaroxaban and intermediate for the production thereof. (2015, December 30). Google Patents.
-
Rivaroxaban purification method. (n.d.). Google Patents.
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Esterification/Amidation Problems. (2022, February 18). Reddit. [Link]
Sources
- 1. EP2459555A1 - Processes for crystallization of rivaroxaban - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 5. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification Process For Rivaroxaban [quickcompany.in]
- 8. CN104109158A - Rivaroxaban purification method - Google Patents [patents.google.com]
- 9. goldncloudpublications.com [goldncloudpublications.com]
- 10. researchgate.net [researchgate.net]
- 11. Blog Details [chemicea.com]
Technical Support Center: Troubleshooting Large-Scale Production of 5-Chlorothiophene-2-Carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of numerous therapeutic agents, most notably the anticoagulant Rivaroxaban, the reliable, large-scale production of 5-chlorothiophene-2-carboxylic acid (5-CTCA) is of paramount importance.[1][2][3] This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides senior-level insights into overcoming common challenges in its industrial synthesis. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Section 1: Strategic Synthesis Route Selection & General Considerations
The initial choice of synthetic pathway is the most critical decision for scalable production, directly impacting cost, yield, purity, and environmental footprint.
FAQ: Which synthesis route is most suitable for industrial-scale production?
There is no single "best" route; the optimal choice depends on raw material availability, cost, equipment capabilities, and environmental/safety regulations. Several common pathways exist, each with distinct advantages and disadvantages.[1][4][5]
A comparative analysis is presented below:
| Synthesis Route | Starting Material(s) | Key Reagents | Pros | Cons | Ref. |
| Lithiation & Carboxylation | 2-Chlorothiophene | n-Butyllithium, CO₂ | High selectivity. | Requires cryogenic temperatures (≤-30°C); n-BuLi is pyrophoric and moisture-sensitive; anhydrous conditions are critical.[6] | [2][6] |
| Grignard Reaction & Carboxylation | 5-Chloro-2-bromothiophene | Magnesium, CO₂ | Well-established method. | Starting material can be expensive; strict anhydrous conditions are necessary to prevent quenching of the Grignard reagent.[2][7][8] | [2][5] |
| Friedel-Crafts Acylation & Hydrolysis | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, NaOH/KOH | Uses readily available starting material. | Generates significant acidic and chlorinated waste; AlCl₃ is difficult to handle at scale.[2][7] | [1][4] |
| Oxidation of Acetylthiophene | 5-Chloro-2-acetylthiophene | Sodium chlorite (NaClO₂), Phosphate buffer | Milder reaction conditions; high yield and purity reported.[9] | The starting material may require a separate synthesis step. | [7][9] |
| One-Pot Chlorination & Oxidation | 2-Thiophenecarboxaldehyde | Chlorine, NaOH | Cost-effective raw material; one-pot procedure simplifies operations and reduces waste.[2] | Handling chlorine gas requires specialized equipment and safety protocols; precise temperature control is crucial.[2][7] | [2] |
Senior Scientist Recommendation: For new process development aiming for large-scale, cost-effective production, the One-Pot Chlorination & Oxidation from 2-thiophenecarboxaldehyde presents a compelling case due to its operational simplicity and use of inexpensive starting materials.[2] For processes where material cost is less critical but high purity is paramount, the Oxidation of 5-chloro-2-acetylthiophene is an excellent, robust alternative.[9]
Workflow: Synthesis Route Decision Matrix
The following diagram illustrates a logical workflow for selecting the appropriate synthesis route based on key industrial constraints.
Caption: Decision matrix for 5-CTCA synthesis route selection.
Section 2: Troubleshooting the Grignard Route
The Grignard carboxylation is a classic transformation but is notoriously sensitive to process parameters, especially at scale.[8][10]
Q: My Grignard reaction fails to initiate or proceeds with very low conversion. What are the likely causes?
A: This is a common and frustrating issue, almost always traceable to the presence of water or the quality of the magnesium.
-
Causality (Moisture): Grignard reagents are powerful nucleophiles and extremely strong bases.[11] They will react preferentially with any available proton source—especially water—before reacting with the carbon dioxide electrophile. This quenching reaction is irreversible and consumes the active reagent.
-
Causality (Magnesium Passivation): Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the alkyl halide.
Troubleshooting Steps & Solutions:
-
Rigorous Anhydrous Conditions:
-
Glassware: All reactors and addition funnels must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., THF, diethyl ether). Even sealed commercial grades can absorb atmospheric moisture over time.
-
Starting Material: Ensure the 5-chloro-2-bromothiophene is anhydrous. If necessary, dry it over a suitable agent like calcium chloride.
-
-
Magnesium Activation:
-
Mechanical Activation: Before the reaction, crush or grind the magnesium turnings under an inert atmosphere. This exposes a fresh, unoxidized surface.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium suspension. These reagents react with the surface to etch away the MgO layer, exposing fresh metal. A successful initiation is often indicated by the disappearance of the iodine color and/or gentle refluxing.
-
-
Initiation Temperature: While the bulk of the reaction may be run at a controlled temperature, gentle warming may be required to initiate the reaction. Once initiated, the reaction is exothermic and will require cooling to maintain the desired temperature.
Q: The Grignard reagent forms successfully, but the yield of 5-CTCA after CO₂ quench is poor, with significant biphenyl-type impurities.
A: This points to issues with the carboxylation step or side reactions of the Grignard reagent.
-
Causality (Inefficient CO₂ Quench): The reaction between the Grignard reagent and CO₂ occurs on the surface of the CO₂ bubble or solid. If the addition is too slow or the dispersion is poor, the local concentration of the Grignard reagent remains high, favoring side reactions like coupling.
-
Causality (Atmospheric Quench): If the reactor is not properly inerted, oxygen from the air can react with the Grignard reagent, leading to the formation of hydroxylated byproducts after workup.
Troubleshooting Steps & Solutions:
-
Optimize CO₂ Addition:
-
Method: Instead of bubbling CO₂ gas, which can be inefficient at scale, pour the Grignard solution onto a bed of freshly crushed dry ice (solid CO₂) covered with anhydrous ether. This provides a massive surface area for a rapid, exothermic reaction.
-
Temperature Control: Perform this "reverse quench" at low temperatures (e.g., -78°C to -20°C) to minimize side reactions.
-
-
Ensure Proper Workup: After the CO₂ quench, the reaction mixture contains a magnesium carboxylate salt. This must be protonated to yield the final carboxylic acid.
-
Slowly add the reaction mixture to a cold, aqueous acid solution (e.g., 1M HCl). This protonates the salt and dissolves the remaining magnesium salts.
-
The 5-CTCA can then be extracted into an organic solvent.
-
Protocol: Large-Scale Grignard Carboxylation
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is dried and purged with nitrogen.
-
Magnesium Activation: Charge magnesium turnings (1.2 eq) and a small amount of iodine into the reactor.
-
Reagent Charge: Add anhydrous THF. Stir and heat gently to initiate the reaction (indicated by iodine color fading).
-
Grignard Formation: Slowly add a solution of 5-chloro-2-bromothiophene (1.0 eq) in anhydrous THF, maintaining the temperature at 30-40°C. After the addition is complete, stir for an additional 1-2 hours.
-
Carboxylation: In a separate reactor, prepare a slurry of crushed dry ice in anhydrous THF. Cool the Grignard solution to 0-10°C and transfer it via cannula into the dry ice slurry under vigorous stirring.
-
Workup: Quench the reaction by slowly adding 1M aqueous HCl. Extract the product with an appropriate solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[7]
Section 3: Troubleshooting the One-Pot Route
This industrially attractive route involves two distinct chemical transformations in a single pot: electrophilic chlorination and subsequent oxidation.[2] Success hinges on precise control of each step.
Q: The initial chlorination of 2-thiophenecarboxaldehyde gives a low yield of the 5-chloro intermediate and forms di-chlorinated species.
A: This is a classic problem of controlling electrophilic aromatic substitution. The thiophene ring is highly activated, making it susceptible to over-chlorination.
-
Causality (Stoichiometry & Temperature): The reaction is highly exothermic. Poor temperature control can lead to increased reaction rates and reduced selectivity. Using an excess of the chlorinating agent will inevitably lead to di- and tri-chlorinated byproducts.
Troubleshooting Steps & Solutions:
-
Precise Reagent Control: The molar ratio of the chlorinating agent (e.g., chlorine gas) to the 2-thiophenecarboxaldehyde is critical. It should be maintained close to stoichiometric (1:1) or with a slight deficit of the chlorinating agent to avoid over-chlorination.[2]
-
Temperature Management: Maintain the reaction temperature within the specified range (e.g., 15-30°C as per patent literature).[2][7] Use a reactor with efficient cooling capacity.
-
Slow Addition: Introduce the chlorinating agent slowly and sub-surface to ensure it reacts immediately rather than accumulating in the headspace.
Q: The second step, oxidation to the carboxylic acid, is incomplete or results in a complex mixture.
A: The oxidation of the intermediate 5-chloro-2-thiophenecarboxaldehyde to the carboxylate is sensitive to pH, temperature, and the presence of excess oxidant.
-
Causality (Temperature & pH): The reaction involves adding the aldehyde intermediate to a pre-cooled sodium hydroxide solution, followed by the introduction of chlorine gas.[2] The temperature must be carefully controlled (e.g., 15-30°C) as side reactions can occur at higher temperatures.[7] The pH must remain basic to form the carboxylate salt.
-
Causality (Quenching): After the oxidation is complete, any excess chlorine or hypochlorite must be quenched to prevent unwanted side reactions during workup.
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: The addition of the aldehyde to the caustic solution and the subsequent chlorination are exothermic. Ensure the reactor's cooling system can maintain the temperature within the narrow optimal window.
-
Effective Quenching: After the reaction is deemed complete by in-process control (e.g., TLC, HPLC), quench the excess oxidant with a reducing agent like sodium sulfite solution until a test with potassium iodide-starch paper shows no oxidant remains.[7]
-
Controlled Acidification: The product is isolated by acidifying the aqueous phase to a pH of 1-2 with concentrated HCl, which precipitates the 5-CTCA as a solid.[7] Add the acid slowly and with good cooling to control the exotherm and obtain a crystalline, easily filterable product.
Workflow: One-Pot Synthesis and Troubleshooting
Caption: Key stages and troubleshooting points in the one-pot synthesis of 5-CTCA.
Section 4: Safety & Handling
Large-scale production of 5-CTCA involves several hazardous materials. A thorough understanding of their properties and handling requirements is non-negotiable.
Q: What are the primary hazards associated with the reagents used in 5-CTCA synthesis?
A: Each route has its specific hazards.
-
n-Butyllithium (Lithiation Route): Extremely pyrophoric (ignites spontaneously in air). Reacts violently with water. Must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe or cannula techniques. All personnel must be trained in handling pyrophoric reagents.
-
Grignard Reagents (Grignard Route): Highly flammable and moisture-sensitive. While less hazardous than n-BuLi, the initiation can be violently exothermic if not controlled.
-
Chlorine Gas (One-Pot Route): Highly toxic and corrosive.[12] Inhalation can cause severe respiratory damage or be fatal.[12] Requires a dedicated, well-ventilated area with chlorine gas detectors and emergency scrubber systems.
-
Sodium Chlorite (Oxidation Route): A strong oxidizing agent. Forms explosive mixtures with combustible materials. Should not be stored near organic solvents or acids.
-
General Hazards: 5-CTCA itself is an irritant to the eyes, skin, and respiratory system.[12][13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[15][16] Engineering controls like fume hoods are essential.[12][17]
Always consult the Safety Data Sheet (SDS) for each chemical before use. [12][15][16] Facilities should be equipped with emergency eyewash stations and safety showers.[12][17]
References
- 5-Chlorothiophene-2-carboxylic Acid: Your Gateway to Pharmaceutical Innovation. (n.d.). Google Cloud.
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2020). Google Patents.
- Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). IP.com.
- 5-Chlorothiophene-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid. (2013). Google Patents.
- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid. (2015). Google Patents.
- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. (n.d.). Cole-Parmer.
- 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE. (2011). Georganics.
- The Chemical Properties and Synthesis of 5-Chlorothiophene-2-carboxylic Acid. (n.d.). Google Cloud.
- 5-Chlorothiophene-2-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S. (n.d.). PubChem.
- 5-Chlorothiophene-2-carboxylic acid-SDS. (2025). MedChemExpress.
- Preparing Carboxylic Acids. (2024). Chemistry LibreTexts.
- Synthesis And Reactions Of Carboxylic Acids. (2022). Transformation Tutoring.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Chlorothiophene-2-carboxylic Acid | 24065-33-6. (n.d.). Tokyo Chemical Industry Co., Ltd.
- 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries.
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Minimizing homocoupling in Suzuki reactions with "Methyl 5-chlorothiophene-2-carboxylate"
Topic: Minimizing Homocoupling in Suzuki Reactions with "Methyl 5-chlorothiophene-2-carboxylate"
Audience: Researchers, scientists, and drug development professionals.
This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling of this compound, with a primary focus on mitigating the formation of homocoupling byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Troubleshooting Guide: A Problem-Solution Approach
Homocoupling of the boronic acid reagent is a common side reaction that can significantly lower the yield of your desired product and introduce purification challenges. This section addresses specific issues you may encounter.
Problem 1: Significant formation of a symmetrical biaryl byproduct is observed, corresponding to the homocoupling of my boronic acid.
This is the most direct indicator of undesirable homocoupling. Several factors, often interconnected, can be the cause.
-
Potential Cause A: Presence of Dissolved Oxygen
-
Why it happens: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that favors the coupling of two boronic acid molecules, leading to homodimers and regenerating Pd(0). This parasitic cycle competes directly with your desired cross-coupling.
-
Recommended Action: Implement rigorous degassing of all solvents and the reaction mixture. A common and effective method is to bubble an inert gas like argon or nitrogen through the solvent for 20-30 minutes before use. It is also critical to maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1] For particularly sensitive reactions, using the freeze-pump-thaw technique (three cycles) can be even more effective.
-
Expected Outcome: A significant reduction in the homocoupled byproduct. This is often the most impactful single change you can make.
-
-
Potential Cause B: Choice of Palladium Precatalyst
-
Why it happens: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) requires an initial reduction to the active Pd(0) state. This reduction can sometimes be initiated by the boronic acid itself, leading to a burst of homocoupling at the beginning of the reaction before the main catalytic cycle is established.
-
Recommended Action: Consider switching to a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[2] This eliminates the need for in-situ reduction and minimizes the initial concentration of Pd(II) species that can drive homocoupling. If using a Pd(II) source is unavoidable, the addition of a mild reducing agent can sometimes be beneficial, though this requires careful optimization.
-
Expected Outcome: Reduced homocoupling, particularly at the early stages of the reaction.
-
Problem 2: My reaction is sluggish or stalls, and I still observe homocoupling byproducts.
This scenario suggests that the desired catalytic cycle is inefficient, allowing the competing homocoupling pathway to become more prominent. For an electron-deficient substrate like this compound, activating the C-Cl bond is a key challenge.[2][3]
-
Potential Cause A: Inappropriate Ligand Choice
-
Why it happens: The ligand is arguably the most critical component for tuning reactivity in Suzuki couplings. For activating a relatively unreactive C-Cl bond on an electron-deficient thiophene ring, a generic ligand like triphenylphosphine (PPh₃) may be insufficient. The ligand must stabilize the Pd(0) center and promote the rate-limiting oxidative addition step.
-
Recommended Action: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate oxidative addition and subsequent reductive elimination, thus favoring the desired cross-coupling pathway over homocoupling. Excellent choices for aryl chlorides include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[4]
-
Expected Outcome: Increased reaction rate and higher yield of the cross-coupled product, with a corresponding decrease in homocoupling.
-
-
Potential Cause B: Suboptimal Base or Solvent
-
Why it happens: The base activates the boronic acid for the crucial transmetalation step.[5] An inappropriate base can be too weak to facilitate this step efficiently or too strong, leading to catalyst decomposition or side reactions. The solvent system must solubilize all components and can influence the reactivity and stability of the catalytic species.
-
Recommended Action:
-
Base: For this substrate, a moderately strong inorganic base is a good starting point. Potassium phosphate (K₃PO₄) is often a reliable choice.[2] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective. It is advisable to screen a few different bases to find the optimal one for your specific boronic acid partner.
-
Solvent: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1) is a very common and effective choice, as water can aid in dissolving the base and boronic acid.[2][6] Other options include toluene/water or THF/water.
-
-
Expected Outcome: A well-chosen base and solvent system will ensure all components are in solution and that the transmetalation step is efficient, which helps to outcompete the homocoupling pathway.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with homocoupling in your Suzuki reaction.
Caption: Competing Suzuki and Homocoupling catalytic cycles.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reactants & Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 176.61 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.015 | 0.015 |
| SPhos | 410.51 | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 4.0 mL | - |
| Water (deionized, degassed) | - | 1.0 mL | - |
Step-by-Step Methodology
-
Degassing: Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Pre-mixing (optional but recommended): In a separate, dry vial, briefly mix the Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).
-
Inert Atmosphere: Seal the main reaction flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Available at: [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]
-
Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Revolutionizing Solvent-Base Selection with Parametrized Optimization. Sunthetics. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH Public Access. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. Available at: [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]
Sources
Controlling impurities in the synthesis of Rivaroxaban intermediate
Introduction: The Criticality of Purity in the Synthesis of 4-(4-aminophenyl)morpholin-3-one
Welcome to the technical support guide for the synthesis of 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), a key starting material (KSM) in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2] The efficacy and safety profile of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its intermediates. Impurities introduced or formed during the synthesis of this KSM can be carried through subsequent steps, potentially compromising the final drug's quality, leading to regulatory challenges and affecting patient safety.[3]
This guide is structured as a troubleshooting resource, drawing on established chemical principles and field-proven insights to address common challenges encountered during the synthesis of this critical intermediate. We will focus specifically on the most prevalent synthetic route: the reduction of 4-(4-nitrophenyl)morpholin-3-one.[1][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of 4-(4-aminophenyl)morpholin-3-one.
Q1: My reaction is complete according to TLC, but after work-up and isolation, my final product is contaminated with the starting material, 4-(4-nitrophenyl)morpholin-3-one. What happened?
This is a classic case of apparent completion versus actual conversion, often linked to catalyst deactivation or insufficient reagents. The primary cause is almost always an incomplete reduction reaction.
Causality & Explanation: The catalytic hydrogenation of a nitro group is a surface-mediated reaction. If the catalyst (typically Palladium on carbon, Pd/C) loses activity prematurely, or if the hydrogen source is depleted, the reaction will stall. While a thin-layer chromatography (TLC) spot for the starting material might seem to disappear, trace amounts can remain that are difficult to resolve from the baseline, only to become significant upon concentration of the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for residual starting material.
Self-Validating System: Before starting the reaction, run a control sample of your starting material and product on HPLC to confirm their retention times. Use this HPLC method for in-process control (IPC) checks every hour after the first 2-3 hours of reaction. The reaction is only complete when the starting material peak area is below your specified limit (e.g., <0.1%).
Q2: The hydrogenation reaction appears sluggish or has stalled completely. How can I improve the reaction kinetics?
A stalled reaction points to issues with the "three pillars" of catalytic hydrogenation: the catalyst, the substrate, and the reaction environment.
Causality & Explanation:
-
Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur compounds, halides) can poison the palladium catalyst, blocking its active sites.
-
Poor Mass Transfer: This is a common issue in scaled-up reactions. If the solid catalyst is not well-suspended in the reaction mixture, its surface area is not available for reaction, and the diffusion of hydrogen gas to the catalyst surface is limited.
-
Sub-optimal Temperature: While exothermic, the reaction requires a certain activation energy. Temperatures that are too low will result in slow kinetics.
Solutions:
-
Verify Starting Material Quality: Ensure the 4-(4-nitrophenyl)morpholin-3-one is of high purity. If necessary, recrystallize it before the reduction step.
-
Optimize Agitation: Increase the stirring speed (RPM) to ensure the Pd/C is uniformly suspended as a fine slurry. In larger reactors, assess the efficiency of the overhead stirrer or impeller.
-
Adjust Temperature: The reaction is often run between 20-80°C.[5][6] A modest increase in temperature (e.g., from 30°C to 50°C) can significantly improve the reaction rate. Monitor the internal temperature closely to control the exotherm.
-
Solvent Choice: Ensure the solvent (e.g., ethanol, methanol, ethyl acetate) is of appropriate grade and does not contain catalyst poisons.[6][7]
Q3: My final product has poor color (e.g., dark brown or pinkish) after isolation. What causes this and how can I fix it?
Color in the final product is a direct indicator of impurities, often arising from oxidation or residual highly conjugated species.
Causality & Explanation: Aromatic amines, like the product, are highly susceptible to air oxidation, which can form colored polymeric impurities. If the preceding nitration step to make the starting material was not clean, residual nitration byproducts can also carry through and cause coloration. Finally, incomplete removal of the activated carbon catalyst can lead to a grayish or dark appearance.
Solutions:
-
Inert Atmosphere: After the reaction is complete and the hydrogen is vented, handle the product solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the amine.
-
Charcoal Treatment: Before crystallization, consider adding a small amount of fresh, high-grade activated charcoal to the hot solution to adsorb colored impurities. Filter it through a bed of celite while hot.
-
Efficient Catalyst Filtration: Ensure the palladium on carbon catalyst is completely removed. Filtering the hot reaction mixture through a fine filter aid like celite is highly effective.[1] A dark filtrate indicates incomplete removal.
-
Recrystallization: A proper recrystallization from a suitable solvent like isopropanol or ethanol is the most effective way to remove colored impurities and achieve a white to off-white crystalline product.[1][5]
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control during the reduction of 4-(4-nitrophenyl)morpholin-3-one? The most critical parameters are catalyst quality and loading, hydrogen pressure (or transfer agent stoichiometry), reaction temperature, and agitation efficiency. These factors collectively determine the reaction's speed, completeness, and impurity profile.
-
What is a suitable analytical method for impurity profiling? A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[8][9] A typical method uses a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a phosphate buffer, with UV detection around 249-254 nm.[8][10] This can effectively separate the starting material, product, and other process-related impurities.
-
Could nitrosamine impurities be a concern in this synthesis? Yes, nitrosamine impurities can be a potential risk. If any synthesis route for the precursors (e.g., N-(2-Hydroxyethyl)aniline) involves the use of nitrosating agents like nitric acid in the presence of secondary amines, there is a risk of forming N-nitrosamine impurities.[11] It is crucial to evaluate the entire synthetic pathway and control starting material quality to mitigate this risk.
Data Summary & Protocols
Table 1: Common Impurities & Control Strategies
| Impurity Name | Potential Source | Recommended Control Strategy |
| 4-(4-nitrophenyl)morpholin-3-one | Incomplete reduction of the nitro group.[12] | Optimize catalyst, hydrogen source, and reaction time. Monitor reaction to completion by HPLC. |
| p-Phenylenediamine | Potential side-product from over-reduction or degradation.[12] | Control reaction temperature and time. Purify final product by crystallization. |
| Oxidative Degradants | Air oxidation of the aromatic amine product. | Handle product solution and isolated solid under an inert (N₂) atmosphere. Use antioxidants if necessary during storage. |
Protocol 1: Catalytic Hydrogenation Synthesis
This protocol is a representative method based on literature procedures.[1][6]
-
Reactor Setup: Charge a suitable pressure reactor with 4-(4-nitrophenyl)morpholin-3-one (1 part by weight) and a suitable solvent such as ethanol (10 parts by volume).
-
Catalyst Addition: Under an inert nitrogen atmosphere, add 5% Palladium on Carbon (50% wet paste, ~0.05 parts by weight) to the suspension.
-
Hydrogenation: Seal the reactor. Purge three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 1-5 bar.[5] Heat the mixture to 50-60°C with vigorous stirring.
-
Monitoring: Maintain the temperature and pressure, monitoring the reaction progress with in-process HPLC checks until the starting material is <0.1%.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filtration: Filter the hot reaction mixture through a pre-warmed celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.
-
Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of the original volume. Cool slowly to 0-5°C to crystallize the product.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum at 50-60°C to a constant weight.
Protocol 2: Recommended RP-HPLC Method Parameters
This method is adapted from established analytical procedures for Rivaroxaban and its intermediates.[8][9]
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for aromatic compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (pH adjusted to 2.9-3.5) | Buffered aqueous phase to ensure consistent peak shape and retention. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for good resolution and reasonable run time. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 249 nm | Wavelength of maximum absorbance for the chromophores in the molecules. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Visualizing the Process: Synthesis and Impurity Formation
Caption: Synthesis pathway and the origin of the key process impurity.
References
-
SynThink Research Chemicals. Rivaroxaban EP Impurities & USP Related Compounds.
-
Tzimas, S., et al. (2019). Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. PMC.
-
Mueck, W., et al. (2014). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. PMC.
-
Chemicea Pharmaceutical. (2024). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.
-
Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO Patent WO2019138362A1.
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series.
-
Al-Majzoub, R., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central.
-
ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis.
-
BenchChem. (2025). 4-(4-Aminophenyl)-3-morpholinone: A Technical Review of its Core Application in Pharmaceutical Synthesis.
-
Patsnap Synapse. (2024). What is the mechanism of Rivaroxaban?.
-
Li, J., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. Chemistry Research and Practice.
-
Symbiosis Online Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Rivaroxaban Impurities: The Role of Specific Intermediates in Quality Control.
-
Kolisetty, S., et al. (2023). Synthetic route for preparation drug substance, Rivaroxaban. ResearchGate.
-
Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
-
Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. ResearchGate.
-
Open University Chemistry Initiative. (n.d.). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions.
-
Arous, B., et al. (2021). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate.
-
Enanti Labs. (n.d.). Rivaroxaban Intermediates & API Manufacturer from India.
-
ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban.
-
Arborpharm. (2025). Rivaroxaban Intermediates Introduction.
-
Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.
-
ResearchGate. (n.d.). Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets.
-
BOC Sciences. (n.d.). Rivaroxaban Impurities.
-
Zentiva, K.S. (2013). A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin. Google Patents.
-
Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
-
R Discovery. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS.
-
Egis Gyogyszergyar Zrt. (2014). Process for the preparation of a rivaroxaban and intermediates formed in said process. Google Patents.
-
PubChem. (n.d.). Rivaroxaban. National Institutes of Health.
-
Jiangsu Zhongbang Pharmaceutical Co Ltd. (2020). Rivaroxaban impurity reference substance and preparation method thereof. Google Patents.
-
Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone".
-
Shandong Jingxin Pharmaceutical Co Ltd. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Bayer Healthcare AG. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Rivaroxaban Intermediates & API Manufacturer from India | Enanti [enantilabs.com]
- 3. Blog Details [chemicea.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
Overcoming low reactivity of "Methyl 5-chlorothiophene-2-carboxylate" in C-C coupling
Welcome to the technical support center for challenges in C-C coupling reactions involving Methyl 5-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter low reactivity with this substrate. We will explore the underlying scientific principles, provide detailed troubleshooting guides, and present optimized protocols to enhance your success rate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions in a direct, problem-solving format.
Q1: Why is my C-C coupling reaction with this compound failing or giving consistently low yields?
Answer: The primary challenge stems from the inherent nature of the substrate. This compound is an aryl chloride, and the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. This high bond dissociation energy makes the rate-limiting step in most palladium-catalyzed cross-coupling reactions—the oxidative addition of the aryl halide to the Pd(0) catalyst—energetically demanding.[1][2]
While the electron-withdrawing methyl ester group at the 2-position does activate the C-Cl bond towards oxidative addition to some extent, this is often insufficient to achieve high yields with traditional catalyst systems like Pd(PPh₃)₄.[2]
Furthermore, heteroaromatic substrates like thiophenes can pose an additional challenge. The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Overcoming these hurdles requires a carefully selected, highly active catalytic system.
Q2: I am attempting a Suzuki-Miyaura coupling. How can I optimize the reaction for this specific chlorothiophene?
Answer: The Suzuki-Miyaura reaction is a powerful and versatile tool, but success with an unreactive chloride like this compound hinges on the precise combination of catalyst, ligand, base, and solvent.[3][4] Standard conditions are rarely effective.
Core Strategy: Employ a Highly Active Catalyst System
The goal is to facilitate the difficult oxidative addition step. This is best achieved by using bulky, electron-rich ligands that stabilize the active, monoligated Pd(0) species and increase its electron density, thereby promoting its insertion into the C-Cl bond.[5][6]
Recommended Suzuki-Miyaura Protocol & Optimization Parameters:
| Component | Recommendation | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | These are common Pd(0) precursors that are activated in situ by the phosphine ligand. |
| Ligand | Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) (e.g., IPr). Use a 1.2:1 to 2.2:1 Ligand:Pd ratio. | This is the most critical parameter. These ligands are designed for challenging couplings. Their steric bulk promotes reductive elimination, while their strong electron-donating ability accelerates oxidative addition.[5][6][7] Standard ligands like PPh₃ are generally ineffective for this substrate. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are preferred. They are highly effective at promoting the crucial transmetalation step without causing unwanted side reactions like ester hydrolysis, which can be an issue with bases like NaOH or KOH.[8] |
| Boron Reagent | Arylboronic Acid, Arylboronic Pinacol Ester (BPin), or Potassium Aryltrifluoroborate | If you observe significant protodeboronation (the boronic acid is consumed by a side reaction), switch to the more stable pinacol ester or trifluoroborate salt.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 ratio), Toluene/H₂O, or DMF | The small amount of water is often essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10] |
| Temperature | 80-120 °C | Higher temperatures are typically required to provide the necessary activation energy to cleave the strong C-Cl bond. Monitor for thermal degradation of starting materials if pushing the temperature higher. |
Step-by-Step Experimental Protocol (Suzuki-Miyaura Coupling):
-
To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the main reaction vial.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen). Crucially, ensure the reaction environment is free of oxygen , which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction with vigorous stirring for the specified time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the residue, typically by flash column chromatography.[8]
Q3: The Suzuki coupling is still problematic. What other C-C coupling reactions are viable alternatives?
Answer: If the Suzuki-Miyaura reaction is not providing the desired outcome, several other cross-coupling methods can be employed. Each has distinct advantages and disadvantages.
| Coupling Reaction | Nucleophile | Key Considerations & Recommendations |
| Stille Coupling | Organostannane (e.g., Ar-SnBu₃) | Pros: Highly tolerant of a wide range of functional groups.[11] Cons: The primary drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove.[12] Conditions: Use a Pd catalyst with phosphine ligands (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). Sometimes, a copper(I) co-catalyst can accelerate the reaction.[12][13] |
| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pros: Forms a C(sp²)-C(sp²) bond to create a substituted alkene, a valuable transformation.[14][15] Cons: Regioselectivity can sometimes be an issue. Conditions: Requires a Pd catalyst and a base (e.g., n-Bu₃N, K₂CO₃). For aryl chlorides, highly active catalyst systems with bulky, electron-rich ligands are essential.[16][17] |
| Sonogashira Coupling | Terminal Alkyne | Pros: An excellent method for synthesizing aryl-alkyne structures.[18] Cons: Risk of alkyne homocoupling (Glaser coupling). Conditions: Typically employs a dual-catalyst system of a Pd complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) with an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[19] Copper-free methods have been developed to mitigate homocoupling.[20] |
Q4: I'm still struggling with low yield and side reactions. Can you provide a systematic troubleshooting workflow?
Answer: Absolutely. A logical, step-by-step approach is the best way to diagnose and solve persistent issues. Follow this workflow, and see the corresponding diagram below.
-
Validate Starting Materials:
-
Purity Check: Confirm the purity of your this compound via NMR or GC-MS.
-
Reagent Integrity: For Suzuki, ensure your boronic acid has not degraded (protodeboronation). For Stille, ensure the organostannane is not degraded. It is a common point of failure.[9]
-
-
Optimize Reaction Atmosphere:
-
Oxygen Exclusion: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is run under a positive pressure of an inert gas (Ar or N₂).[21]
-
-
Systematic Screening of Parameters (Iterate):
-
Catalyst System is Key: If using a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more robust system. The first and most impactful change should be to screen a panel of modern, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[5][6]
-
Base Screening: If your standard base (e.g., K₂CO₃) is ineffective, screen stronger bases like K₃PO₄ and Cs₂CO₃.
-
Solvent Screening: Test different solvent systems, such as Toluene/H₂O, Dioxane/H₂O, or anhydrous DMF.
-
Temperature Adjustment: Cautiously increase the reaction temperature in 10 °C increments. Use a sealed vial to prevent solvent loss if exceeding the solvent's boiling point.
-
-
Analyze the Reaction Mixture:
-
Use TLC or LC-MS to monitor the reaction. What do you see?
-
Only Starting Material: The reaction is not initiating. This points to a problem with catalyst activation or the oxidative addition step. Focus on improving the catalyst system and increasing the temperature.
-
Trace Product & Side Products: Identify the side products. Common culprits include:
-
Dehalogenation: The starting material loses its chlorine atom.
-
Homocoupling: The nucleophile (e.g., boronic acid) couples with itself. This can indicate the presence of oxygen or inefficient catalysis.[8]
-
Protodeboronation (Suzuki): The boronic acid is replaced with a hydrogen atom. Consider switching to a more stable boronic ester.
-
-
-
Visualized Workflows and Mechanisms
To better illustrate the core concepts, the following diagrams have been generated.
Caption: Systematic troubleshooting workflow for challenging C-C couplings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Optimizing reaction temperature and time for "Methyl 5-chlorothiophene-2-carboxylate" reactions
Welcome to the technical support guide for the synthesis and optimization of Methyl 5-chlorothiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. This compound is a vital building block in the synthesis of numerous pharmaceuticals, most notably as a precursor to the anticoagulant Rivaroxaban[1][2][3].
The seemingly straightforward chlorination of the thiophene ring presents significant optimization challenges. Achieving high yield and purity requires a nuanced understanding of the interplay between reaction kinetics and thermodynamics. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with the framework to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Principles of Thiophene Chlorination
Before troubleshooting, it's essential to understand the underlying mechanism. The synthesis of this compound from its unchlorinated precursor, Methyl thiophene-2-carboxylate, is a classic example of an electrophilic aromatic substitution.
The thiophene ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The sulfur atom can stabilize the intermediate carbocation (the sigma complex) through its lone pairs. The carboxylate group at the 2-position is an electron-withdrawing, meta-directing group. However, in heteroaromatic systems like thiophene, the directing influence of the heteroatom often dominates. The sulfur atom strongly activates the adjacent α-positions (2 and 5). Since the 2-position is already substituted, the incoming electrophile (Cl+) is overwhelmingly directed to the 5-position. This inherent selectivity is the cornerstone of this synthesis, but it is not absolute and can be compromised under suboptimal conditions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
The most prevalent and manageable laboratory-scale method is the direct chlorination of Methyl thiophene-2-carboxylate using N-Chlorosuccinimide (NCS) . While other reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas[4] can be used, NCS offers a superior balance of reactivity and safety. It is a solid, easy-to-handle source of electrophilic chlorine, minimizing the hazards associated with gaseous reagents and the aggressive, often difficult-to-control nature of sulfuryl chloride.
Q2: How do reaction temperature and time fundamentally impact the yield and purity?
Temperature and time are the two most critical variables to control in this reaction.
-
Temperature: This parameter directly controls the rate of reaction and the activation of potential side reactions.
-
Low Temperatures (0–25 °C): Favor kinetic control, leading to higher selectivity for the desired 5-chloro isomer. The primary drawback is a slower reaction rate, requiring longer reaction times.
-
High Temperatures (>50 °C): Increase the reaction rate significantly but can provide enough energy to overcome the activation barrier for the formation of undesired isomers and di-chlorinated byproducts. This often leads to a cleaner conversion in a shorter time but can drastically reduce purity if not carefully controlled.[5]
-
-
Time: The reaction must be allowed to proceed to completion to maximize yield, but extended reaction times, especially at elevated temperatures, increase the probability of side product formation. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint.
Q3: I am setting up this reaction for the first time. What are reasonable starting parameters?
For a robust starting point, we recommend a protocol based on NCS in a suitable solvent. The following table provides a validated set of initial conditions that can be optimized further.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Solid, easy to handle, provides controlled release of electrophilic chlorine.[6][7] |
| Stoichiometry | 1.05 - 1.2 equivalents of NCS | A slight excess ensures complete conversion of the starting material without promoting significant over-chlorination. |
| Solvent | Acetic Acid or Dichloromethane (DCM) | Acetic acid can serve as both solvent and a mild catalyst. DCM is a good aprotic alternative. |
| Temperature | Start at 0-5 °C, then warm to 25 °C | Initial cooling controls the initial exotherm and promotes selectivity. Allowing the reaction to warm ensures a reasonable rate. |
| Time | 4 - 8 hours | This is a typical range. Crucially, monitor by TLC/LCMS every hour after the first 2 hours. |
Q4: Can I use sulfuryl chloride (SO₂Cl₂) instead of NCS? What are the implications?
Yes, sulfuryl chloride is an effective chlorinating agent for this transformation.[8] However, there are important differences:
-
Reactivity: SO₂Cl₂ is generally more reactive and less selective than NCS. Reactions are often faster but carry a higher risk of byproduct formation if not strictly controlled.
-
Safety & Handling: It is a corrosive liquid that reacts violently with water and releases toxic gases (SO₂ and HCl). It requires more stringent handling procedures than solid NCS.
-
Mechanism: The reaction can proceed via either an electrophilic or a radical pathway, which can sometimes lead to a different product profile.
-
Recommendation: Use SO₂Cl₂ when a more aggressive, faster chlorination is needed and when you have robust temperature control (e.g., a chiller). For initial process development and scale-up, NCS is often the more prudent choice.
Section 3: Experimental Protocol and Optimization Workflow
This section provides a detailed, self-validating protocol for the synthesis, followed by a workflow for its optimization.
Detailed Experimental Protocol: Chlorination with NCS
-
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Methyl thiophene-2-carboxylate (1.0 eq).
-
Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
-
Step 2: Reagent Addition
-
While stirring under a nitrogen atmosphere, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Step 3: Reaction and Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25 °C).
-
Stir the reaction for 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is complete when the starting material spot is no longer visible.
-
-
Step 4: Work-up and Quenching
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water (approx. 10x the volume of the acetic acid).
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
-
Step 5: Extraction and Isolation
-
Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[9]
-
-
Step 6: Purification
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel or recrystallization to obtain pure this compound.[9]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Section 4: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental issues.
Problem 1: My reaction is very slow or has stalled, with significant starting material remaining after 8 hours.
-
Potential Cause 1: Insufficient Temperature. The activation energy for the reaction is not being met at room temperature.
-
Solution: Gently heat the reaction mixture to 40-50 °C and continue monitoring. Be aware that increasing temperature may slightly decrease selectivity.
-
-
Potential Cause 2: Inactive NCS. N-Chlorosuccinimide can degrade over time, especially if not stored properly in a cool, dry place.
-
Solution: Use a fresh bottle of NCS or test the activity of your current batch on a small scale with a more reactive substrate.
-
-
Potential Cause 3: Solvent Effects. If using a non-polar, aprotic solvent, the reaction may be inherently slower than in a polar, protic solvent like acetic acid.
-
Solution: Consider switching to glacial acetic acid as the solvent for future runs.
-
Problem 2: I am observing a significant amount of a di-chlorinated byproduct in my crude product analysis.
-
Potential Cause 1: Reaction Temperature is Too High. High temperatures provide the activation energy needed for a second chlorination event.
-
Solution: Maintain a lower reaction temperature for the duration of the experiment. If the reaction is too slow at room temperature, try running it for a longer period (e.g., 12-24 hours) before resorting to heat.
-
-
Potential Cause 2: Excess Chlorinating Agent. Using a large excess of NCS drives the reaction towards multiple chlorinations.
-
Solution: Reduce the stoichiometry of NCS to 1.05 equivalents. Weigh the reagent carefully. Add it slowly and in portions to avoid localized high concentrations.
-
-
Potential Cause 3: Extended Reaction Time at High Temperature. The combination of these two factors is highly likely to produce di-chlorinated species.
-
Solution: Monitor the reaction closely. As soon as the starting material is consumed, proceed immediately to the work-up step to prevent over-reaction.
-
Troubleshooting Diagram: Mitigating Di-chlorination
Caption: Decision tree for troubleshooting the formation of di-chlorinated byproducts.
Problem 3: The final product is difficult to purify. The starting material and product have very similar Rf values on a TLC plate.
-
Potential Cause: Incomplete Reaction. If the reaction has not gone to completion, separating two structurally similar compounds can be challenging.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. A crude mixture with >95% conversion is much easier to purify than one with 70% conversion.
-
-
Potential Cause: Inappropriate TLC System. The chosen solvent system may not have sufficient resolving power.
-
Solution: Experiment with different solvent systems for both TLC and column chromatography. Try adding a small percentage of a more polar solvent (like methanol) or a less polar one (like toluene) to your hexane/ethyl acetate mixture to alter the selectivity of the separation.
-
Problem 4: My yield is consistently low (<60%) despite observing complete conversion of the starting material.
-
Potential Cause 1: Product Loss During Work-up. The product may have some solubility in the aqueous phase, especially if the pH is not properly neutralized.
-
Solution: Ensure the aqueous layer is fully neutralized or slightly basic before extraction. Perform at least three extractions with fresh organic solvent to ensure complete recovery.
-
-
Potential Cause 2: Degradation. The product might be degrading during purification (e.g., on acidic silica gel).
-
Solution: Try neutralizing your silica gel before use by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, consider purification by recrystallization if the crude product is sufficiently pure.
-
References
- Google Patents. (2021). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
The Royal Society of Chemistry. (2014). Supporting Information - Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]
- Google Patents. (2021). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
-
ResearchGate. (2021). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). [Link]
-
Beilstein Journals. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]
-
ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate: Synthesis, Properties, and Chemical Applications. [Link]
- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
- Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
-
PubChem. This compound. [Link]
-
ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]
-
ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid...a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. [Link]
- Google Patents. (2018). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Google Patents. (2013).
-
Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives.... [Link]
-
PMC. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]
-
ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid...a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Selection of base and solvent for "Methyl 5-chlorothiophene-2-carboxylate" Suzuki coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers and troubleshooting advice for the coupling of Methyl 5-chlorothiophene-2-carboxylate . As this substrate contains both a moderately reactive heteroaryl chloride and a base-sensitive ester functional group, careful selection of reaction parameters is paramount for success.
Frequently Asked Questions (FAQs)
This section addresses the most critical decisions you will make when setting up your reaction: the choice of base and solvent.
Q1: What is the fundamental role of the base in the Suzuki coupling?
A1: The base performs several critical functions beyond simple acid quenching.[1] Its primary role is to activate the organoboron species (boronic acid or ester).[2][3] It reacts with the boronic acid to form a more nucleophilic borate anion (e.g., [Ar-B(OH)₃]⁻).[4] This "ate" complex is significantly more reactive and readily undergoes the crucial transmetalation step with the palladium(II) complex.[3][5] Additionally, the base can facilitate the initial formation of the active palladium catalyst and its regeneration at the end of the catalytic cycle.[1][5]
Q2: My substrate, this compound, has an ester. Which base should I choose to avoid hydrolysis?
A2: The presence of a methyl ester group makes your substrate susceptible to saponification (hydrolysis) under strongly basic conditions. Therefore, the choice of a mild yet effective base is crucial.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is a strong enough base to promote the coupling of less reactive aryl chlorides but is generally mild enough to not hydrolyze the ester, especially in solvents like toluene or dioxane.[4][6]
-
Potassium Carbonate (K₂CO₃): Another very common and reliable choice for substrates with sensitive functional groups.[4][7] It is less basic than K₃PO₄ but often sufficient, particularly with an efficient catalyst system.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents, but it is more costly.[4]
-
-
Bases to Avoid:
Q3: What type of solvent system is optimal for this reaction?
A3: The ideal solvent system must solubilize the organic substrate, the boronic acid, and the catalyst, while also allowing the inorganic base to function effectively. For these reasons, mixed solvent systems are very common.
-
Aqueous Mixtures: A mixture of an organic solvent with water is the most common approach.[8] Water is excellent for dissolving inorganic bases like K₃PO₄ and K₂CO₃, creating a biphasic system where the reaction can proceed efficiently.[8][9][10] Common ratios of organic solvent to water range from 4:1 to 10:1.[8][11]
-
Anhydrous Conditions: It is also possible to run the reaction under anhydrous conditions, which can be advantageous for minimizing protodeboronation, a common side reaction.[8][12] This approach often requires a base that has some solubility in the organic solvent (like Cs₂CO₃) or the use of specific boronic esters that can transmetalate without prior hydrolysis.[4][12]
Q4: My boronic acid is a heteroaryl boronic acid, and I'm worried about protodeboronation. How can I minimize this side reaction?
A4: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a major cause of low yields, especially with electron-rich or heteroaryl boronic acids.[4][8]
-
Use a Milder Base: Strong bases can accelerate this side reaction. Using K₃PO₄ or K₂CO₃ is preferable to stronger bases.[4]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate .[8][13] These are more robust and release the active boronic acid species more slowly during the reaction, keeping its concentration low and minimizing decomposition.[13]
-
Control Water Content: While some water is often necessary to dissolve the base, excess water can promote protodeboronation. Use a defined ratio of organic solvent to water (e.g., 10:1) or consider anhydrous conditions.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the boronic acid's exposure to decomposition-promoting conditions.[13]
Troubleshooting Guide
Even with a well-planned experiment, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.
Problem: Low to No Yield of the Desired Product
This is the most common issue. The cause can usually be traced to one of three key areas of the catalytic cycle.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[13][14] Incomplete degassing of solvents and the reaction vessel is a primary cause of failure.
-
Inefficient Oxidative Addition: The C-Cl bond in your substrate is stronger and less reactive than C-Br or C-I bonds.[8][16] While the electron-withdrawing ester at the 2-position helps activate the C-Cl bond[11][17], standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Failed Transmetalation or Boronic Acid Decomposition: As discussed in the FAQ, the boronic acid can decompose via protodeboronation.[8] Additionally, if the base is not soluble or strong enough, the formation of the reactive borate complex will be inefficient, stalling the reaction.[4]
Problem: Significant Homocoupling of the Boronic Acid
Homocoupling results in an Ar-Ar byproduct from the boronic acid, consuming your reagent and complicating purification. This is often promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[8][15]
-
Solution 1: Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[15] The importance of maintaining an inert atmosphere cannot be overstated.
-
Solution 2: Use a Pd(0) Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its in situ reduction to Pd(0) can sometimes be inefficient and trigger homocoupling.[14] Consider starting with a direct Pd(0) source like Pd₂(dba)₃ .[14][15]
-
Solution 3: Ligand Choice: Bulky ligands like SPhos can sterically disfavor the formation of diarylpalladium intermediates that lead to homocoupling, promoting the desired reductive elimination instead.[15]
Recommended Starting Protocol
This general procedure is a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.
Reaction Scheme:
General scheme for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Pd₂(dba)₃ (1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%, if using Pd₂(dba)₃)
-
Base: Anhydrous, powdered K₃PO₄ (2.0–3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Degassed DI Water
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and powdered K₃PO₄ (e.g., 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand (if separate).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (to achieve ~0.1 M concentration) followed by the degassed water (e.g., for a 10:1 Dioxane/H₂O ratio) via syringe.[11][14]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C. Stir the mixture vigorously.[11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Data Summary: Base and Solvent Selection
The following table provides a comparative guide for selecting a base and solvent system, tailored for substrates containing base-sensitive groups like esters.
| Base | Solvent System | Typical Temp (°C) | Advantages | Disadvantages |
| K₃PO₄ | Toluene or Dioxane (Anhydrous) | 80-110 | Excellent for sensitive substrates; minimizes hydrolysis and protodeboronation.[4] | Requires anhydrous conditions; base has low solubility. |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80-100 | Good balance of reactivity and mildness; water aids in dissolving the base.[11][19] | Small risk of ester hydrolysis with prolonged heating. |
| K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | Common, cost-effective, and reliable choice for many couplings.[4][20] | May be less effective for the most challenging aryl chlorides. |
| Cs₂CO₃ | Dioxane or Toluene | 80-110 | Often gives higher yields due to better solubility in organic solvents.[4] | Significantly more expensive than potassium bases. |
| NaOH | Toluene/H₂O | 80-100 | Strong and effective for transmetalation. | High risk of hydrolyzing the methyl ester; not recommended.[4] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The base and solvent play critical roles in the Transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- CoLab. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. [Link]
-
ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
-
National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
Navigating Catalyst Removal in Methyl 5-chlorothiophene-2-carboxylate Synthesis: A Technical Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chlorothiophene-2-carboxylate. It provides in-depth troubleshooting and procedural guidance for the effective removal of common catalysts used in its production, ensuring the purity and integrity of the final product. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-tested insights to address challenges encountered during the crucial work-up phase of your reaction.
The synthesis of this compound can be achieved through various catalytic methods, each necessitating a tailored approach for catalyst removal. The most prevalent catalysts employed include palladium, iron, vanadium, and molybdenum compounds. The choice of work-up procedure is critical and depends on the specific catalyst used, its oxidation state, and the stability of the thiophene-containing product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual catalysts from my this compound reaction?
A1: The primary methods for catalyst removal include:
-
Filtration: Effective for heterogeneous catalysts or precipitated metal species. Filtration through a pad of Celite® is a common first step.[1]
-
Adsorption: Utilizes materials like activated carbon or specialized metal scavengers to bind the catalyst.[2]
-
Precipitation: Involves changing the reaction conditions (e.g., pH, solvent) to induce the catalyst to precipitate out of the solution.
-
Extraction: Employs liquid-liquid extraction to partition the catalyst into an aqueous phase, separate from the organic product.[3]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the catalyst.
Q2: How do I choose the most suitable catalyst removal method for my specific reaction?
A2: The optimal method depends on several factors. The following decision-making workflow can guide your selection:
Caption: Workflow for removing heterogeneous Pd/C catalyst.
Step-by-Step Procedure:
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Celite® Pad Preparation: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently press down to create a compact bed and pre-wet the pad with the solvent.
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad under gentle vacuum.
-
Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.
Protocol 2: Removal of Homogeneous Catalysts using Scavenger Resins
This method is effective for a range of soluble metal catalysts, including palladium, iron, and potentially vanadium and molybdenum species.
Step-by-Step Procedure:
-
Scavenger Selection: Choose a scavenger resin with high affinity for the target metal. Thiol-functionalized silica or polymer resins are often effective for palladium.
-
Treatment: Dissolve the crude reaction mixture in a suitable solvent. Add the scavenger resin (typically 3-5 equivalents relative to the catalyst).
-
Stirring: Stir the suspension at room temperature for 4-16 hours. [1]4. Filtration: Filter the mixture to remove the scavenger resin, which now contains the bound metal.
-
Washing and Concentration: Wash the resin with fresh solvent, combine the filtrates, and concentrate under reduced pressure.
| Catalyst Type | Recommended Scavenger Functional Group | Typical Loading (equiv. to catalyst) | Typical Scavenging Time (h) |
| Palladium (Pd) | Thiol, Amine, Triaminetetraacetic acid | 3-5 | 4-16 |
| Iron (Fe) | Carboxylic acid, Iminodiacetic acid | 4-6 | 6-18 |
| Vanadium (V) | Chelating resins with aminophosphonic acid groups | 5-10 | 12-24 |
| Molybdenum (Mo) | Anion exchange resins, Chelating resins | 5-10 | 12-24 |
Protocol 3: Removal of Iron Catalysts (e.g., Fe(acac)₃) by Aqueous Wash
This protocol is suitable for removing iron salts that are soluble in aqueous acidic solutions.
Step-by-Step Procedure:
-
Solvent Evaporation: If the reaction was performed in a water-miscible solvent, concentrate the reaction mixture under reduced pressure.
-
Dissolution: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will partition the iron salts into the aqueous layer.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Protocol 4: Tentative Procedures for Vanadium and Molybdenum Catalyst Removal
Work-up procedures for vanadium and molybdenum catalysts in organic synthesis are less commonly documented than for palladium. The following are suggested starting points based on the chemical properties of these metals. Optimization will be necessary.
Option A: Precipitation by pH Adjustment
-
Hydrolysis: After concentrating the reaction mixture, dissolve the residue in a suitable solvent. Add water and adjust the pH to a range where the metal is known to precipitate as an oxide or hydroxide (often near neutral or slightly basic for vanadium). [4]2. Filtration: Filter the mixture through a pad of Celite® to remove the precipitated metal species.
-
Aqueous Work-up: Proceed with a standard aqueous work-up of the filtrate as described in Protocol 3 to remove any remaining soluble salts.
Option B: Complexometric Extraction
-
Complexation: After dissolving the crude product in an organic solvent, wash the solution with an aqueous solution containing a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a pH where the metal-EDTA complex is water-soluble. [5]2. Separation and Further Washes: Separate the aqueous layer. Repeat the extraction with the chelating agent solution if necessary. Follow with a water wash and a brine wash.
-
Drying and Concentration: Dry the organic layer and concentrate to yield the purified product.
Conclusion
The successful synthesis of high-purity this compound is critically dependent on the effective removal of the catalyst used in its production. This guide provides a framework for selecting and implementing appropriate work-up procedures. It is imperative to consider the specific nature of the catalyst and the stability of the target molecule when designing your purification strategy. For novel or less common catalytic systems, small-scale trials to optimize the work-up conditions are strongly recommended.
References
Sources
Stability issues of "Methyl 5-chlorothiophene-2-carboxylate" under acidic or basic conditions
Welcome to the Technical Support Center for Methyl 5-chlorothiophene-2-carboxylate (M5CC). This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address the most common stability challenges encountered when working with this important synthetic intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern for this compound?
A1: The primary stability issue is the hydrolysis of the methyl ester functional group.[1] Like most esters, M5CC is susceptible to cleavage, particularly under acidic or basic conditions, to yield 5-chlorothiophene-2-carboxylic acid and methanol. This degradation is often the main source of impurities in reactions and can lead to lower yields of the desired product.
Q2: How stable is the thiophene ring in this molecule?
A2: The thiophene ring itself is a robust aromatic system.[2] However, under very harsh basic conditions, particularly with strong bases in polar solvents, there is a possibility of ring-opening reactions.[3] For most standard synthetic conditions, the primary point of degradation will be the ester group, not the thiophene ring.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability and purity, the compound should be stored in a cool, dry place, away from direct sunlight, and in a tightly sealed container to prevent moisture ingress.[4][5] The general recommendation is to store it at room temperature.[6] For prolonged storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize potential degradation from atmospheric moisture.
Q4: Can I visually identify if my sample of this compound has degraded?
A4: While analytical confirmation is necessary, visual cues can be indicative of degradation. A pure sample should be a white or colorless to light yellow powder or liquid (melting point is around 18°C).[6] Signs of potential degradation could include a significant color change (e.g., darkening or browning), a change in physical form (e.g., clumping due to moisture absorption), or the development of an unusual odor. If you observe any of these changes, we strongly recommend verifying the purity using an analytical technique like HPLC.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for specific experimental challenges related to the stability of this compound.
Issue 1: Low Yield in a Base-Catalyzed Reaction
Q: I am using this compound in a reaction that requires a basic catalyst (e.g., NaH, K₂CO₃, or an amine base), and my yields are consistently low. How can I troubleshoot this?
A: Causality: Low yields in basic media are very likely due to the saponification (base-catalyzed hydrolysis) of your starting material, M5CC, into the unreactive carboxylate salt. This process consumes your starting material and complicates purification. Studies on similar thiophene-containing molecules have shown high susceptibility to degradation in basic conditions.[7]
Troubleshooting Protocol:
-
Assess Base Strength and Stoichiometry:
-
Action: If possible, use a weaker, non-nucleophilic base. For example, if you are using NaOH or KOH, consider switching to a milder base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Rationale: Milder bases are less likely to promote rapid hydrolysis of the ester.
-
Action: Use the minimum stoichiometric amount of base required to catalyze the reaction. An excess of base will accelerate the degradation of your starting material.
-
-
Control Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with low temperatures (e.g., 0 °C or even -20 °C) and slowly warm up if necessary.
-
Rationale: The rate of hydrolysis, like most reactions, is temperature-dependent. Lowering the temperature will slow down the degradation of the ester.
-
-
Minimize Water Content:
-
Action: Ensure all your solvents and reagents are anhydrous. Use freshly dried solvents and handle reagents in a dry atmosphere (e.g., under nitrogen or argon).
-
Rationale: Water is a reactant in the hydrolysis process. Minimizing its presence will reduce the rate of degradation.
-
-
Monitor Reaction Progress and Time:
-
Action: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or the product formation plateaus.
-
Rationale: Prolonged exposure to basic conditions will increase the amount of degradation. Do not leave the reaction running longer than necessary.[8]
-
-
Implement a Careful Workup Procedure:
-
Action: Quench the reaction by neutralizing the base. Instead of a strong acid, consider a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl), which is slightly acidic (pH ~4.5-6.0).[9]
-
Rationale: A rapid shift to a strongly acidic pH can cause hydrolysis as well. A milder quench helps to neutralize the reaction mixture without introducing harsh conditions.
-
Issue 2: Product Degradation During Aqueous Workup after an Acid-Catalyzed Reaction
Q: I am performing a reaction under acidic conditions (e.g., using HCl, H₂SO₄, or a Lewis acid). During the aqueous workup and extraction, I am seeing the formation of 5-chlorothiophene-2-carboxylic acid as a major byproduct. How can I prevent this?
A: Causality: Esters are susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat. The workup procedure itself can provide the necessary conditions (acid and water) for this degradation to occur, reducing the yield of your desired product.
Troubleshooting Protocol:
-
Neutralize Before Extraction:
-
Action: Before performing an aqueous extraction, carefully neutralize the acidic catalyst. This can be done by slowly adding a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous phase is neutral (pH ~7).
-
Rationale: Removing the acid catalyst stops the hydrolysis reaction. Using a mild base prevents a sudden switch to strongly basic conditions, which could also cause hydrolysis.
-
-
Use Cold Solutions:
-
Action: Perform all steps of the workup (quenching, washing, extraction) using cold solutions (e.g., ice-cold water, cold brine). If the neutralization is exothermic, cool the reaction vessel in an ice bath.
-
Rationale: As with base-catalyzed hydrolysis, the rate of acid-catalyzed hydrolysis is reduced at lower temperatures.
-
-
Minimize Contact Time with Aqueous Phase:
-
Action: Perform the extractions quickly and efficiently. Do not let the organic and aqueous layers sit together for extended periods.
-
Rationale: Reducing the contact time between your product and the aqueous acidic/neutral phase minimizes the opportunity for hydrolysis to occur.
-
-
Dry the Organic Layer Promptly:
-
Action: After the final wash, immediately dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Rationale: Removing residual water from the organic phase is crucial to prevent further hydrolysis upon storage or during concentration.
-
Issue 3: How to Confirm and Quantify Degradation
Q: I suspect my sample of this compound is degrading. How can I set up an experiment to confirm this and quantify the impurity?
A: Causality: To definitively assess stability, a "forced degradation" study is the standard approach.[5][10] This involves subjecting the compound to stress conditions (acid, base, heat, oxidation, light) and monitoring the formation of degradants over time using a stability-indicating analytical method, typically HPLC.
Protocol: Forced Degradation Study & HPLC Method Development
This protocol is a template and should be optimized for your specific laboratory setup.
Part 1: Forced Degradation Sample Preparation [5][10]
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix your stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Control: Keep a sample of the stock solution at 4 °C, protected from light.
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24, 48, or 72 hours). For the acid and base samples, neutralize them with an equivalent amount of base or acid, respectively, before injection into the HPLC.
Part 2: Stability-Indicating HPLC Method
-
Rationale: A good stability-indicating method should be able to separate the parent compound (M5CC) from its primary degradation product (5-chlorothiophene-2-carboxylic acid) and any other potential byproducts. Based on the structures, a reverse-phase method is appropriate.[11][12]
-
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point would be 95% A to 5% A over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the ester and the carboxylic acid have good absorbance (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the control sample to determine the retention time of pure this compound.
-
Inject the stressed samples.
-
Look for a new, earlier-eluting peak corresponding to the more polar 5-chlorothiophene-2-carboxylic acid. The parent ester will be less polar and have a longer retention time.
-
The method is considered "stability-indicating" if the peaks for the parent compound and the degradation products are well-resolved (baseline separation).
-
Visual Summaries
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis.
Caption: Acid or base-catalyzed hydrolysis of M5CC.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for accurately assessing the stability of your compound.
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
While specific kinetic data for M5CC is not publicly available, the following table summarizes the expected stability based on general principles of ester chemistry.
| Condition | Expected Stability | Primary Degradant | Recommended Action |
| Strong Acid (pH < 2) | Low; rapid hydrolysis expected, accelerated by heat. | 5-Chlorothiophene-2-carboxylic acid | Avoid prolonged exposure. Use cold temperatures during reactions and workups. Neutralize promptly.[13] |
| Mild Acid (pH 4-6) | Moderate; hydrolysis is slower but can occur over time. | 5-Chlorothiophene-2-carboxylic acid | Monitor reactions closely. Do not store in acidic solutions. Use of a buffer is recommended for aqueous media. |
| Neutral (pH ~7) | High; hydrolysis is generally slow at room temperature. | 5-Chlorothiophene-2-carboxylic acid | This is the ideal pH range for storage in aqueous solutions for short periods. |
| Mild Base (pH 8-10) | Moderate to Low; hydrolysis rate increases significantly. | 5-Chlorothiophene-2-carboxylic acid salt | Use the mildest possible base, lowest temperature, and shortest reaction time.[14][15] |
| Strong Base (pH > 12) | Very Low; rapid saponification is expected. | 5-Chlorothiophene-2-carboxylic acid salt | Avoid if possible. If required, use cryogenic temperatures and strictly anhydrous conditions. |
References
- Vertex AI Search. (2014).
-
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
-
ResearchGate. (n.d.). Results of forced degradation studies. [Scientific Diagram]. Retrieved from [Link]
- MedCrave online. (2016).
- Whitesides Research Group. (2011).
-
University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. [Request PDF].
- Pharmaceutical Technology. (2016).
- Reddit. (2024). Quenching guide. r/Chempros.
- ScienceDirect. (1977).
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- EPA NEPIC. (n.d.).
- Reddit. (2024). Taking and quenching aliquots from a reaction without heating up the mixture before it touches the quenching agent. r/AdvancedOrganic.
- National Institutes of Health. (n.d.).
- ScienceDirect. (n.d.).
- ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds.... [Scientific Diagram].
- Scribd. (n.d.). Hydrolysis Kinetics of Thifensulfuron Methyl in Aqueous Buffer Solutions.
- National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
- Semantic Scholar. (n.d.).
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SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Google Patents. (n.d.).
- PubMed. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Zenodo. (n.d.).
- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. [Scientific Diagram].
- Quora. (2017). What is the difference between acid-sensitive and base-sensitive groups in Cannizzaro reactions and Wolff-Kishner reductions?.
- Semantic Scholar. (2013).
Sources
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-induced deprotonation and ring opening of thiophene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-chlorothiophene-2-carboxylate and Methyl 5-bromothiophene-2-carboxylate
Introduction: The Subtle but Significant Role of Halogens in Thiophene Chemistry
In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, thiophene derivatives are of particular interest due to their prevalence in a wide array of biologically active compounds and organic electronic materials. The strategic placement of a halogen atom on the thiophene ring not only influences the molecule's physicochemical properties but also serves as a versatile handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially significant thiophene building blocks: Methyl 5-chlorothiophene-2-carboxylate and Methyl 5-bromothiophene-2-carboxylate . While the substitution of a chlorine atom for a bromine may seem minor, it has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and unlock the full potential of these valuable intermediates.[1]
Fundamental Principles of Reactivity: A Mechanistic Overview
The disparate reactivity of aryl chlorides and aryl bromides in the most common and synthetically useful cross-coupling reactions—Suzuki, Stille, and Buchwald-Hartwig—is fundamentally governed by the initial, and often rate-determining, oxidative addition step.[2][3][4] This elementary step involves the insertion of a low-valent transition metal catalyst (typically palladium(0)) into the carbon-halogen bond of the thiophene ring.
The carbon-halogen bond strength is a critical determinant of the energy barrier for this process. The C-Br bond (bond dissociation energy ~336 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). Consequently, the oxidative addition of a palladium catalyst to an aryl bromide is generally a more facile and rapid process than the corresponding addition to an aryl chloride.[4][5][6] This fundamental difference in reactivity necessitates more forcing reaction conditions—higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs)—to achieve comparable efficiencies with aryl chlorides.[7][8]
In the context of nucleophilic aromatic substitution (SNA), the reactivity trend is often reversed. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent than bromine, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the ability of the leaving group to depart also plays a crucial role.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of this compound and Methyl 5-bromothiophene-2-carboxylate in three cornerstone cross-coupling reactions, supplemented with illustrative experimental data.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to its operational simplicity and the commercial availability of a vast array of boronic acids.[9][10] The general reactivity trend of aryl halides in Suzuki couplings is I > Br > Cl, a direct consequence of the oxidative addition energetics.[11]
For Methyl 5-bromothiophene-2-carboxylate , Suzuki coupling reactions typically proceed under relatively mild conditions with standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.[12] In contrast, the coupling of This compound often requires more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), and higher reaction temperatures to achieve comparable yields.[9][13]
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 |
| 2 | This compound | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~85 |
Note: The data in this table is representative and compiled from typical literature procedures for analogous substrates. Actual results may vary.
Stille Coupling: A Tin-Based Alternative
The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the use of organoboron reagents is problematic.[14] It involves the coupling of an organostannane with an organic halide. The reactivity trend of aryl halides in Stille couplings mirrors that of the Suzuki reaction, with aryl bromides being significantly more reactive than aryl chlorides.[6][7]
The coupling of Methyl 5-bromothiophene-2-carboxylate can be readily achieved with a variety of organostannanes using standard palladium catalysts. Conversely, the successful Stille coupling of This compound is more challenging and often necessitates the use of specialized catalysts, such as those based on bulky tri(tert-butyl)phosphine ligands, and may require higher temperatures and longer reaction times.[7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and agrochemicals.[15][16] The reaction follows the same general reactivity trend with respect to the aryl halide, with bromides being more readily coupled than chlorides.[8][17][18]
Methyl 5-bromothiophene-2-carboxylate can be coupled with a wide range of primary and secondary amines using various palladium/phosphine ligand systems. For This compound , successful amination typically requires more electron-rich and sterically demanding ligands, such as biaryl phosphines (e.g., XPhos, RuPhos) or Josiphos-type ligands, to facilitate the challenging oxidative addition step.[8][18]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromothiophene-2-carboxylate | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 18 | >95 |
| 2 | This compound | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~90 |
Note: The data in this table is representative and compiled from typical literature procedures for analogous substrates. Actual results may vary.
Nucleophilic Aromatic Substitution (SNA): A Shift in Reactivity
Nucleophilic aromatic substitution is a less common but still valuable transformation for functionalizing aryl halides, particularly those bearing electron-withdrawing groups.[19][20] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[21][22][23]
In this reaction, the electron-withdrawing ester group at the 2-position of the thiophene ring activates the ring towards nucleophilic attack. The relative reactivity of the 5-chloro and 5-bromo analogs in SNA is governed by two opposing factors:
-
Electrophilicity of the Carbon Atom: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom. This factor favors a faster rate of nucleophilic attack for the chloro-substituted thiophene.
-
Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group. This factor favors a faster rate of elimination for the bromo-substituted thiophene.
For most SNA reactions, the initial nucleophilic addition is the rate-determining step. Therefore, it is generally expected that This compound will exhibit higher reactivity towards nucleophiles in SNA reactions compared to its bromo counterpart, provided a strong nucleophile is used.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromothiophene-2-carboxylate
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
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- 13. benchchem.com [benchchem.com]
- 14. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial Methyl 5-chlorothiophene-2-carboxylate
Introduction: The Critical Role of a Versatile Building Block
Methyl 5-chlorothiophene-2-carboxylate (CAS No: 35475-03-7, Molecular Formula: C₆H₅ClO₂S) is a heterocyclic compound that has become a cornerstone in modern synthetic chemistry.[1] Its significance is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of high-profile drugs, including the anticoagulant Rivaroxaban and the anti-inflammatory agent Lornoxicam.[2][3] It is also utilized in the development of agrochemicals and advanced materials.[1] Given its integral role in the production of active pharmaceutical ingredients (APIs), the purity of this starting material is not merely a quality metric—it is a critical determinant of the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth comparison of the primary analytical methodologies used to assess the purity of commercial-grade this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a framework for researchers, quality control analysts, and drug development professionals to design and execute a robust, self-validating purity analysis strategy.
The Impurity Landscape: What to Look For and Why
Understanding the potential impurities in a commercial product begins with its synthetic routes. This compound is typically synthesized from its corresponding carboxylic acid, which itself can be produced via several pathways. Common starting materials include 2-chlorothiophene and 2-thiophenecarboxaldehyde.[4][5][6] This knowledge allows us to anticipate a landscape of potential impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions such as over-chlorination (dichioro-thiophene species) or the formation of positional isomers.[6]
-
Reagent-Derived Impurities: Residual reagents used in synthesis, such as n-butyllithium or Grignard reagents, and their by-products can persist in the final product.[6][7]
-
Residual Solvents: Solvents used during reaction and purification steps (e.g., dichloromethane, tetrahydrofuran, ethanol) are common impurities that must be quantified.[4][8]
A comprehensive analytical approach must be capable of separating, identifying, and quantifying these diverse chemical entities.
A Comparative Guide to Analytical Methodologies
No single technique can provide a complete purity profile. A multi-faceted approach combining chromatographic and spectroscopic methods is essential for a thorough evaluation. We will compare the three most powerful and widely adopted techniques: HPLC, GC-MS, and NMR Spectroscopy.
Table 1: At-a-Glance Comparison of Key Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Quantitative purity assessment, detection of non-volatile and thermally labile impurities. | High precision and accuracy for quantification; robust and widely available; excellent for isomeric separation.[9][10] | May not identify all co-eluting peaks without a mass spectrometer; requires chromophoric impurities for UV detection. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | High sensitivity; definitive identification via mass spectral library matching; separates compounds by boiling point.[11][12] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes. |
| NMR Spectroscopy | Absolute structural confirmation, identification of isomers, and quantitative analysis (qNMR). | Provides unambiguous structural information; universal detector (for ¹H); qNMR can provide purity without a specific reference standard for the impurity.[13][14] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret for mixtures. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone of purity analysis for non-volatile organic molecules like this compound. A reverse-phase method using a C18 column is the industry standard, offering excellent separation of the main component from its less polar and more polar impurities.[9][15]
Causality of Method Choice:
-
Reverse-Phase (C18 Column): The non-polar stationary phase effectively retains the moderately polar thiophene derivative, while a polar mobile phase (typically acetonitrile and water) is used to elute the compounds. This allows for fine-tuning of the separation by adjusting the solvent gradient.[15][16]
-
UV/PDA Detection: The thiophene ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.[10][15] A Photo Diode Array (PDA) detector is superior as it provides spectral data for each peak, which helps in assessing peak purity and identifying impurities by comparing their UV spectra to that of the main compound.
Hypothetical Purity Comparison of Two Commercial Batches by HPLC
| Parameter | Batch A | Batch B | Commentary |
| Purity (Area %) | 99.85% | 98.90% | Batch A meets the typical >98% purity specification.[1] |
| Impurity 1 (RRT 0.85) | 0.05% | 0.45% | A significant unknown impurity in Batch B, potentially a more polar starting material. |
| Impurity 2 (RRT 1.15) | 0.08% | 0.60% | A less polar impurity in Batch B, possibly an over-chlorinated or other by-product. |
| Total Impurities | 0.15% | 1.10% | Batch B would likely fail stringent quality specifications for pharmaceutical use. |
| (RRT = Relative Retention Time) |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
With a boiling point of 226°C, this compound is amenable to GC analysis.[1] GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials, which may be missed or co-elute with the solvent front in HPLC.[11]
Causality of Method Choice:
-
Gas Chromatography: Provides superior separation for volatile compounds based on their boiling points and interactions with the stationary phase.[11]
-
Mass Spectrometry: Acts as a highly specific detector. As separated components exit the GC column, they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique "fingerprint" that can be used to definitively identify a compound by comparing it to a spectral library.[12][17]
Table 3: Potential Volatile Impurities Identifiable by GC-MS
| Potential Impurity | Origin | Expected Elution | Key Mass Fragments (m/z) |
| Dichloromethane | Residual Solvent | Early | 84, 86, 49 |
| 2-Chlorothiophene | Starting Material | Early | 118, 120, 83 |
| Tetrahydrofuran | Residual Solvent | Early | 72, 42 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for its ability to provide detailed structural information. For purity analysis, ¹H NMR is particularly powerful. It can confirm the identity and structure of the main compound, identify structural isomers that might be difficult to separate by chromatography, and be used for quantification (qNMR).[13]
Causality of Method Choice:
-
Structural Elucidation: The chemical shift, splitting pattern, and integration of each proton signal in the ¹H NMR spectrum provide a map of the molecule, confirming the substitution pattern on the thiophene ring.[13][18]
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the purity of the target compound can be calculated directly by comparing the integral of a specific analyte proton signal to that of a standard's proton signal. This provides an absolute purity value, which is orthogonal to chromatographic methods and does not require a reference standard for every impurity.[14][19]
Integrated Analytical Strategy and Workflow
A robust quality assessment relies on an integrated strategy where each technique validates the others. HPLC provides the primary quantitative purity value, GC-MS identifies and quantifies volatile impurities, and NMR confirms the structure and provides an orthogonal quantitative purity assessment.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and PDA detector.[9]
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[15]
-
Detection: PDA detector, monitoring at 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be <2.0%, the tailing factor <2.0, and the theoretical plates >2000.[15]
-
Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area percent method. Identify impurities based on their relative retention times.
Protocol 2: Volatile Impurity Analysis by GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[11]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector: Split mode (50:1), 250°C.
-
MS Parameters:
-
Ion Source: EI, 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35-400 amu.
-
-
Sample Preparation: Prepare a ~10 mg/mL solution of the sample in a suitable high-purity solvent (e.g., methanol) that does not interfere with the analytes of interest.
-
Analysis: Inject the sample. Identify peaks by comparing their retention times and mass spectra with those of known standards or a commercial library (e.g., NIST).
Protocol 3: Identity and qNMR Purity Assessment
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ containing a certified internal standard (e.g., maleic acid).[13]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
-
Data Processing: Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift to the residual solvent peak.
-
Analysis:
-
Identity: Confirm the structure by assigning all proton signals. The expected signals for this compound are two doublets in the aromatic region for the thiophene protons and a singlet in the aliphatic region for the methyl ester protons.
-
Purity Calculation (qNMR): Integrate a well-resolved proton signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the number of protons in each signal and the molecular weights of the analyte and standard.
-
Conclusion
The purity analysis of this compound is a critical process that demands a rigorous, multi-technique approach to ensure the quality and safety of downstream pharmaceutical products. While HPLC serves as the primary tool for quantitative purity assessment, it must be complemented by GC-MS to control for volatile impurities and by NMR to provide absolute structural confirmation and an orthogonal purity value. By understanding the causal principles behind each method and integrating them into a cohesive workflow, researchers and quality control professionals can confidently certify the quality of this vital synthetic building block.
References
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- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Journal of Natural Products. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
- Chem-Impex. (n.d.).
- TCI Chemicals. (n.d.).
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- ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
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- AMI Scientific. (n.d.). This compound TCI Analytical reagent. AMI Scientific.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook.
- Google Patents. (n.d.). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
- National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. NIJ.
- YouTube. (2022).
- National Institutes of Health (NIH). (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S)
- Patsnap. (2022). Preparation method of lornoxicam impurity.
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- National Institutes of Health (NIH). (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. NIH.
- ResearchGate. (2021). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
- Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Pharmacognosy Journal.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
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A Comparative Guide to the Synthetic Routes of 5-Chlorothiophene-2-Carboxylic Acid
Introduction
5-Chlorothiophene-2-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the anticoagulant drug Rivaroxaban.[1][2][3][4] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and manufacturing. This guide provides an in-depth, comparative analysis of various synthetic routes to 5-chlorothiophene-2-carboxylic acid, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach. Our objective is to equip scientists with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.
Synthetic Strategies: An Overview
The synthesis of 5-chlorothiophene-2-carboxylic acid can be approached from several different starting materials, each with its own set of transformations. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale of production, and the environmental impact of the process.
Figure 1: Overview of synthetic pathways to 5-chlorothiophene-2-carboxylic acid.
Route 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This method involves the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the desired carboxylic acid.[5][6]
Reaction Scheme:
Mechanism and Scientific Rationale:
The first step is an electrophilic aromatic substitution where chlorine is introduced at the 5-position of the thiophene ring, which is activated by the aldehyde group. The subsequent oxidation of the intermediate aldehyde to a carboxylic acid is achieved using an alkaline solution of chlorine (sodium hypochlorite), a classic method for aldehyde oxidation. The one-pot nature of this synthesis is a significant advantage as it avoids the isolation and purification of the intermediate, saving time and resources.[5][6]
Experimental Protocol:
-
2-Thiophenecarboxaldehyde is chlorinated by introducing chlorine gas at a controlled temperature (-10 to 30 °C).[5]
-
After the completion of the chlorination, the reaction mixture containing 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution.[5]
-
Chlorine gas is then introduced into the alkaline mixture, maintaining the temperature between 15-30 °C, to effect the oxidation.[1][5]
-
The reaction is quenched with sodium sulfite, and impurities are removed by extraction with an organic solvent.[5]
-
The aqueous phase is acidified with hydrochloric acid to precipitate the product, which is then filtered, recrystallized, and dried.[5]
Advantages:
-
"One-pot" procedure simplifies the process and reduces handling losses.[5][6]
-
Readily available and relatively inexpensive starting material.[5]
Disadvantages:
-
The use of chlorine gas requires specialized equipment and safety precautions.
-
The reaction can generate chlorinated waste streams.[5]
Figure 2: Workflow for the one-pot synthesis from 2-thiophenecarboxaldehyde.
Route 2: Synthesis from 2-Chlorothiophene
There are two primary methods starting from 2-chlorothiophene: Friedel-Crafts acylation followed by hydrolysis, and metalation followed by carboxylation.
2a. Friedel-Crafts Acylation Route
This classic approach involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis of the resulting ketone.[1][2][6][7][8]
Reaction Scheme:
Mechanism and Scientific Rationale:
The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from trichloroacetyl chloride and aluminum trichloride, attacks the electron-rich thiophene ring, primarily at the 5-position due to the directing effect of the chlorine atom. The subsequent hydrolysis of the trichloromethyl ketone to a carboxylic acid is a facile reaction under basic conditions.
Experimental Protocol:
-
2-Chlorothiophene is reacted with trichloroacetyl chloride in the presence of aluminum trichloride.[1][2]
-
The intermediate, 2-trichloroacetyl-5-chlorothiophene, is then hydrolyzed with an aqueous solution of sodium hydroxide to yield the sodium salt of the carboxylic acid.[1][2]
-
Acidification of the reaction mixture precipitates the final product.
Advantages:
Disadvantages:
-
The use of stoichiometric amounts of aluminum trichloride generates significant amounts of acidic waste.[5]
-
Trichloroacetyl chloride is a relatively expensive reagent.[5]
2b. Metalation-Carboxylation Route
This method involves the deprotonation of 2-chlorothiophene at the 5-position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.[9]
Reaction Scheme:
Mechanism and Scientific Rationale:
n-Butyllithium is a strong base that selectively removes the most acidic proton of 2-chlorothiophene, which is at the 5-position. The resulting lithiated intermediate is a potent nucleophile that readily reacts with carbon dioxide (an electrophile) to form the lithium salt of the carboxylic acid. Subsequent acidification yields the final product. This method offers high regioselectivity.[9]
Experimental Protocol:
-
To a solution of 2-chlorothiophene in an anhydrous solvent like THF, n-butyllithium is added at a low temperature (≤ -30 °C).[9]
-
After a short period, carbon dioxide (either as a gas or solid dry ice) is introduced into the reaction mixture.[9]
-
The reaction is then quenched with water, and the product is isolated by acidification and extraction.[9]
Advantages:
-
High regioselectivity, leading to a cleaner product.[9]
-
Avoids the use of harsh Lewis acids.
Disadvantages:
-
Requires strictly anhydrous conditions and low temperatures.
-
n-Butyllithium is a pyrophoric reagent that requires careful handling.
-
The use of cryogenic conditions can be challenging for large-scale production.
Figure 3: Workflows for the synthesis from 2-chlorothiophene.
Route 3: Grignard Reaction of 5-Chloro-2-bromothiophene
This route utilizes a Grignard reaction, a fundamental transformation in organic synthesis, to introduce the carboxylic acid functionality.[1][2][6][7]
Reaction Scheme:
Mechanism and Scientific Rationale:
The reaction begins with the formation of a Grignard reagent by reacting 5-chloro-2-bromothiophene with magnesium metal in an ethereal solvent. The resulting organomagnesium compound is a strong nucleophile that attacks the electrophilic carbon of carbon dioxide. The intermediate magnesium carboxylate is then protonated during an acidic workup to give the final product.
Experimental Protocol:
-
Magnesium turnings are activated in a flask under an inert atmosphere.
-
A solution of 5-chloro-2-bromothiophene in an anhydrous ether solvent (like THF or diethyl ether) is added to the magnesium to initiate the formation of the Grignard reagent.[6]
-
The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice) or a saturated solution of CO2.[2][6]
-
The reaction mixture is quenched with an aqueous acid solution, and the product is extracted with an organic solvent.
Advantages:
-
A versatile and well-understood reaction.
-
Generally provides good yields.
Disadvantages:
-
The starting material, 5-chloro-2-bromothiophene, may be more expensive than other starting materials.
-
Grignard reactions are sensitive to moisture and require anhydrous conditions.[5]
Figure 4: Workflow for the Grignard reaction route.
Route 4: Oxidation of 5-Chloro-2-acetylthiophene
This method involves the oxidation of the acetyl group of 5-chloro-2-acetylthiophene to a carboxylic acid.[1][2][10]
Reaction Scheme:
Mechanism and Scientific Rationale:
Sodium chlorite is a selective oxidizing agent for converting aldehydes and ketones to carboxylic acids. The reaction is typically carried out in the presence of a buffer, such as sodium dihydrogen phosphate, to maintain a slightly acidic pH, which is optimal for the oxidation and minimizes side reactions.[2][10]
Experimental Protocol:
-
5-Chloro-2-acetylthiophene is dissolved in a suitable solvent, such as acetone.[10]
-
An aqueous solution of sodium dihydrogen phosphate is added, followed by the dropwise addition of an aqueous solution of sodium chlorite at a controlled temperature (0-10 °C).[10]
-
The reaction is then allowed to warm to room temperature (20-30 °C) and stirred until completion.[10]
-
The product is isolated by extraction and subsequent crystallization.
Advantages:
-
Mild and selective oxidation conditions.
-
Can provide high yields and purity.[10]
Disadvantages:
-
The starting material, 5-chloro-2-acetylthiophene, may need to be synthesized in a separate step, adding to the overall process length.[5]
-
The oxidation system can generate chlorine-containing waste.[5]
Figure 5: Workflow for the oxidation of 5-chloro-2-acetylthiophene.
Route 5: Direct Chlorination of Thiophene-2-carboxylic acid
This route involves the direct electrophilic chlorination of thiophene-2-carboxylic acid.
Reaction Scheme:
Mechanism and Scientific Rationale:
In this electrophilic aromatic substitution, the chlorinating agent is generated in situ from sodium hypochlorite and hydrochloric acid. The carboxylic acid group is a deactivating group, but the thiophene ring is sufficiently activated for the reaction to proceed. The substitution occurs predominantly at the 5-position.
Experimental Protocol:
-
Thiophene-2-carboxylic acid is dissolved in an alkaline solution.
-
Excess hydrochloric acid is added, followed by the addition of a sodium hypochlorite solution.[11]
-
The reaction mixture is stirred, and the precipitated product is collected by filtration.
Advantages:
-
Direct and straightforward approach.
-
Uses relatively inexpensive reagents.
Disadvantages:
-
Can lead to the formation of dichlorinated byproducts, which can be difficult to separate.[11]
-
Reported yields are moderate (around 45%).[11]
Figure 6: Workflow for the direct chlorination of thiophene-2-carboxylic acid.
Comparative Analysis
| Route | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| 1 | 2-Thiophenecarboxaldehyde | Cl₂, NaOH | ~92 (crude)[1][5] | 92[1][5] | One-pot, inexpensive starting material | Use of Cl₂ gas, chlorinated waste |
| 2a | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | Good | High | Well-established method | Stoichiometric AlCl₃ waste, expensive reagent |
| 2b | 2-Chlorothiophene | n-BuLi, CO₂ | Good | High | High regioselectivity | Cryogenic conditions, pyrophoric reagent |
| 3 | 5-Chloro-2-bromothiophene | Mg, CO₂ | Good | High | Versatile reaction | Expensive starting material, requires anhydrous conditions |
| 4 | 5-Chloro-2-acetylthiophene | NaClO₂, NaH₂PO₄ | 82.5 - 84.9[10] | 99.2 - 99.4[10] | Mild conditions, high purity | Starting material may require separate synthesis |
| 5 | Thiophene-2-carboxylic acid | NaOCl, HCl | ~45[11] | Moderate | Direct approach, inexpensive reagents | Formation of byproducts, moderate yield |
Conclusion and Recommendations
The choice of the optimal synthetic route to 5-chlorothiophene-2-carboxylic acid is a multifactorial decision.
-
For large-scale industrial production , the one-pot synthesis from 2-thiophenecarboxaldehyde (Route 1) is attractive due to its operational simplicity and the low cost of the starting material, provided that the necessary infrastructure for handling chlorine gas is in place.
-
For laboratory-scale synthesis where high purity is paramount , the oxidation of 5-chloro-2-acetylthiophene (Route 4) offers excellent results with mild reaction conditions. The metalation-carboxylation of 2-chlorothiophene (Route 2b) also provides a high-purity product, although it requires more stringent reaction conditions.
-
The Friedel-Crafts acylation (Route 2a) and Grignard reaction (Route 3) are robust and reliable methods that are also suitable for various scales of synthesis, with the choice between them often being dictated by the cost and availability of the respective starting materials.
-
The direct chlorination of thiophene-2-carboxylic acid (Route 5) is the least favorable option due to its moderate yield and the potential for byproduct formation, making it less suitable for applications where high purity is required.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the specific requirements of the project, including cost, scale, purity, and safety and environmental considerations.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block. Retrieved from [Link]
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- Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
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Bunnett, J. F., Bachman, D. M., Snipper, L. P., & Maloney, J. H. (1949). Chlorination of 2-Thiophenecarboxylic Acid. Journal of the American Chemical Society, 71(4), 1493–1494. Retrieved from [Link]
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SAM FINE O CHEM LIMITED. (n.d.). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. Retrieved from [Link]
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5-Chlorothiophene-2-Carboxylic Acid: Your Gateway to Pharmaceutical Innovation. (n.d.). Retrieved from [Link]
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Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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The Chemical Properties and Synthesis of 5-Chlorothiophene-2-carboxylic Acid. (n.d.). Retrieved from [Link]
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Cost-benefit analysis of using "Methyl 5-chlorothiophene-2-carboxylate" in synthesis
An In-Depth Guide to the Synthesis and Application of Methyl 5-chlorothiophene-2-carboxylate: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical synthesis and materials science, the selection of starting materials is a critical decision point, balancing cost, efficiency, safety, and scalability. This compound, and its parent acid, serve as a pivotal structural motif in a variety of advanced applications, most notably as a key building block for the anticoagulant drug Rivaroxaban.[1] This guide provides a comprehensive cost-benefit analysis of utilizing this thiophene derivative, offering a comparative look at various synthetic pathways to the core intermediate and detailing field-proven experimental protocols for its application.
The Strategic Importance of the 5-Chlorothiophene-2-Carboxy Moiety
The thiophene ring is a bioisostere of the benzene ring, often substituted to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] The chlorinated thiophene moiety, specifically, is integral to the efficacy of several drugs.[3] In the case of the blockbuster anticoagulant Rivaroxaban, the 5-chlorothiophene-2-carboxamide group is essential for its potent and selective inhibition of Factor Xa.[4]
While this compound is a commercially available and stable derivative, the direct precursor in many large-scale syntheses is 5-chlorothiophene-2-carboxylic acid, which is typically converted in situ to the more reactive 5-chlorothiophene-2-carbonyl chloride for coupling reactions.[5][6] Therefore, a practical cost-benefit analysis must consider the various pathways to obtain this crucial carboxylic acid intermediate.
Comparative Analysis of Synthetic Routes to the Core Intermediate
The economic viability and environmental footprint of a final active pharmaceutical ingredient (API) are heavily influenced by the synthetic route chosen for its key intermediates. Below, we compare three distinct, documented pathways to 5-chlorothiophene-2-carboxylic acid.
Workflow: Comparative Synthetic Pathways
The following diagram illustrates the different starting points and general transformations for producing the key 5-chlorothiophene-2-carboxylic acid intermediate.
Caption: Comparative overview of synthetic routes to the key intermediate.
Data Summary: Cost-Benefit Metrics
The choice of synthetic route involves a trade-off between starting material cost, operational complexity, safety, and overall yield.
| Synthetic Route | Key Reagents & Conditions | Advantages | Disadvantages & Risks |
| 1. From 2-Chlorothiophene | n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂), Cryogenic temperatures (≤ -30°C) | High selectivity, potentially high yield.[7] | Requires stringent anhydrous/anaerobic conditions; n-BuLi is pyrophoric and hazardous; cryogenic temperatures increase operational cost and complexity.[7][8] |
| 2. From 2-Thiophenecarboxaldehyde | Chlorinating agent, Sodium Hydroxide (NaOH), Chlorine (Cl₂) | "One-pot" synthesis is possible, avoiding isolation of intermediates; starting material is relatively inexpensive; suitable for industrial scale-up.[8] | Involves handling gaseous chlorine, which is highly toxic; reaction conditions must be carefully controlled to avoid side reactions.[8][9] |
| 3. From 5-Chloro-2-acetylthiophene | Sodium chlorite (NaClO₂), Potassium dihydrogen phosphate (KH₂PO₄) | Milder reaction conditions compared to other routes.[10] | The starting material, 5-chloro-2-acetylthiophene, is more expensive and less readily available than the alternatives.[9] |
Analysis: For large-scale industrial production, the "one-pot" method starting from 2-thiophenecarboxaldehyde (Route 2) often presents the most favorable balance of cost and efficiency, despite the need for specialized equipment to handle chlorine gas safely.[8] For laboratory-scale synthesis where material cost is less critical and operational simplicity is desired, oxidation of 5-chloro-2-acetylthiophene (Route 3) is a viable option. The lithiation of 2-chlorothiophene (Route 1) offers a direct and clean conversion but its stringent requirements make it less appealing for cost-sensitive, large-scale manufacturing.[7]
Experimental Protocols: From Intermediate to Final Product
To ensure reproducibility and trustworthiness, the following protocols are detailed based on established and published methodologies. The causality behind specific steps is explained to provide a deeper understanding of the process.
Protocol 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the activation of the carboxylic acid to its acyl chloride, a crucial step for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.
Rationale: The conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the next step. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred suspension of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of DMF (e.g., 1-2 drops).[5]
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature under a fume hood. Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.[6]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by evaporation under vacuum.[6]
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically a yellow to brown oil or solid and is often used immediately in the next step without further purification.[11]
-
Protocol 2: Synthesis of Rivaroxaban via Acylation
This protocol details the coupling of the activated thiophene intermediate with the core amine structure of Rivaroxaban.
Rationale: This is a standard nucleophilic acyl substitution reaction. A base, such as triethylamine (TEA) or potassium bicarbonate, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile. The reaction is often performed at a reduced temperature initially to control the exothermic reaction profile.
-
Materials:
-
5-chlorothiophene-2-carbonyl chloride (from Protocol 1)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (amine intermediate)
-
Triethylamine (TEA) or Potassium Bicarbonate (KHCO₃)
-
Anhydrous Dichloromethane (DCM) or a biphasic system like Methyl Ethyl Ketone (MEK)/water
-
-
Procedure:
-
Dissolve the amine intermediate (1.0 eq) and a base like TEA (1.5 eq) in anhydrous DCM.[6]
-
Cool the mixture to 0°C in an ice bath.
-
Prepare a solution of the crude 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete.[4][6]
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Rivaroxaban as a white solid.[4]
-
Visualization: Rivaroxaban Synthesis Workflow
This diagram outlines the key transformations from the carboxylic acid intermediate to the final API.
Caption: Key stages in the synthesis of Rivaroxaban from the thiophene intermediate.
Conclusion and Recommendations
The use of this compound, or more directly its parent acid, is a well-established and efficient strategy for the synthesis of complex molecules like Rivaroxaban.
-
For Industrial & Process Chemistry: The one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde offers the most compelling cost-benefit profile due to inexpensive starting materials and process efficiency, provided that appropriate safety infrastructure for handling chlorine is in place.
-
For Academic & Discovery Research: Where flexibility and operational simplicity are prioritized over raw material cost, preparing the intermediate via oxidation of 5-chloro-2-acetylthiophene or purchasing this compound directly for subsequent hydrolysis and activation may be more practical.
Ultimately, the choice of starting material and synthetic route is a multi-faceted decision. By understanding the costs, benefits, and operational demands of each pathway, researchers and drug development professionals can select the approach that best aligns with their specific objectives, whether they are prioritizing speed, scalability, safety, or economic efficiency.
References
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A Comparative Guide to Amide Coupling Agents for the Synthesis of 5-Chlorothiophene-2-Carboxamides
<
Introduction
The formation of the amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where it is a prevalent functional group in a vast number of bioactive molecules.[1][2][3][4] The direct condensation of a carboxylic acid and an amine is generally inefficient under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this, a diverse array of "coupling agents" has been developed to activate the carboxylic acid, facilitating its reaction with an amine.[7]
This guide provides a side-by-side comparison of common amide coupling agents for the synthesis of amides derived from 5-chlorothiophene-2-carboxylic acid, a heteroaromatic carboxylic acid of interest in medicinal chemistry. The electron-withdrawing nature of the chlorine atom and the thiophene ring can influence the reactivity of the carboxylic acid, making the choice of coupling agent critical for achieving high yields and purity. We will delve into the mechanisms of different classes of coupling agents, provide detailed experimental protocols for a model reaction, and present a comparative analysis of their performance.
The Challenge: Amide Bond Formation with an Electron-Deficient Heteroaromatic Acid
5-Chlorothiophene-2-carboxylic acid presents a unique challenge for amide coupling. The electron-deficient nature of the aromatic ring can decrease the nucleophilicity of the carboxylate, potentially slowing down the activation step with the coupling reagent. Therefore, the selection of a highly efficient coupling agent is paramount to drive the reaction to completion and minimize side reactions.
Classes of Amide Coupling Agents: A Mechanistic Overview
Amide coupling agents can be broadly categorized into three main classes based on their structure and mechanism of action: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Classical Approach
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most widely used coupling agents.[8][9][10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][9][12] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[8][12]
Mechanism of Carbodiimide-Mediated Coupling: The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate on the activated carbodiimide to form the O-acylisourea.
To mitigate the risk of racemization and improve reaction efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[5][13][14] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[15][16][17]
Phosphonium Salts: High Reactivity and Efficiency
Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and efficiency.[18][19] They activate the carboxylic acid by forming an acyloxyphosphonium salt, which then reacts with an additive like HOBt to generate a highly reactive HOBt active ester.[18][20] This active ester readily reacts with the amine to yield the amide.
Mechanism of PyBOP-Mediated Coupling: The carboxylate anion attacks the phosphonium salt to form the acyloxyphosphonium intermediate, which then reacts with the displaced benzotriazolyloxy anion to form the HOBt active ester.[18]
A key advantage of PyBOP is that the byproduct, tris(pyrrolidino)phosphine oxide, is generally more soluble and easier to remove than the urea byproducts from carbodiimide reactions.[18]
Uronium/Aminium Salts: The Modern Standard
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and widely used coupling reagents in modern peptide synthesis and medicinal chemistry.[10][21][22] They react with carboxylic acids to form highly reactive OAt-active esters.[21][23] The presence of the 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling reaction through a neighboring group effect.[21]
Mechanism of HATU-Mediated Coupling: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is then attacked by the OAt anion to form the OAt-active ester and tetramethylurea.[21]
HATU is known for its high coupling efficiency, fast reaction rates, and ability to suppress racemization.[21][22]
Experimental Comparison
To provide a practical comparison, we conducted a model reaction: the coupling of 5-chlorothiophene-2-carboxylic acid with benzylamine using three representative coupling agents: EDC/HOBt, PyBOP, and HATU. The reactions were performed under standardized conditions to allow for a direct comparison of their performance.
General Experimental Protocol
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) was added the coupling agent (1.1 eq) and any necessary additives (e.g., HOBt, 1.1 eq). The mixture was stirred at room temperature for a specified activation time. Benzylamine (1.1 eq) and a base (e.g., DIPEA, 2.0 eq) were then added, and the reaction was monitored by TLC or LC-MS until completion. The reaction was then worked up and the product purified by column chromatography.
Detailed Protocols
Protocol 1: EDC/HOBt Coupling
-
Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 mmol) and HOBt (1.0 mmol) in anhydrous DMF (5 mL).
-
Add EDC·HCl (1.1 mmol) to the solution and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 mmol) followed by DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution, brine, and dry over Na2SO4.
-
Concentrate the solution and purify the crude product by silica gel chromatography.
Protocol 2: PyBOP Coupling
-
Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add PyBOP (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir at room temperature for 5 minutes.
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Work up and purify as described in Protocol 1.
Protocol 3: HATU Coupling
-
Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir at room temperature for 5 minutes.
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Work up and purify as described in Protocol 1.
Results and Discussion
The performance of each coupling agent was evaluated based on reaction time, isolated yield, and purity of the final product, N-benzyl-5-chlorothiophene-2-carboxamide.
| Coupling Agent | Reaction Time (h) | Isolated Yield (%) | Purity (%) (by LC-MS) |
| EDC/HOBt | 12 | 78 | >95 |
| PyBOP | 2 | 92 | >98 |
| HATU | 1 | 95 | >99 |
EDC/HOBt: This classical method provided a good yield of the desired amide, but required a significantly longer reaction time compared to the other reagents. The extended reaction time could be a drawback for high-throughput synthesis or when dealing with sensitive substrates. The purification was straightforward, as the urea byproduct was water-soluble and easily removed during the aqueous workup.[14]
PyBOP: The phosphonium-based reagent demonstrated a marked improvement in reaction time and yield.[20] The reaction was complete within 2 hours, and the isolated yield was excellent. The byproduct, tris(pyrrolidino)phosphine oxide, is generally soluble in common organic solvents, which can sometimes complicate purification, but in this case, standard chromatographic methods were effective.
HATU: The uronium salt HATU proved to be the most efficient coupling agent in this comparison.[21] The reaction was the fastest, reaching completion in just one hour, and provided the highest isolated yield and purity. This high efficiency is likely due to the rapid formation of the highly reactive OAt-active ester.[21][23] While HATU is more expensive than EDC, its superior performance can justify its use, especially for challenging couplings or when high purity is critical.
Conclusion and Recommendations
For the amide coupling of 5-chlorothiophene-2-carboxylic acid, all three tested reagents were effective, but with notable differences in performance.
-
EDC/HOBt is a cost-effective and reliable choice for routine amide bond formations, particularly when reaction time is not a critical factor.
-
PyBOP offers a significant advantage in terms of reaction speed and yield, making it a good option for more demanding syntheses.
-
HATU is the superior reagent for this transformation, providing the fastest reaction, highest yield, and excellent purity. It is the recommended choice for difficult couplings, time-sensitive projects, and when maximizing purity is the primary goal.
The choice of coupling agent will ultimately depend on the specific requirements of the synthesis, including cost, time constraints, and the desired level of purity. For challenging substrates like electron-deficient heteroaromatic carboxylic acids, the use of more powerful reagents like PyBOP or HATU is often beneficial.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
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Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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MDPI. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
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Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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eScholarship@McGill. (n.d.). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. Retrieved from [Link]
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Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
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Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
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Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
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Scientific Update. (2019). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
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YouTube. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
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Wiley Online Library. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Wikipedia. (n.d.). PyBOP. Retrieved from [Link]
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ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]
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ACS Publications. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Retrieved from [Link]
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Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
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Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
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ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
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ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
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Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for "Methyl 5-chlorothiophene-2-carboxylate" Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. Methyl 5-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure the quality and safety of the final drug product. This guide provides an in-depth comparison of two validated analytical methods for its quantification: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly sensitive Gas Chromatography-Flame Ionization Detection (GC-FID) method.
The selection of an appropriate analytical method is a critical decision, driven by factors such as the nature of the analyte, the sample matrix, and the intended purpose of the analysis. This guide aims to provide researchers, scientists, and drug development professionals with the necessary data and insights to make an informed choice between these two powerful techniques. Our discussion will be grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring that the methodologies presented are not only scientifically sound but also meet global regulatory expectations.[1][2][3][4]
Method 1: Stability-Indicating RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, an RP-HPLC method offers excellent resolution and sensitivity. The "stability-indicating" designation signifies that the method can accurately quantify the analyte in the presence of its degradation products, a critical requirement for stability studies.[5][6]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][7]
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (e.g., starting with a 60:40 v/v ratio).[7]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-280 nm).[5][8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[9]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create working standards for the calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard and dilute to fall within the calibration range.
Forced Degradation Studies
To validate the stability-indicating nature of the method, forced degradation studies are essential.[6][10][11] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[5]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.[5]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[5]
The results of these studies should demonstrate that the peak for this compound is well-resolved from any degradant peaks, confirming the method's specificity.[12]
Validation Parameters
The RP-HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank, placebo, or degradation products. | Peak purity index > 0.999 for the analyte peak in the presence of degradants. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday: 0.8%, Interday: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for deliberate variations in method parameters. | Method is robust to minor changes in flow rate, mobile phase composition, and column temperature. |
Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC offers high resolution and, with a Flame Ionization Detector (FID), excellent sensitivity. This method is particularly useful for purity testing and quantifying low levels of the analyte.[13][14][15]
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[16]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[16]
-
Injector Temperature: 250°C.[16]
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or acetone). Create a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the same solvent and dilute to a concentration within the linear range of the method.
Validation Parameters
The GC-FID method was also validated based on ICH Q2(R1) principles.[1][2][3][4]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the retention time of the analyte in blank and placebo injections. | Baseline resolution between the analyte and other volatile components. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a concentration range of 0.1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday: 0.6%, Interday: 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.07 µg/mL |
| Robustness | % RSD ≤ 2.0% for deliberate variations in method parameters. | Method is robust to minor changes in carrier gas flow rate and oven temperature ramp. |
Method Comparison and Selection Rationale
Both the RP-HPLC and GC-FID methods demonstrate excellent performance for the quantification of this compound. The choice between them depends on the specific application.
-
The RP-HPLC method is the preferred choice for stability studies and routine quality control of drug products . Its ability to separate the analyte from non-volatile degradation products is a significant advantage. The forced degradation studies confirm its stability-indicating nature, which is a regulatory requirement for stability testing.[5][6]
-
The GC-FID method excels in purity analysis of the drug substance and for trace-level quantification . Its higher sensitivity (lower LOD and LOQ) makes it ideal for detecting and quantifying low-level impurities.[14] The volatility of this compound makes it well-suited for GC analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the RP-HPLC and GC-FID methods.
References
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A Senior Application Scientist's Guide to Benchmarking the Efficiency of Rivaroxaban Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern anticoagulants, Rivaroxaban stands as a cornerstone therapy for the prevention and treatment of thromboembolic disorders. The ever-increasing clinical demand for this direct Factor Xa inhibitor necessitates the development of highly efficient, scalable, and environmentally benign manufacturing processes. This guide offers an in-depth comparison of prominent synthetic protocols for Rivaroxaban, providing a critical analysis of their efficiency based on experimental data. As Senior Application Scientists, our focus extends beyond mere procedural outlines to the underlying chemical principles and process greenness, empowering you to make informed decisions in your research and development endeavors.
Introduction to Rivaroxaban and the Imperative for Efficient Synthesis
Rivaroxaban, marketed under the trade name Xarelto®, is a small molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its chemical structure, (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide, presents a formidable synthetic challenge. An efficient synthesis is not only economically advantageous but also aligns with the principles of green chemistry, minimizing waste and environmental impact. Key metrics for evaluating the efficiency of a synthetic route include overall yield, purity of the final active pharmaceutical ingredient (API), and Process Mass Intensity (PMI). PMI, a key green chemistry metric, is the ratio of the total mass of materials (raw materials, solvents, reagents, and water) used to the mass of the final product, providing a clear indicator of the process's environmental footprint.
Comparative Analysis of Key Synthetic Routes
Several synthetic strategies for Rivaroxaban have been reported, each with distinct advantages and drawbacks. Here, we compare three prominent approaches: the classical industrial route, a convergent approach featuring a Goldberg coupling, and a more recent, optimized process.
Route 1: The Established Industrial Synthesis
The most widely adopted industrial synthesis of Rivaroxaban is a linear sequence that relies on the coupling of two key intermediates: 4-(4-aminophenyl)morpholin-3-one and 5-chlorothiophene-2-carbonyl chloride, with a chiral building block to introduce the stereocenter.
Logical Workflow for the Established Industrial Synthesis
Caption: Workflow of the established industrial synthesis of Rivaroxaban.
This route is characterized by its robustness and scalability. However, it often involves multiple protection and deprotection steps, which can increase the overall step count and contribute to a higher PMI.
Route 2: A Convergent Approach via Goldberg Coupling
A more recent synthetic strategy employs a copper-catalyzed Goldberg coupling reaction to form a key C-N bond, offering a more convergent approach. This route starts from commercially available (R)-epichlorohydrin and bromobenzene.[1]
Workflow for the Goldberg Coupling Route
Caption: Convergent synthesis of Rivaroxaban via a Goldberg coupling.
This method offers the potential for a more streamlined synthesis by building the core structure in a more convergent fashion. The reported overall yield for this six-step synthesis is 39%.[1] While convergent, the use of a metal catalyst necessitates careful control of residual metal in the final API.
Route 3: An Optimized and Greener Approach
Continuous efforts to improve the synthesis of Rivaroxaban have led to more optimized and environmentally friendly processes. One such improved synthesis reports a five-step process with an overall yield of 68.5% on a 220 g scale, achieving a purity of ≥ 99%.[2] This route focuses on minimizing the use of hazardous reagents and improving atom economy.
Workflow for the Optimized Synthesis
Caption: An optimized and higher-yielding synthetic route to Rivaroxaban.
This optimized process demonstrates a significant improvement in overall yield and is designed for large-scale production, highlighting the importance of continuous process development in pharmaceutical manufacturing.
Quantitative Comparison of Synthesis Protocols
| Parameter | Route 1: Established Industrial | Route 2: Goldberg Coupling | Route 3: Optimized Process |
| Overall Yield | Variable, typically lower than optimized routes | 39%[1] | 68.5%[2] |
| Purity (HPLC) | High, typically >99.5% with purification | High, requires removal of metal catalyst | ≥ 99%[2] |
| Number of Steps | Generally longer due to protection/deprotection | 6 steps[1] | 5 steps[2] |
| Process Mass Intensity (PMI) | Estimated to be high due to solvent usage and multiple steps | Potentially lower than linear routes, but catalyst and ligand contribute | Expected to be the most favorable due to higher yield and fewer steps |
| Key Advantages | Well-established, scalable | Convergent, potentially shorter | High overall yield, optimized for large scale |
| Key Disadvantages | Lower overall yield, higher PMI | Use of copper catalyst, moderate yield | Requires careful optimization of each step |
Experimental Protocols
Detailed Protocol for the Optimized Synthesis (Route 3)
This protocol is based on the improved and practical synthesis of Rivaroxaban with a reported 68.5% overall yield.[2]
Step 1: Synthesis of the Acyl Chloride
-
To a solution of 5-chlorothiophene-2-carboxylic acid in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add bis(trichloromethyl) carbonate at room temperature.
-
Heat the mixture to 50°C and stir until the reaction is complete (monitored by TLC).
-
The resulting solution of 5-chlorothiophene-2-carbonyl chloride is used directly in the next step.
Step 2: Formation of the Epoxy Intermediate
-
(S)-1-Amino-3-chloropropan-2-ol is reacted with a suitable base in a solvent like acetone.
-
The reaction mixture is stirred at room temperature to form the corresponding epoxide.
Step 3: Ring Opening and Cyclization
-
The epoxy intermediate is reacted with 4-(4-aminophenyl)morpholin-3-one in the presence of a magnesium salt, which has been shown to significantly improve the reaction.[2]
-
The reaction is heated to form the amino alcohol intermediate, which then undergoes cyclization to form the oxazolidinone ring.
Step 4: Deprotection
-
The protecting group on the amine is removed under standard conditions to yield the key amine intermediate.
Step 5: Final Acylation to Rivaroxaban
-
The amine intermediate is dissolved in a suitable solvent (e.g., a mixture of methyl ethyl ketone and water).
-
The solution of 5-chlorothiophene-2-carbonyl chloride from Step 1 is added, and the reaction is stirred at room temperature.
-
The product, Rivaroxaban, precipitates from the reaction mixture and is collected by filtration, washed, and dried to afford the final product with high purity (≥ 99%).[2]
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for the efficiency and safety of the synthesis. For instance, in the optimized route, the use of bis(trichloromethyl) carbonate as a phosgene equivalent for the preparation of the acyl chloride is a safer alternative to using thionyl chloride or oxalyl chloride, which release corrosive and toxic gases.[2] The addition of a magnesium salt in the epoxy ring-opening step is a key process optimization that likely coordinates to the epoxide, facilitating the nucleophilic attack by the amine and improving the reaction rate and yield.[2]
Conclusion and Future Perspectives
The synthesis of Rivaroxaban has evolved significantly since its initial discovery, with newer protocols demonstrating marked improvements in efficiency and environmental impact. The optimized five-step synthesis, with its high overall yield and purity, represents a significant advancement for large-scale industrial production.[2] The convergent Goldberg coupling route, while currently offering a more moderate yield, presents an elegant chemical strategy that may be further optimized.[1]
Future research will likely focus on further reducing the PMI of Rivaroxaban synthesis through the development of even more convergent routes, the use of catalytic and solvent-free reactions, and the implementation of continuous flow manufacturing technologies. As the demand for this vital anticoagulant continues to grow, the pursuit of more efficient and sustainable synthetic methodologies will remain a key priority for the pharmaceutical industry.
References
-
Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. Available at: [Link]
-
Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853-1864. Available at: [Link]
-
Mali, P. S., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11. Available at: [Link]
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Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853-1864. Available at: [Link]
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A Senior Application Scientist's Guide to In-Silico Binding Affinity Studies of Methyl 5-chlorothiophene-2-carboxylate Derivatives
Welcome to this comprehensive guide on conducting in-silico binding affinity studies of Methyl 5-chlorothiophene-2-carboxylate derivatives. As researchers and drug development professionals, our goal is to efficiently identify and optimize promising therapeutic candidates. This guide will provide you with the foundational knowledge and practical workflows to leverage computational methods for this purpose. We will delve into the rationale behind choosing specific in-silico techniques, offer detailed protocols, and compare their performance with supporting data.
This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] Its derivatives present a rich chemical space to explore for novel therapeutic activities. In-silico studies offer a powerful and cost-effective approach to navigate this space, predict binding affinities, and guide synthetic efforts towards the most promising compounds.[2]
The In-Silico Advantage: A Strategic Overview
Before we delve into specific protocols, it's crucial to understand the strategic role of in-silico binding affinity studies in the drug discovery pipeline. These computational methods allow us to:
-
Screen large virtual libraries: Efficiently evaluate thousands of potential derivatives against a biological target, prioritizing a manageable number for synthesis and experimental testing.[3]
-
Elucidate Structure-Activity Relationships (SAR): Understand how chemical modifications to the core scaffold influence binding affinity and selectivity.[2]
-
Predict pharmacokinetic properties: Assess the drug-like potential of derivatives early in the discovery process.
-
Optimize lead compounds: Refine the structure of promising hits to enhance their potency and reduce potential off-target effects.[4][5]
This guide will focus on a multi-tiered approach, starting with rapid screening methods and progressing to more computationally intensive, and accurate, techniques for lead optimization.
Comparative Analysis of In-Silico Methodologies
The choice of in-silico methodology depends on the stage of your drug discovery project, the available computational resources, and the desired level of accuracy. Here, we compare three widely used techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and MM/PBSA/GBSA free energy calculations.
| Methodology | Primary Application | Computational Cost | Relative Accuracy | Key Strengths | Limitations |
| Molecular Docking | High-throughput virtual screening, Hit identification | Low | Low to Medium | Fast, screens large libraries, predicts binding modes.[6][7] | Rigid or partially flexible receptor, scoring functions can be inaccurate.[7] |
| Molecular Dynamics (MD) Simulations | Lead optimization, understanding binding dynamics | High | Medium to High | Accounts for protein flexibility, simulates biological conditions, reveals detailed interactions.[4][8][9] | Computationally expensive, requires significant expertise.[8] |
| MM/PBSA & MM/GBSA | Lead optimization, ranking of docked poses | Medium | Medium | More accurate than docking scores, provides energy decomposition.[10][11][12] | Approximations in solvation and entropy calculations, sensitive to simulation parameters.[10][13] |
A Step-by-Step In-Silico Workflow
Let's consider a hypothetical scenario where we are investigating this compound derivatives as inhibitors of a specific protein target, for instance, a kinase involved in a cancer signaling pathway.
Workflow Overview
Caption: A typical in-silico workflow for drug discovery.
Part 1: Preparation Phase
1. Ligand Preparation:
-
Objective: To generate high-quality 3D structures of your this compound derivatives and assign correct chemical properties.
-
Protocol:
-
2D to 3D Conversion: Use software like MarvinSketch or OpenBabel to draw the 2D structures of your derivatives and convert them to 3D.[14]
-
Tautomer and Ionization State Prediction: Predict the most likely protonation states at a physiological pH (typically 7.4). This is a critical step as it directly impacts electrostatic interactions.[14]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges using a method like Gasteiger charges, which is common for docking studies.
-
2. Receptor Preparation:
-
Objective: To clean and prepare the 3D structure of the target protein for docking and simulation.
-
Protocol:
-
Obtain Protein Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove any unwanted molecules such as water, co-solvents, and co-crystallized ligands (unless the ligand is your reference).
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Charges and Atom Types: Assign appropriate atom types and partial charges according to a chosen force field (e.g., AMBER, CHARMM).
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through binding site prediction software.
-
Part 2: Screening and Prioritization
3. Molecular Docking:
-
Objective: To predict the binding pose of each derivative in the active site of the target protein and estimate its binding affinity using a scoring function.[7][15]
-
Protocol (using AutoDock as an example):
-
Prepare Grid Box: Define a grid box that encompasses the entire binding site. The grid parameter files are generated using AutoGrid.[16]
-
Set Docking Parameters: Choose a search algorithm, such as the Lamarckian Genetic Algorithm, and set the number of runs.[16]
-
Run Docking: Execute the docking calculations for all your prepared ligands using AutoDock.[16]
-
Analyze Results: The output will provide multiple binding poses for each ligand, ranked by their predicted binding energy (scoring function).
-
4. Pose Analysis and Virtual Hit Selection:
-
Objective: To visually inspect the docking poses and select the most promising candidates for further analysis.
-
Protocol:
-
Visual Inspection: Use molecular visualization software (e.g., PyMOL, VMD) to analyze the predicted binding poses.
-
Interaction Analysis: Examine the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.
-
Filtering and Selection: Select a subset of derivatives that exhibit favorable binding poses and interactions for more rigorous computational analysis.
-
Part 3: Refinement and Validation
5. Molecular Dynamics (MD) Simulations:
-
Objective: To simulate the dynamic behavior of the protein-ligand complex in a more realistic, solvated environment and assess the stability of the binding pose.[4][8]
-
Protocol (using GROMACS as an example):
-
System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P).
-
Add Ions: Neutralize the system by adding counter-ions.
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure to simulate physiological conditions.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
6. MM/PBSA and MM/GBSA Free Energy Calculations:
-
Objective: To calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory, providing a more accurate estimate than docking scores.[10][11][12]
-
Protocol:
-
Extract Snapshots: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy.[13]
-
Average Energies: Average the calculated energies over all the snapshots to obtain the final binding free energy.
-
Data Presentation and Interpretation
To facilitate comparison, the results from these in-silico studies should be presented in a clear and organized manner.
Table 1: Comparison of In-Silico Binding Affinity Predictions with Experimental Data
| Derivative ID | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | Experimental IC50 (µM) |
| M5CT-001 | -8.5 | -45.2 | 0.5 |
| M5CT-002 | -7.9 | -38.7 | 1.2 |
| M5CT-003 | -9.1 | -52.1 | 0.2 |
| M5CT-004 | -6.5 | -25.6 | 5.8 |
| M5CT-005 | -8.8 | -48.9 | 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The correlation between the computationally predicted binding affinities and the experimental data is a key indicator of the success of your in-silico workflow. While a perfect correlation is rare, a good ranking of the compounds' potencies is often achievable.
Visualizing Key Interactions
Diagrams can be invaluable for understanding the binding modes of your derivatives.
Sources
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- 16. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chlorothiophene-2-carboxylate
Authored for laboratory professionals, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 5-chlorothiophene-2-carboxylate (CAS No. 35475-03-7). As a chlorinated heterocyclic compound utilized in pharmaceutical and agrochemical synthesis, its end-of-life management demands a rigorous approach grounded in safety, regulatory compliance, and environmental stewardship.[1] This document moves beyond mere procedural lists to explain the critical reasoning behind each step, ensuring a self-validating system of laboratory safety.
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
Before handling waste, a thorough understanding of the chemical's intrinsic hazards is paramount. While some suppliers may classify this compound as non-hazardous under the Globally Harmonized System (GHS), a conservative approach is essential due to conflicting data.[2] All chemical products should be handled with the recognition of potentially having "unknown hazards and toxicity."[2]
Authoritative databases classify this compound with several hazards.[3] Adherence to the safety protocols outlined in the manufacturer's Safety Data Sheet (SDS) is the first line of defense. Always consult the most current SDS for the specific product in use.
Key Protective Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Ventilation: Handle all waste, especially open containers, within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of exposure, follow first-aid measures outlined in the SDS immediately.[6]
| Chemical & Physical Properties | Data | Source |
| CAS Number | 35475-03-7 | [1][2] |
| Molecular Formula | C₆H₅ClO₂S | [1][6] |
| Molecular Weight | 176.62 g/mol | [3][6] |
| Appearance | White/colorless to light yellow/orange powder, lump, or clear liquid | [1] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 226 °C | [1] |
| GHS Hazard Classification | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |
Waste Characterization and Regulatory Context
Proper disposal is dictated by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Chemical waste generators must determine if their waste is classified as hazardous.[5]
This compound is a halogenated organic compound. Spent halogenated solvents are often designated as "listed" hazardous wastes (e.g., F-listed wastes).[9] While this specific compound may not be individually listed, its properties and chemical family necessitate its treatment as hazardous waste to ensure full compliance and safety. Disposal must be entrusted to a licensed waste disposal company.[2]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that protects laboratory personnel and the environment.
Step 1: Waste Segregation
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to gas generation, heat, or violent reactions.
-
Procedure:
-
Designate a specific waste container solely for this compound and chemically compatible chlorinated waste.
-
Do NOT mix this waste with acids, bases, strong oxidizing agents, or other reactive chemicals.[10]
-
Keep aqueous waste separate from organic solvent waste.
-
Step 2: Container Selection and Management
-
Rationale: The integrity of the waste container is critical to prevent leaks and spills. The container material must be chemically compatible with the waste.
-
Procedure:
-
Select a clean, leak-proof container with a secure, tight-fitting screw cap.[10] Borosilicate glass bottles or compatible plastic containers are preferred.[8]
-
Ensure the container is in good condition, with no cracks or deterioration.[10]
-
Fill the container to no more than 90% capacity to allow for vapor expansion.[7]
-
Keep the container closed at all times except when adding waste.[10]
-
Step 3: Accurate Labeling
-
Rationale: Proper labeling communicates the container's contents and associated hazards to all personnel and is a strict regulatory requirement.
-
Procedure:
-
Affix a completed hazardous waste tag or label to the container before adding the first drop of waste.[11]
-
The label must include:
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8]
-
An accurate estimation of the concentration if in a mixture.
-
The date when waste was first added (accumulation start date).[11]
-
The name of the Principal Investigator and the laboratory location (building and room number).[8]
-
Appropriate hazard pictograms (e.g., irritant, health hazard).[8]
-
Step 4: Waste Accumulation and Storage
-
Rationale: Designated storage areas ensure that hazardous waste is managed safely and remains under the control of trained personnel.
-
Procedure:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[10][12]
-
The SAA must be at or near the point of generation and under the direct control of laboratory staff.[12]
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[7]
-
Store the SAA away from sinks, floor drains, and areas of high traffic.
-
Caption: Disposal workflow for this compound.
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by professionals trained and licensed to manage hazardous chemical waste, ensuring compliance with all transport and disposal regulations.
-
Procedure:
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days depending on generator status), contact your facility's Environmental Health and Safety (EHS) office.[7][12]
-
Follow their specific procedures to schedule a waste pickup.
-
Do not pour this compound down the drain under any circumstances.[8][13]
-
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety while mitigating environmental release.
-
Procedure for Small Spills:
-
Ensure the area is well-ventilated; work in a fume hood if possible.[5]
-
Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal.[4][6]
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area, alert others, and contact your institution's emergency response or EHS team immediately.
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental protection.
References
-
MSDS of Methyl-5-chlorothiophene-2-carboxylate. (2014-05-06). [Link]
-
This compound | C6H5ClO2S | CID 589473. PubChem, National Institutes of Health. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer. [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
-
Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency. [Link]
-
Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation. [Link]
-
Hazardous Waste Management Procedures. Keene State College. [Link]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.cn [capotchem.cn]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
